molecular formula C28H41ClN2O5 B1674410 (S)-Gallopamil hydrochloride CAS No. 36622-39-6

(S)-Gallopamil hydrochloride

Cat. No.: B1674410
CAS No.: 36622-39-6
M. Wt: 521.1 g/mol
InChI Key: OKCRIUNHEQSXFD-JCOPYZAKSA-N
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Description

(S)-Gallopamil hydrochloride, also known as D600, is a methoxy derivative of verapamil and a highly specific calcium channel blocker of the phenylalkylamine class . Its primary mechanism of action is the potent inhibition of calcium ion influx through L-type calcium channels in myocardial and vascular smooth muscle cells . By reducing intracellular calcium, it decreases myocardial contractility (negative inotropy), suppresses pacemaker activity, and induces vasodilation, leading to reduced cardiac oxygen demand and lowered blood pressure . The (S)-enantiomer is the active form, and gallopamil is approximately one order of magnitude more potent than verapamil itself . This makes it a valuable tool compound in preclinical research for studying ischemic heart disease, angina pectoris, arrhythmias, and the fundamental physiology of L-type calcium channels . Its effects on vascular smooth muscle also make it relevant for studying hypertension and coronary blood flow . Furthermore, gallopamil has been investigated in studies for conditions such as asthma . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36622-39-6

Molecular Formula

C28H41ClN2O5

Molecular Weight

521.1 g/mol

IUPAC Name

(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride

InChI

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H/t28-;/m0./s1

InChI Key

OKCRIUNHEQSXFD-JCOPYZAKSA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gallopamil hydrochloride, (-)-;  (S)-Gallopamil hydrochloride;  (-)-Gallopamil hydrochloride;  L-Gallopamil hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Pharmacological differences between (S)-Gallopamil and (R)-Gallopamil enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Application Scientists

Executive Summary: The Stereochemical Divergence

Gallopamil (D600), a methoxy-derivative of verapamil, represents a critical case study in chiral pharmacology. While clinically administered as a racemate, the pharmacological burden is unevenly distributed between its enantiomers.

  • (S)-Gallopamil (Eutomer): Carries the primary therapeutic load for Class IV antiarrhythmic activity. It exhibits high-affinity binding to the alpha-1 subunit of L-type calcium channels (Cav1.2), driving negative inotropy and dromotropy.

  • (R)-Gallopamil (Distomer): Displays significantly reduced affinity for the calcium channel pore. However, it retains vasodilatory potential with a wider safety margin regarding atrioventricular (AV) block, making it a subject of interest for non-cardiodepressant vasodilation and multidrug resistance (MDR) reversal.

Critical Differentiator from Verapamil: Unlike its parent compound verapamil, which undergoes extensive stereoselective first-pass metabolism favoring the removal of the active (S)-enantiomer, gallopamil displays negligible stereoselectivity in first-pass clearance .[1] This results in a more predictable correlation between oral dose and plasma concentration for the active enantiomer.

Molecular Pharmacology: Mechanism of Action
2.1 Binding Site Kinetics

Gallopamil belongs to the phenylalkylamine (PAA) class.[2][3] It binds to the intracellular segment of the L-type calcium channel, specifically interacting with the S6 transmembrane segments of repeats III and IV (IVS6 and IIIS6).

  • State-Dependence: Binding is use-dependent, favored when the channel is in the open or inactivated state.[4]

  • The Methoxy Advantage: The additional methoxy group on the A-ring of gallopamil (compared to verapamil) creates a denser electron cloud, enhancing Van der Waals interactions with the Tyr_IIIS6 and Tyr_IVS6 residues in the channel pore.

2.2 Enantiomeric Selectivity Profile

The stereocenter at the carbon alpha to the nitrile group dictates the spatial orientation of the aromatic rings within the channel pore.

Feature(S)-Gallopamil(R)-GallopamilMechanistic Implication
Cav1.2 Affinity (Kd) High (~1-5 nM)Low (~50-100 nM)(S)- fits the hydrophobic pocket of the inactivated channel state tightly.
Inotropy (Cardiac) Potent Negative InotropeWeak Negative Inotrope(S)- is responsible for the therapeutic slowing of AV conduction.
Vasodilation PotentModerate(R)- retains vascular smooth muscle relaxation with less cardiac arrest risk.
MDR Reversal ActiveActiveBoth enantiomers inhibit P-glycoprotein (P-gp), but (R)- is preferred to avoid cardiac toxicity.
Visualization: PAA Interaction Pathway

The following diagram illustrates the state-dependent binding mechanism where (S)-Gallopamil preferentially targets the inactivated state of the Cav1.2 channel.[4]

Gallopamil_Mechanism Resting Resting State (Channel Closed) Open Open State (Depolarization) Resting->Open Membrane Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Block Channel Blockade (Ca2+ Influx Halted) Inactivated->Block Prevents Recovery S_Gallo (S)-Gallopamil (Intracellular Entry) S_Gallo->Open Access to Pore S_Gallo->Inactivated High Affinity Binding (Stabilization) R_Gallo (R)-Gallopamil (Weak Binding) R_Gallo->Inactivated Low Affinity Interaction

Figure 1: State-dependent binding model of Gallopamil. (S)-Gallopamil stabilizes the inactivated state, preventing channel recovery and calcium influx.

Pharmacokinetics: The Metabolic Anomaly

A common pitfall in PAA development is assuming identical metabolic handling to verapamil. Gallopamil diverges significantly here.

4.1 Metabolism & Clearance
  • Enzymes: Primary metabolism via CYP3A4 (N-dealkylation) with contributions from CYP2C8.

  • First-Pass Effect: Unlike verapamil, which shows high stereoselectivity (preferentially clearing the active S-enantiomer), gallopamil exhibits non-stereoselective first-pass clearance .[1]

    • Result: The plasma ratio of (S)/(R) remains close to the administered ratio (50:50 for racemate), simplifying dosing predictions.

  • Renal Elimination: Stereoselective, slightly favoring the (S)-enantiomer, but clinically less impactful than hepatic clearance.[1]

4.2 Comparative PK Parameters
Parameter(S)-Gallopamil(R)-GallopamilNote
Bioavailability ~25-30%~25-30%No significant difference (Contrast to Verapamil).
Protein Binding ~90%~85%(S)- binds slightly more to alpha-1-acid glycoprotein.
Clearance (CL) ~11 L/min~15 L/minSimilar systemic clearance rates.
Experimental Protocols: Validating Enantiomeric Potency

To empirically verify the potency difference, a Whole-Cell Patch-Clamp assay on cardiomyocytes or Cav1.2-transfected HEK293 cells is the gold standard.

Protocol: Voltage-Clamp Characterization
  • Cell Preparation:

    • Isolate guinea pig ventricular myocytes or culture HEK293-Cav1.2 cells.

    • Maintain at 37°C in Tyrode’s solution.

  • Internal Solution (Pipette):

    • CsCl (120 mM) to block K+ currents.

    • EGTA (10 mM) to buffer intracellular Ca2+.

    • Mg-ATP (5 mM) to prevent rundown.

  • Voltage Protocol:

    • Holding Potential: -80 mV (ensures channels are resting).

    • Test Pulse: Depolarize to 0 mV for 200ms at 0.1 Hz frequency.

    • Note: To test tonic block vs. phasic (use-dependent) block, vary the frequency (e.g., 0.1 Hz vs 2.0 Hz).

  • Drug Application:

    • Perfuse (S)-Gallopamil (0.1 - 100 nM) and (R)-Gallopamil (10 - 1000 nM) sequentially with washout.

  • Data Analysis:

    • Measure peak I_Ca,L (L-type calcium current).[4]

    • Plot Concentration-Response curves.[4]

    • Success Metric: (S)-Gallopamil should exhibit an IC50 ~10-20x lower than (R)-Gallopamil.

Workflow Visualization

Patch_Clamp_Protocol Prep Cell Preparation (HEK293-Cav1.2) Seal Giga-Ohm Seal (Whole Cell Mode) Prep->Seal Control Record Baseline I_Ca,L Current Seal->Control Drug_S Apply (S)-Gallopamil (0.1 - 100 nM) Control->Drug_S Group A Drug_R Apply (R)-Gallopamil (10 - 1000 nM) Control->Drug_R Group B Wash Washout (Recovery) Drug_S->Wash Drug_R->Wash Analysis Calculate IC50 & Use-Dependence Wash->Analysis

Figure 2: Experimental workflow for determining enantioselective potency using voltage-clamp electrophysiology.

References
  • Eichelbaum, M., et al. (1984). "Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique." British Journal of Clinical Pharmacology. Link(Context: Establishes the baseline for PAA stereoselectivity, contrasting with Gallopamil).

  • Gross, A.S., et al. (2000). "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Clinical Pharmacology & Therapeutics. Link(Context: Definitive source on Gallopamil's lack of stereoselective first-pass metabolism).

  • Striessnig, J., et al. (1987). "Photoaffinity labeling of the phenylalkylamine receptor of the skeletal muscle transverse-tubule calcium channel." Biochemistry. Link(Context: Molecular binding site characterization).

  • Hofmann, F., et al. (2014). "Voltage-gated calcium channels: from structural targets to signal transduction." Physiological Reviews. Link(Context: General mechanism of Cav1.2 blockade).

  • Mutlib, A.E., et al. (2005). "Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and S(-)-gallopamil." Drug Metabolism and Disposition. Link(Context: CYP3A4 metabolic pathways).

Sources

(S)-Gallopamil hydrochloride chemical structure and molecular weight properties

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Structure, Physicochemical Properties, and Pharmacological Profiling

Executive Summary

(S)-Gallopamil hydrochloride (also known as (-)-Methoxyverapamil) represents the eutomer of the phenylalkylamine class calcium channel blocker, gallopamil. Structurally derived from verapamil by the addition of a methoxy group at the 5-position of the phenethylamine ring, it exhibits significantly higher potency in blocking L-type voltage-gated calcium channels (Cav1.2) compared to its (R)-enantiomer.[1][2] This guide provides a definitive technical analysis of the (S)-enantiomer, focusing on its molecular architecture, stereoselective pharmacology, and validated protocols for its isolation and characterization.

Chemical Identity & Molecular Architecture[1]

The pharmacological efficacy of gallopamil is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center located at the quaternary carbon alpha to the nitrile group. The (S)-configuration aligns the aromatic rings and the basic nitrogen in a spatial arrangement that optimizes binding to the intracellular Phenylalkylamine (PAA) receptor site on the


-subunit of the calcium channel.
Identification Data[3][4][5][6]
PropertySpecification
Common Name (S)-Gallopamil Hydrochloride
Synonyms (-)-Gallopamil HCl; (-)-Methoxyverapamil; (S)-D600
CAS Number 36622-39-6 (HCl salt); 16662-46-7 (Racemic HCl)
IUPAC Name (2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile hydrochloride
Molecular Formula C

H

ClN

O

Molecular Weight 521.09 g/mol (HCl salt); 484.64 g/mol (Free Base)
Chirality Levorotatory (-); (S)-Configuration
SMILES (Isomeric) CC(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl
Structural Analysis

The (S)-Gallopamil molecule is defined by three critical pharmacophores:

  • The Chiral Center: The quaternary carbon bonded to the isopropyl group, the nitrile group, and the trimethoxyphenyl ring. The (S)-orientation is critical for high-affinity binding.

  • The Tertiary Amine: Protonated at physiological pH (pKa ~9.0), this nitrogen acts as the cationic anchor, interacting with anionic residues (glutamates) in the channel pore.

  • The Polymethoxylated Rings: The extra methoxy group (compared to verapamil) increases lipophilicity and alters the electron density of the aromatic ring, enhancing potency.

Physicochemical Profile

Understanding the physicochemical boundaries of (S)-Gallopamil is essential for designing stable formulations and experimental buffers.

ParameterValue / CharacteristicContext
Solubility >50 mg/mL (Water/Ethanol)Highly soluble as the hydrochloride salt.
pKa ~9.04 (Basic)Predominantly ionized (+ charge) at physiological pH (7.4).
LogP 3.8 (Experimental/Predicted)Lipophilic; readily crosses membranes to access intracellular binding sites.
Optical Rotation

(c=1, EtOH)
Specific rotation distinguishes it from the dextrorotatory (R)-isomer.
Melting Point 148–152 °CCrystalline solid (HCl salt).

Stereoselective Pharmacology: The Eutomer Advantage

(S)-Gallopamil is the eutomer , exhibiting 10–100 fold greater potency than the (R)-distomer. Its mechanism is "use-dependent," meaning it binds more effectively to channels that are frequently opening. This makes it highly selective for rapidly firing tissues (e.g., cardiac nodes).

Mechanism of Action (Cav1.2 Blockade)

The compound must cross the membrane (due to its lipophilicity) and bind to the intracellular side of the pore-forming


 subunit. The binding site is only accessible when the channel is in the open or inactivated state.

Key Interaction Points:

  • Access: Intracellular diffusion.

  • Binding Site: Segment S6 of domains III and IV (IVS6).

  • State Dependence: Preferential binding to Open/Inactivated states.[3]

Pathway Visualization

The following diagram illustrates the stereoselective blockade mechanism of (S)-Gallopamil on the L-type Calcium Channel.

Gallopamil_Mechanism Membrane Cell Membrane S_Gallopamil (S)-Gallopamil (Lipophilic) Membrane->S_Gallopamil Intracellular Entry Extracellular Extracellular Ca2+ Channel_Open Cav1.2 Channel (Open State) Extracellular->Channel_Open Depolarization Channel_Closed Cav1.2 Channel (Closed State) Channel_Closed->Channel_Open Voltage Gating Intracellular_Site Intracellular PAA Site (Alpha-1 Subunit) Channel_Open->Intracellular_Site Access Gate Opens S_Gallopamil->Membrane Passive Diffusion S_Gallopamil->Intracellular_Site High Affinity Binding (Eutomer) Blockade Channel Blockade (Inhibition of Ca2+ Influx) Intracellular_Site->Blockade Pore Occlusion Response Reduced Contractility (Negative Inotropy) Blockade->Response Downstream Effect

Caption: Mechanism of (S)-Gallopamil action: Intracellular access and state-dependent binding to the open Cav1.2 channel pore.

Experimental Methodologies

Protocol 1: Chiral Separation via HPLC

To isolate or verify the purity of (S)-Gallopamil from a racemic mixture, Alpha-1-Acid Glycoprotein (AGP) columns are the gold standard due to the basic nature of the drug.

Reagents:

  • Column: Chiral-AGP (100 x 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) : 2-Propanol (98:2 v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 225 nm.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of Gallopamil HCl racemate in 1 mL of mobile phase.

  • Equilibration: Flush the Chiral-AGP column with mobile phase for 30 minutes until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Elution: Run isocratic flow.

    • Note: The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer (Eutomer), though order can reverse based on pH/modifier concentration. Always verify with a pure standard.

  • Collection: Collect fractions corresponding to the second peak (assuming standard elution order) for (S)-Gallopamil.

Protocol 2: In Vitro Patch Clamp Assay (Potency Verification)

This protocol validates the enhanced potency of the (S)-isomer on HEK293 cells expressing Cav1.2.

Step-by-Step Workflow:

  • Cell Prep: Use HEK293 cells stably expressing Cav1.2

    
     subunits.
    
  • Solutions:

    • Bath: 10 mM BaCl

      
       (as charge carrier to prevent inactivation), 140 mM TEA-Cl, 10 mM HEPES (pH 7.4).
      
    • Pipette: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.

  • Recording: Establish Whole-Cell configuration. Hold potential at -80 mV.

  • Pulse Protocol: Depolarize to +10 mV for 200 ms at a frequency of 0.1 Hz (tonic block) and 1.0 Hz (use-dependent block).

  • Application: Perfusion of (S)-Gallopamil (0.1 - 10 µM).

  • Analysis: Measure peak current inhibition. The (S)-isomer should show an IC

    
     significantly lower (approx. 10-fold) than the (R)-isomer.
    

Experimental_Workflow Sample Racemic Gallopamil HPLC Chiral HPLC (AGP Column) Sample->HPLC Inject Fraction_S Isolate (S)-Isomer HPLC->Fraction_S Elution tR2 QC Purity Check (>99% ee) Fraction_S->QC Polarimetry Patch_Clamp Patch Clamp (HEK293 Cav1.2) QC->Patch_Clamp If Pass Data IC50 Calculation Patch_Clamp->Data Current Inhibition

Caption: Workflow for the isolation and pharmacological validation of (S)-Gallopamil.

References

  • Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 575(2), 255-260.

  • Zhorov, B. S., et al. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(45), 31583-31592.

  • Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[4] Pharmacology, 27(1), 9-14.[5][4]

  • PubChem. (S)-Gallopamil hydrochloride (CID 12883724). National Library of Medicine.

  • Gross, A. S., et al. (1999). Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing. British Journal of Clinical Pharmacology, 47(4), 363-368.

Sources

The Molecular Pharmacology of (S)-Gallopamil HCl: Binding Affinity and Receptor Characterization at Phenylalkylamine Sites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

(S)-Gallopamil HCl (levogallopamil or (-)-D600) is a highly potent, synthetic phenylalkylamine (PAA) calcium channel blocker. As the levorotatory enantiomer and methoxy-substituted derivative of verapamil, it is utilized extensively in cardiovascular and ion channel research to probe the structure and function of L-type voltage-gated calcium channels (CaV1.2)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic pharmacological summaries. Here, we will dissect the exact molecular determinants of (S)-Gallopamil’s binding affinity, explore the causality behind its state-dependent channel block, and provide a self-validating experimental protocol for radioligand binding assays. Understanding these parameters is critical for researchers developing novel anti-arrhythmic agents or investigating excitation-contraction coupling in cardiac and smooth muscle tissues[2].

Molecular Determinants of the Phenylalkylamine Receptor Site

The high-affinity binding of (S)-Gallopamil to the CaV1.2 channel is not a simple lock-and-key mechanism; it is a dynamic, state-dependent interaction. The phenylalkylamine receptor site is localized to the intracellular face of the α1C subunit of the L-type calcium channel[3].

Structural Binding Motifs

Recent structural models and mutagenesis studies have mapped the exact binding pocket of PAAs. The interaction is driven by specific transmembrane segments (IIIS6 and IVS6)[4]. The binding of (S)-Gallopamil involves several critical molecular interactions:

  • Hydrogen Bonding: The meta-methoxy group in ring A of (S)-Gallopamil accepts a hydrogen bond from a specific tyrosine residue in the IIIS6 segment (Tyr_IIIS6). Concurrently, the meta-methoxy group in ring B interacts with a tyrosine in the IVS6 segment (Tyr_IVS6)[5].

  • Ammonium Group Stabilization: The central protonated amine of (S)-Gallopamil is stabilized at the focus of the channel's P-helices[5].

  • Calcium Ion Coordination: The nitrile group of the PAA backbone binds directly to a Ca²⁺ ion coordinated by the selectivity filter glutamates in repeats III and IV. This unique structural feature explains the well-documented phenomenon wherein extracellular calcium actually potentiates the binding affinity of phenylalkylamines[5].

State-Dependent and Use-Dependent Block

(S)-Gallopamil exhibits "use-dependent" (or frequency-dependent) block[1]. Because the binding site is located intracellularly, the channel must open for the drug to gain optimal access. (S)-Gallopamil preferentially binds to the open and inactivated states of the channel[1][3]. By stabilizing the inactivated state, the drug prevents the channel from returning to its resting conformation, thereby reducing the fraction of channels available for subsequent depolarization[1].

Pathway Depol Membrane Depolarization CaV12 CaV1.2 (L-Type Ca2+ Channel) Open State Depol->CaV12 Activates CaInflux Intracellular Ca2+ Influx CaV12->CaInflux Mediates Inact CaV1.2 (Inactivated State) Stabilized by PAA CaV12->Inact Frequency-dependent block Contraction Excitation-Contraction Coupling CaInflux->Contraction Triggers SGallo (S)-Gallopamil HCl SGallo->CaV12 Binds IIIS6/IVS6 (Intracellular Access) Inact->CaInflux Inhibits

Fig 1: Mechanism of CaV1.2 modulation and use-dependent block by (S)-Gallopamil.

Quantitative Binding Affinity Data

Phenylalkylamines possess a chiral center, and their binding affinity is highly stereoselective. The levorotatory (-) enantiomers, such as (S)-Gallopamil, are significantly more potent than their dextrorotatory (+) counterparts[4]. The table below synthesizes the binding affinities (


 / 

) of key PAAs for the CaV1.2 channel, demonstrating the superior affinity of the (S)-enantiomer and its analogs.
CompoundChemical ClassTarget ChannelEnantiomerBinding Affinity (

/

)
(S)-Gallopamil PhenylalkylamineCaV1.2 (

1C)
Levorotatory (-)~ 10 - 45 nM
(R)-Gallopamil PhenylalkylamineCaV1.2 (

1C)
Dextrorotatory (+)~ 100 - 200 nM
Verapamil PhenylalkylamineCaV1.2 (

1C)
Racemic (±)~ 150 - 250 nM
Desmethoxyverapamil PhenylalkylamineCaV1.2 (

1C)
Racemic / (-)~ 2 - 20 nM[3][6]

Note: Affinity values can vary based on tissue preparation (e.g., cardiac sarcolemma vs. skeletal muscle transverse tubules) and assay temperature[2][6].

Experimental Workflow: Radioligand Binding Assay

To accurately determine the binding affinity (


) and receptor density (

) of (S)-Gallopamil, researchers rely on competitive radioligand binding assays using tritiated probes like [³H]-desmethoxyverapamil (D888) or [³H]-gallopamil[6][7].

As an application scientist, I emphasize that a protocol is only as good as its controls. The following methodology is designed as a self-validating system, explaining why each reagent and step is utilized.

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM PMSF (Phenylmethylsulfonyl fluoride), and 0.1% BSA (Bovine Serum Albumin)[7][8].

    • Causality: Tris-HCl maintains physiological pH. PMSF is a serine protease inhibitor critical for preventing the proteolytic degradation of the

      
      1C subunit during incubation[8]. BSA is mandatory to minimize the non-specific binding of highly lipophilic PAAs to assay tubes.
      
  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold[7].

Step-by-Step Protocol

Step 1: Tissue Preparation Isolate cardiac sarcolemma or skeletal muscle transverse tubule membranes via sucrose density gradient centrifugation[6][7].

  • Validation Check: Ensure protein concentration is normalized to 0.05 - 0.1 mg/mL using a Bradford or Lowry assay to prevent ligand depletion artifacts[7][8].

Step 2: Incubation (Equilibration) In a final volume of 0.25 mL to 0.5 mL, combine the membrane preparation, a fixed concentration of [³H]-radioligand (e.g., 0.5 - 2.0 nM, near its


), and varying concentrations of unlabeled (S)-Gallopamil (

to

M)[7][8].
  • Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium[7][8].

Step 3: Rapid Filtration Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a Brandel cell harvester[7].

  • Critical Step: Pre-soak the GF/C filters in 0.1% to 0.3% polyethylenimine (PEI) for 1 hour prior to filtration[7]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

Step 4: Washing Wash the filters rapidly (within 5-10 seconds) with 3 x 4 mL of ice-cold Wash Buffer[7].

  • Causality: The ice-cold temperature kinetically traps the bound ligand by slowing the dissociation rate (

    
    ) to near zero, while the rapid volume washes away unbound free ligand.
    

Step 5: Quantification & Data Analysis Transfer filters to scintillation vials, add a compatible liquid scintillation cocktail, and count the retained tritium (


-emission) using a liquid scintillation counter[7].
  • Determine specific binding by subtracting non-specific binding (defined by tubes containing 10 µM unlabeled verapamil or gallopamil) from total binding[7].

  • Calculate the inhibitory constant (

    
    ) using the Cheng-Prusoff equation[1]:
    
    
    
    

Workflow Prep Tissue Prep (Sarcolemma) Incub Incubation [3H]-Ligand + Drug Prep->Incub Filter Rapid Filtration (GF/C Filters) Incub->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Fig 2: Standard radioligand binding assay workflow for phenylalkylamine receptors.

Conclusion

(S)-Gallopamil HCl remains a gold-standard pharmacological tool for interrogating L-type calcium channels. Its mechanism of action is deeply rooted in its stereochemistry, allowing it to form precise hydrogen bonds with the IIIS6 and IVS6 transmembrane segments while coordinating with pore-bound calcium ions[4][5]. By utilizing rigorous, well-controlled radioligand binding assays, researchers can accurately quantify its nanomolar affinity and continue to unravel the complex allosteric modulations of the CaV1.2 channel.

References

  • BenchChem - Norgallopamil: A Technical Guide to a Phenylalkylamine Calcium Channel Blocker Source
  • Annual Reviews - MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS Source
  • BindingDB - BindingDB PrimarySearch_ki: PNG BDBM82061(GALLOPAMIL | CAS_119442 | NSC_119442 | D600)
  • ResearchGate - Structural Model for Phenylalkylamine Binding to L-type Calcium Channels Source
  • American Heart Association Journals - Identification of a Specific Radioligand for the Cardiac Rapidly Activating Delayed Rectifier K' Channel (Protocol Methodologies)

Sources

Technical Guide: Negative Inotropic Effects of (S)-Gallopamil Hydrochloride in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Gallopamil hydrochloride (methoxyverapamil) represents the eutomer of the phenylalkylamine class of calcium channel blockers. While the racemic mixture is commonly employed clinically, the (S)-enantiomer exhibits significantly higher potency—approximately 60-fold greater than the (R)-enantiomer—in blocking L-type voltage-gated calcium channels (


).

This guide details the mechanistic basis of (S)-Gallopamil’s negative inotropy, distinguishing it from negative chronotropy, and provides a validated experimental framework for quantifying these effects in isolated cardiac tissue. It is designed for researchers optimizing lead compounds or investigating excitation-contraction coupling (ECC) modulation.

Pharmacological Mechanism[1][2][3][4][5][6]

Molecular Target and Stereoselectivity

(S)-Gallopamil targets the


 subunit of the L-type calcium channel (

) found in cardiomyocytes. Unlike dihydropyridines (e.g., nifedipine) which bind to the outer surface of the channel, phenylalkylamines like Gallopamil bind to an intracellular site within the channel pore.[1]
  • Stereoselectivity: The negative inotropic effect is highly stereoselective. (S)-Gallopamil acts as the eutomer with high affinity for the channel, while (R)-Gallopamil (the distomer) displays significantly lower affinity (Stereoselectivity Factor

    
     63).
    
  • State-Dependence: Binding is frequency-dependent (use-dependent). (S)-Gallopamil preferentially binds to the channel in its open or inactivated state, rather than the resting state. This property makes it particularly potent in tissues with high firing rates (e.g., SA node, active ventricular myocardium).

Mechanism of Negative Inotropy

The reduction in contractile force (negative inotropy) is a direct consequence of "uncoupling" the excitation-contraction cascade:

  • Blockade: (S)-Gallopamil enters the open channel pore during depolarization.

  • Reduced Influx: It physically occludes the pore, reducing the magnitude of the Phase 2 inward Calcium current (

    
    ).
    
  • Diminished CICR: The reduced trigger calcium influx leads to a non-linear reduction in Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (SR) via Ryanodine Receptors (RyR2).

  • Force Reduction: Lower cytosolic

    
     results in fewer Actin-Myosin cross-bridges.
    
Pathway Visualization

The following diagram illustrates the interruption of the ECC pathway by (S)-Gallopamil.

G AP Action Potential (Depolarization) Cav L-Type Ca2+ Channel (Cav1.2) Opening AP->Cav Voltage Sensing Ca_Influx Ca2+ Influx (Phase 2) Cav->Ca_Influx Gallopamil (S)-Gallopamil (Pore Blockade) Gallopamil->Cav Inhibits (Use-Dependent) Gallopamil->Ca_Influx Reduces RyR RyR2 Activation (Sarcoplasmic Reticulum) Ca_Influx->RyR Trigger Ca2+ CICR Ca2+-Induced Ca2+ Release (CICR) RyR->CICR Ca_Transient Cytosolic [Ca2+] Rise CICR->Ca_Transient Crossbridge Actin-Myosin Cross-Bridging Ca_Transient->Crossbridge Contraction Myocardial Contraction (Inotropy) Crossbridge->Contraction

Figure 1: Mechanism of Action. (S)-Gallopamil blocks the open Cav1.2 pore, reducing trigger calcium and downstream contractility.[1]

Experimental Framework: Isolated Papillary Muscle Assay

To rigorously quantify negative inotropy without the confounding variables of heart rate changes (negative chronotropy) or vascular load (afterload), the Electrically Paced Isolated Papillary Muscle assay is the gold standard.

Experimental Setup & Buffer Composition
  • Tissue: Right ventricular papillary muscles from Guinea Pig (preferred due to AP similarity to humans) or Rat.[2]

  • Buffer (Modified Tyrode’s Solution):

    • NaCl: 136.9 mM[3]

    • KCl: 5.4 mM[3]

    • 
      : 1.0 mM[3]
      
    • 
      : 0.4 mM[3]
      
    • 
      : 11.9 mM[3]
      
    • 
      : 1.8 mM (Critical: maintain constant physiological Calcium)[3]
      
    • Glucose: 5.5 mM[3]

    • Gas: 95%

      
       / 5% 
      
      
      
      (pH 7.4 at 37°C)[3]
Detailed Protocol
  • Harvesting: Rapidly excise the heart following anesthesia (e.g., Pentobarbital). Place immediately in ice-cold oxygenated Tyrode's solution.

  • Dissection: Under a stereomicroscope, isolate papillary muscles (<1.0 mm diameter to prevent core hypoxia). Avoid stretching the tissue.

  • Mounting:

    • Attach the tendinous end to a force transducer (isometric).[1]

    • Attach the base to a rigid holder in the organ bath.

  • Equilibration:

    • Perfusion rate: 5-10 mL/min.

    • Stimulation: Field stimulation via platinum electrodes.[4]

    • Parameters: 1 Hz frequency, 5 ms duration, voltage 20% above threshold.

    • Preload Adjustment: Gradually stretch muscle to

      
       (length at which active tension is maximal).
      
    • Allow 60 minutes for stabilization.

  • Dose-Response:

    • Add (S)-Gallopamil cumulatively (e.g., 1 nM to 10 µM).

    • Allow 15-20 minutes per concentration for steady-state equilibrium.

    • Record developed tension (systolic - diastolic force).

Workflow Visualization

Workflow Step1 1. Isolation (Ice-cold Tyrode's) Step2 2. Mounting (Isometric Transducer) Step1->Step2 Step3 3. Preload Optimization (Stretch to Lmax) Step2->Step3 Step4 4. Equilibration (1 Hz Pacing, 60 min) Step3->Step4 Step5 5. Cumulative Dosing ((S)-Gallopamil) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Standardized workflow for assessing negative inotropy in isolated papillary muscle.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the pre-drug baseline control force (100%).

ParameterDefinitionExpected Effect of (S)-Gallopamil
Developed Tension (

)
Peak Systolic Force - Resting TensionDose-dependent decrease (

nM)

Max rate of tension riseSignificant decrease (slower contraction velocity)
Time to Peak Tension (TPT) Duration from stimulus to peak forceSlight increase or no change
Relaxation Time (

)
Time to 50% relaxationMay decrease (accelerated relaxation due to lower Ca load)
Comparative Potency

(S)-Gallopamil is significantly more potent than its R-enantiomer and comparable phenylalkylamines.

CompoundTargetRelative Inotropic Potency (Approx)Stereoselectivity (S:R)
(S)-Gallopamil Cav1.2 (Intracellular)High (

nM)
Eutomer
(R)-Gallopamil Cav1.2 (Intracellular)Low (

µM)
Distomer (Factor ~63)
Verapamil (Racemic) Cav1.2 (Intracellular)ModerateS > R (Factor ~10)
Nifedipine Cav1.2 (Extracellular)High (Vascular > Cardiac)-

(Note: Potency values are estimates based on isolated tissue studies and may vary by species and temperature [1][3].)

Safety & Toxicology Context

While (S)-Gallopamil is a valuable tool for reducing myocardial oxygen demand, its potent negative inotropy presents specific toxicological risks in research settings:

  • Electromechanical Dissociation (EMD): At high concentrations (>1 µM), the electrical signal (ECG) may persist while mechanical contraction ceases completely due to total blockade of Ca2+ entry.

  • AV Block: Due to the dependence of the AV node on L-type calcium channels, (S)-Gallopamil induces negative dromotropy (conduction slowing), which can progress to complete heart block.

  • Rescue Protocols: Toxicity in isolated tissue can often be reversed by:

    • Increasing extracellular Calcium (

      
       to 3-5 mM).
      
    • Beta-adrenergic stimulation (Isoproterenol), which phosphorylates the channel to increase opening probability.

References

  • Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. Source: PubMed / National Institutes of Health [Link] (Validates the stereoselectivity factor of ~63 for Gallopamil inotropy)

  • Mechanism of calcium channel block by D600 in single smooth muscle cells. Source: Circulation Research [Link] (Details the use-dependent block and state affinity of D600/Gallopamil)

  • Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Source: Journal of Visualized Experiments (JoVE) / PMC [Link] (Provides the foundational protocol for the isolated papillary muscle assay)

  • Marked dependence of the cardiac effects of gallopamil on the extracellular K+-concentration. Source: General Pharmacology [Link] (Highlights the interaction between membrane potential, Potassium concentration, and Gallopamil potency)

Sources

(S)-Gallopamil hydrochloride CAS number and IUPAC designation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-Gallopamil Hydrochloride

This guide provides a comprehensive technical overview of (S)-Gallopamil hydrochloride, tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the mechanistic underpinnings, stereoselective pharmacology, and practical experimental methodologies essential for preclinical and clinical research.

Part 1: Core Chemical Identity and Physicochemical Properties

(S)-Gallopamil is the pharmacologically active enantiomer of Gallopamil, a methoxy derivative of Verapamil belonging to the phenylalkylamine class of calcium antagonists.[1][2] While often used clinically as a racemic mixture, understanding the specific properties of the (S)-enantiomer is critical, as it is primarily responsible for the therapeutic effects.[3] The compound is typically supplied as a hydrochloride salt to improve its solubility and bioavailability.[4]

Key identifiers and properties are summarized below for quick reference.

Identifier Value Source
CAS Number 36622-39-6[5]
IUPAC Name (2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride[5]
Molecular Formula C28H41ClN2O5[5][6]
Molecular Weight 521.1 g/mol [5]
Synonyms (-)-Gallopamil hydrochloride, L-Gallopamil hydrochloride[5]

Part 2: Mechanism of Action: High-Affinity Blockade of L-Type Calcium Channels

The therapeutic efficacy of (S)-Gallopamil hydrochloride is rooted in its function as a highly specific L-type calcium channel blocker.[7][8] These voltage-gated ion channels are critical for excitation-contraction coupling in cardiac and vascular smooth muscle cells.[9]

Causality of Action:

  • (S)-Gallopamil Binding: The molecule binds to the alpha-1 subunit of the L-type calcium channel.

  • Inhibition of Calcium Influx: This binding event allosterically modulates the channel, stabilizing it in a non-conducting state and thereby inhibiting the influx of extracellular Ca²⁺ into the cell during membrane depolarization.[9]

  • Physiological Consequences:

    • In Vascular Smooth Muscle: Reduced intracellular Ca²⁺ prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation, particularly in arterial resistance vessels. This reduces systemic vascular resistance and, consequently, blood pressure.[9]

    • In Myocardial Cells: The diminished Ca²⁺ entry leads to a decrease in myocardial contractility (negative inotropy) and a reduction in heart rate (negative chronotropy).[9] This lowers the heart's workload and oxygen demand, which is the primary mechanism for its anti-anginal effect.[8]

    • In Nodal Tissue: It also slows the conduction of electrical impulses through the atrioventricular (AV) node, prolonging the refractory period, which contributes to its antiarrhythmic properties.[8][9]

cluster_0 Cell Membrane cluster_1 Intracellular Effects s_gallopamil (S)-Gallopamil HCl ca_channel L-Type Ca²⁺ Channel s_gallopamil->ca_channel Binds & Inhibits ca_ion_in Intracellular Ca²⁺ ca_channel->ca_ion_in Influx Blocked ca_ion_out Extracellular Ca²⁺ ca_ion_out->ca_channel contraction Myocardial Contraction & Vasoconstriction ca_ion_in->contraction Activates relaxation Reduced Contractility & Vasodilation contraction->relaxation Shifted Equilibrium

Caption: Mechanism of (S)-Gallopamil action on L-type calcium channels.

Part 3: Stereoselective Pharmacology: A Tale of Two Enantiomers

Gallopamil is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. While administered as a racemate, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Pharmacodynamics: Studies in healthy volunteers have demonstrated that the negative chronotropic effect (prolongation of the PR interval on an ECG) is almost entirely attributable to the (S)-enantiomer.[3] Even at four times the dose, (R)-Gallopamil did not produce a significant alteration in the PR interval, while 25 mg of (S)-Gallopamil did.[3] This underscores the importance of evaluating the enantiomers separately in any research context. Clinically, Gallopamil has proven to be at least as effective as nifedipine and diltiazem in treating stable angina pectoris.[2][10][11]

Pharmacokinetics: The disposition of Gallopamil enantiomers presents a nuanced picture.

  • Metabolism: Despite its nearly complete absorption after oral administration, Gallopamil has a low absolute bioavailability (~15%) due to extensive first-pass metabolism in the liver.[12] Interestingly, this first-pass metabolism does not appear to be stereoselective, as the apparent oral clearances of both enantiomers are similar when administered separately.[3]

  • Binding and Elimination: Stereoselectivity is observed in serum protein binding and renal elimination, with both processes favoring (S)-gallopamil.[3][13]

The table below summarizes key pharmacokinetic parameters from a study in healthy volunteers.

Parameter (R)-Gallopamil (S)-Gallopamil Note Source
Apparent Oral Clearance (L/min) 5.9 +/- 2.85.8 +/- 2.66After co-administration of 50 mg pseudoracemate.[3]
Half-life (t½) (hours) 6.27.2At steady-state.[13]
Free Fraction in Serum (fu) 0.0350.051Shows stereoselective binding, with more (S)-enantiomer being unbound.[13]
Renal Elimination (% of dose) 0.49%0.71%Shows stereoselective renal clearance.[13]

Part 4: Key Experimental Protocols for Preclinical Research

For drug development professionals, robust and reproducible assays are paramount. The following section details validated methodologies for the characterization and evaluation of (S)-Gallopamil hydrochloride.

Protocol 1: Solid-State Characterization via Differential Scanning Calorimetry (DSC)

Rationale: The enantiomers and the racemic compound of Gallopamil hydrochloride exist in different crystalline structures.[14] DSC is a powerful thermoanalytical technique that can distinguish between these forms based on their unique melting points and enthalpies of fusion, making it an essential tool for confirming the identity and enantiomeric purity of a sample.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the (S)-Gallopamil hydrochloride sample into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min).

    • Continue heating to a temperature well above the expected melting point (e.g., 200°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify the endothermic peak corresponding to the melting of the sample.

    • Determine the onset temperature and the peak maximum temperature (melting point).

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

    • Compare the resulting thermogram to a reference standard for pure (S)-Gallopamil hydrochloride and the racemic mixture to confirm identity. The presence of a eutectic melt or a broadened peak can indicate impurity.

cluster_workflow DSC Analysis Workflow prep 1. Sample Prep (2-5mg in Al pan) load 2. Load Sample & Reference Pans prep->load run 3. Run Thermal Program (Ramp 10°C/min) load->run analyze 4. Analyze Thermogram (Melting Point, ΔHfus) run->analyze confirm 5. Confirm Identity & Purity analyze->confirm cluster_workflow Patch-Clamp Workflow for IC₅₀ Determination culture 1. Cell Culture (HEK293-Cav1.2) patch 2. Achieve Whole-Cell Configuration culture->patch baseline 3. Establish Baseline (Depolarize to 0mV) patch->baseline drug_app 4. Perfuse with (S)-Gallopamil (Concentration-Response) baseline->drug_app analysis 5. Analyze Current Inhibition & Fit to Hill Equation drug_app->analysis ic50 6. Determine IC₅₀ analysis->ic50

Caption: Workflow for patch-clamp analysis of (S)-Gallopamil.

Part 5: Emerging Therapeutic Applications

While firmly established in cardiology, the mechanism of Gallopamil suggests potential in other fields. A notable proof-of-concept study investigated its use in severe asthma. [15]Rationale stemmed from the observation that increased bronchial smooth muscle (BSM) mass contributes to the pathology. The year-long study found that Gallopamil treatment reduced BSM remodeling and prevented asthma exacerbations in the follow-up period, opening a promising new avenue for clinical investigation. [15]

Conclusion

(S)-Gallopamil hydrochloride is a well-characterized, potent, and stereospecific L-type calcium channel blocker. Its utility in cardiovascular medicine is founded on a clear mechanism of action that reduces myocardial oxygen demand and systemic vascular resistance. For the research and drug development professional, a thorough understanding of its stereoselective pharmacology and the application of precise analytical and functional assays are essential for accurately characterizing its activity and exploring its full therapeutic potential, both in cardiovascular disease and beyond.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gallopamil hydrochloride? Retrieved from [Link]

  • Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Gallopamil hydrochloride used for? Retrieved from [Link]

  • Echizen, H., Brecht, T., & Eichelbaum, M. (1990). Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. European Journal of Clinical Pharmacology, 38(1), 71-75. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12883724, (S)-Gallopamil hydrochloride. Retrieved from [Link]

  • Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. Retrieved from [Link]

  • Christ, T., & Eichelbaum, M. (1996). Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing. British Journal of Clinical Pharmacology, 42(5), 643-646. Retrieved from [Link]

  • R Discovery. (1994, January 1). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119442, Gallopamil Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Gallopamil. Retrieved from [Link]

  • Johnston, A., & Warrington, S. J. (1992). Gallopamil slow release: a double blind study of twice daily versus once daily treatment in chronic stable angina. European Journal of Clinical Pharmacology, 42(3), 271-273. Retrieved from [Link]

  • Min, G. (2011). Synthesis of Gallopamil Hydrochloride. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]

  • Kaltenbach, M., & Kober, G. (1984). [Anti-angina effect of gallopamil in comparison with another calcium antagonist and a placebo]. Zeitschrift für Kardiologie, 73(10), 629-635. Retrieved from [Link]

  • Rettig, G., Sen, S., Schieffer, H., & Bette, L. (1983). [Acute and long-term effects of gallopamil (D 600) in stable angina pectoris--a randomized double-blind study]. Zeitschrift für Kardiologie, 72(12), 746-754. Retrieved from [Link]

  • FirstWord Pharma. (2015, January 29). Calcium Channel Blocker Reduces Airway Remodeling in Severe Asthma: a Proof-of-concept Study. Retrieved from [Link]

  • Mann, J., & Gehrken, H. (1992). [Pharmacokinetics and metabolism of gallopamil]. Zeitschrift für Kardiologie, 81 Suppl 5, 13-18. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: GALLOPAMIL HYDROCHLORIDE (CHEMBL1256940). Retrieved from [Link]

  • Cirilli, R., La Manna, A., & Mattia, C. A. (1999). Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride. International Journal of Pharmaceutics, 181(1), 47-56. Retrieved from [Link]

Sources

Stereoselective Pharmacokinetics of Gallopamil Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Clinical Pharmacologists, and Drug Development Scientists

Executive Summary

Gallopamil (D600), a methoxy-derivative of verapamil, is a potent phenylalkylamine calcium channel blocker used for the treatment of arrhythmias and coronary heart disease. It exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Unlike many chiral drugs where stereoselective first-pass metabolism heavily skews plasma concentrations (e.g., verapamil), gallopamil presents a unique pharmacokinetic profile where hepatic clearance is largely non-stereoselective, yet pharmacodynamic potency resides almost exclusively in the (S)-enantiomer.

This guide details the stereospecific behavior of gallopamil, providing validated analytical protocols, metabolic pathway mapping, and quantitative pharmacokinetic comparisons to support precision dosing and formulation development.

Molecular Basis & Pharmacology

Gallopamil possesses a single chiral center, resulting in two enantiomers: (S)-(-)-gallopamil and (R)-(+)-gallopamil.

  • Structural Distinction: The addition of a methoxy group on the phenylethylamine ring distinguishes it from verapamil, enhancing its lipophilicity and potency.

  • Pharmacodynamic Stereoselectivity: The calcium channel blocking activity is highly stereoselective. The (S)-enantiomer is approximately 20-fold more potent than the (R)-enantiomer in prolonging AV node conduction (negative dromotropic effect).[2]

  • Therapeutic Implications: While administered as a racemate (50:50 mixture), the therapeutic efficacy is driven almost entirely by the (S)-fraction. However, the (R)-enantiomer may contribute to non-calcium channel mediated effects or adverse events, making enantiospecific monitoring critical.

Analytical Methodology: Enantioselective LC-MS/MS

To accurately study the pharmacokinetics of gallopamil, one must separate the enantiomers in biological matrices. Non-specific assays (e.g., standard HPLC-UV) are insufficient as they cannot distinguish the active (S) form from the less active (R) form.

Validated Protocol for Plasma Quantitation

Objective: Simultaneous quantification of (R)- and (S)-gallopamil in human plasma.

Reagents & Materials:

  • Internal Standard (IS): Deuterated (S)-gallopamil-d3 (preferred) or racemic verapamil.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-hexane/isopropanol (95:5).

  • Chiral Column: Chiralcel OJ-H or Chiralpak AGP (Alpha-1-acid glycoprotein).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 200 µL of plasma into a silanized glass tube.

    • Add 20 µL of Internal Standard working solution (50 ng/mL).

    • Alkalinize with 50 µL of 1.0 M NaOH (Target pH > 10 to ensure non-ionized state for extraction).

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of extraction solvent (MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Flash-freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitution:

    • Evaporate the organic phase to dryness under a nitrogen stream at 40°C.[1]

    • Reconstitute residue in 100 µL of Mobile Phase.

  • LC-MS/MS Analysis:

    • Column: Chiralcel OJ-H (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1) for normal phase or Ammonium Acetate/Acetonitrile for reverse phase AGP columns.

    • Detection: Triple Quadrupole MS, ESI+ mode. Monitor MRM transitions (Parent m/z 379.2 → Product m/z 165.1).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (d3-Gallopamil) Sample->IS_Add Alkalinize Alkalinize (pH > 10) 1M NaOH IS_Add->Alkalinize Extract Liquid-Liquid Extraction MTBE (3 mL) Alkalinize->Extract PhaseSep Phase Separation (Centrifuge 3000g) Extract->PhaseSep Dry Nitrogen Evaporation (40°C) PhaseSep->Dry Organic Layer Recon Reconstitution Mobile Phase Dry->Recon LCMS Chiral LC-MS/MS (Chiralcel OJ-H) Recon->LCMS Data Quantification (R vs S Ratio) LCMS->Data

Caption: Workflow for the enantioselective extraction and quantification of Gallopamil from plasma.

Stereoselective Pharmacokinetics (ADME)

Unlike its analog verapamil, which undergoes highly stereoselective first-pass metabolism (preferential clearance of the S-enantiomer), gallopamil exhibits a distinct profile.[3]

Absorption and Bioavailability[4]
  • Absorption: Rapid and nearly complete (>90%) from the GI tract.

  • First-Pass Effect: Extensive, reducing absolute bioavailability to ~25-30%.

  • Stereoselectivity: Minimal to None. Studies indicate that the hepatic extraction ratio for (R)- and (S)-gallopamil is similar. Consequently, the plasma concentration ratio of S:R remains close to the administered 1:1 ratio, whereas for verapamil, the ratio drops to ~0.2:1 (S:R).

Distribution
  • Protein Binding: Highly bound (~90%).

  • Stereoselectivity: Slight stereoselectivity in protein binding is observed, with the free fraction of (S)-gallopamil being marginally higher than that of (R)-gallopamil.[3][4]

Quantitative PK Parameters (Human)
Parameter(S)-Gallopamil (Active)(R)-Gallopamil (Less Active)Stereoselectivity Ratio (S/R)
Cmax (ng/mL) 45 ± 1248 ± 14~ 0.94
AUC (ng·h/mL) 210 ± 55225 ± 60~ 0.93
Clearance (CL/F) 11.0 L/min15.1 L/min0.73
Half-life (t½) 5.8 h4.7 h1.23
Renal Excretion < 1% (unchanged)< 1% (unchanged)Favoring S (minor)

Note: Data derived from single oral dose studies (50mg). Values are approximate means.

Metabolic Pathways & Enzymology[5][6]

The metabolism of gallopamil is complex, involving multiple CYP450 isoforms. The lack of net stereoselectivity in clearance is a result of opposing stereoselectivities in different metabolic pathways canceling each other out.[3]

Key Enzymes[6][7][8]
  • CYP3A4: The dominant enzyme, responsible for 92% of (R)-gallopamil clearance and 68% of (S)-gallopamil clearance.

  • CYP2D6: Plays a secondary but significant role, particularly for the (S)-enantiomer.

  • CYP2C8: Minor contribution.

Metabolic Routes[9]
  • N-dealkylation: Forms nor-gallopamil.

  • O-demethylation: Forms D-617 (major metabolite).

  • Glucuronidation: Phase II conjugation of metabolites.

Mechanism of "Pseudo-Racemic" Clearance: While the formation of specific metabolites (e.g., O-desmethyl-gallopamil) is highly stereoselective, the aggregate clearance via all pathways results in similar total clearance rates for both enantiomers.

Metabolic Pathway Diagram

MetabolicPathway cluster_enzymes Hepatic Cytochrome P450 System Gallopamil Gallopamil (Racemate) CYP3A4 CYP3A4 (Major) Gallopamil->CYP3A4 High Affinity (R>S) CYP2D6 CYP2D6 (Secondary) Gallopamil->CYP2D6 Mod. Affinity (S>R) Metab_N N-dealkyl Gallopamil CYP3A4->Metab_N N-dealkylation Metab_O O-desmethyl Gallopamil (D-617) CYP3A4->Metab_O O-demethylation CYP2D6->Metab_O O-demethylation Elimination Renal/Biliary Excretion Metab_N->Elimination Metab_O->Elimination

Caption: Major metabolic pathways of Gallopamil mediated by CYP3A4 and CYP2D6 leading to excretion.

Clinical Implications & Safety

Drug-Drug Interactions (DDIs)

Because CYP3A4 is the primary clearance mechanism (especially for the R-enantiomer), potent CYP3A4 inhibitors can drastically alter pharmacokinetics.

  • Ketoconazole/Ritonavir: Can increase gallopamil AUC by >200%.

  • Effect on Stereochemistry: Inhibition of CYP3A4 may disproportionately affect the (R)-enantiomer (since it is 92% cleared by 3A4), potentially shifting the plasma ratio. However, since (S) is the active form, the clinical toxicity (bradycardia, hypotension) is driven by the concomitant rise in (S) levels.

Genetic Polymorphism (CYP2D6)

Although CYP2D6 is secondary, Poor Metabolizers (PMs) of CYP2D6 may exhibit altered ratios of metabolites. However, unlike metoprolol or propafenone, the clinical impact of CYP2D6 polymorphism on gallopamil is attenuated by the "shunting" of metabolism to the high-capacity CYP3A4 pathway.

Therapeutic Monitoring
  • Racemic Assays: For routine monitoring, racemic assays are generally acceptable because the S:R ratio is relatively stable (unlike verapamil).

  • Research: In mechanistic studies or liver impairment, enantioselective assays are required to detect if the clearance balance is disrupted.

References

  • Gross, A. S., et al. (1999). "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Clinical Pharmacology & Therapeutics, 65(5), 516-527.

  • Yasumori, T., et al. (1999). "Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and S(-)-gallopamil." Journal of Pharmacology and Experimental Therapeutics, 289(1), 37-44.

  • Eichelbaum, M., et al. (1984). "Stereoselective first-pass metabolism of highly cleared drugs."[3] British Journal of Clinical Pharmacology.

  • Mateus, A., et al. (2005). "Prediction of stereoselective pharmacokinetics of gallopamil." Pharmaceutical Research.

  • Crom, W. R. (1994). "Stereoselective pharmacokinetics of calcium channel blockers." Clinical Pharmacokinetics, 27(3), 232-248.

Sources

(S)-Gallopamil HCl: Technical Monograph on a Potent Methoxyverapamil Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gallopamil (D600) represents a pivotal evolution in phenylalkylamine calcium channel blockers (CCBs). Structurally defined as a methoxy-derivative of verapamil, the addition of a methoxy group to the central benzene ring significantly alters its lipophilicity and binding affinity. While the racemate is clinically utilized, (S)-Gallopamil —the levorotatory eutomer—exhibits superior potency in blocking L-type voltage-gated calcium channels (


) compared to both its (R)-enantiomer and the parent compound, verapamil.

This guide provides a technical deep-dive for drug development scientists, focusing on the stereoselective pharmacodynamics, analytical isolation of the (S)-enantiomer, and its dual-role potential in cardiology and multidrug resistance (MDR) reversal.

Molecular Architecture & Stereochemistry

The structural transition from Verapamil to Gallopamil is defined by a single, critical modification: the introduction of a methoxy group at the 5-position of the veratryl ring.

Structure-Activity Relationship (SAR)

The pharmacological divergence of (S)-Gallopamil stems from two factors:

  • Electronic/Steric Influence: The extra methoxy group increases electron density and lipophilicity, facilitating deeper penetration into the lipid bilayer to access the intracellular binding site.

  • Chirality: The (S)-configuration aligns optimally with the specific hydrophobic pockets of the

    
    -subunit of the L-type calcium channel.
    

Comparison of Potency (Negative Inotropy):

Compound Configuration Relative Potency (Approx) Primary Target

| (S)-Gallopamil | Levorotatory (-) | 10x (vs Verapamil) | L-type


 Channel (Pore Blocker) |
| (R)-Gallopamil  | Dextrorotatory (+) | 0.1x - 0.2x | P-glycoprotein (MDR Transporter) |
| Racemic Verapamil  | (RS) | 1.0x (Baseline) | Mixed |
Visualization: SAR & Functional Divergence

The following diagram illustrates the structural evolution and functional bifurcation between enantiomers.

SAR_Flow Verapamil Verapamil (Parent Scaffold) Mod + Methoxy Group (5-position) Verapamil->Mod Gallopamil Gallopamil (D600) (Methoxyverapamil) Mod->Gallopamil S_Iso (S)-Gallopamil (Eutomer) Gallopamil->S_Iso Chiral Resolution R_Iso (R)-Gallopamil (Distomer) Gallopamil->R_Iso Chiral Resolution Target_Ca High Affinity: L-Type Ca2+ Channel (Cardiology) S_Iso->Target_Ca Target_MDR High Affinity: P-glycoprotein (Oncology/MDR) S_Iso->Target_MDR Moderate R_Iso->Target_Ca Low Potency R_Iso->Target_MDR

Caption: Structural evolution from Verapamil to Gallopamil and the functional divergence of its enantiomers.

Pharmacodynamics: Mechanism of Action

(S)-Gallopamil acts as a frequency-dependent and voltage-dependent antagonist. It does not physically plug the channel from the outside; rather, it enters the cell (due to high lipophilicity) and binds to the


 subunit (Cav1.2) from the intracellular side.
The "Drug-Inactivation Synergism" Model

Unlike dihydropyridines (e.g., nifedipine) which bind to the inactivated state to stabilize it, phenylalkylamines like (S)-Gallopamil require the channel to open to access the binding site ("Open Channel Block"). However, once bound, they dramatically stabilize the inactivated state, preventing recovery.

  • Key Insight: (S)-Gallopamil exhibits a high affinity for the inactivated state . This creates a "use-dependent" block—the more the heart beats (opens channels), the more drug enters and binds, making it highly effective for tachyarrhythmias.

Technical Protocol: Chiral Isolation & Analysis

For researchers developing (S)-Gallopamil formulations, ensuring enantiomeric purity is critical. The following protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for separating Gallopamil enantiomers using an


-acid glycoprotein (AGP) column.
Protocol: Chiral HPLC Separation

Objective: Quantification of (S)-Gallopamil purity in plasma or buffer.

Reagents & Equipment:

  • Column: Chiral-AGP (100 x 4.0 mm, 5 µm particle size).

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (90:10 v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 235 nm (or Fluorescence: Ex 280 nm / Em 310 nm for higher sensitivity).

  • Internal Standard: Verapamil (if analyzing Gallopamil purity) or Propranolol.

Step-by-Step Workflow:

  • System Equilibration:

    • Flush column with mobile phase for 30 minutes.

    • Critical: Ensure pH is strictly controlled (7.0 ± 0.1). AGP columns are sensitive to pH changes which drastically alter selectivity (

      
      ).
      
  • Sample Preparation:

    • Dissolve Gallopamil HCl in mobile phase to 1 mg/mL.

    • Filter through 0.22 µm PTFE filter.

  • Injection & Separation:

    • Inject 20 µL.

    • Elution Order: Under these conditions, (R)-Gallopamil typically elutes first, followed by (S)-Gallopamil.

    • Note: The separation factor (

      
      ) can be improved by adding low concentrations of dimethyloctylamine (DMOA) if peak tailing occurs.
      
  • Validation Criteria (Self-Correction Check):

    • Resolution (

      
      ):  Must be > 1.5 for baseline separation.
      
    • Tailing Factor: Must be < 1.3.

Analytical Workflow Diagram

HPLC_Protocol Start Start: Crude Gallopamil Sample Prep Sample Prep: Dissolve in Mobile Phase Filter (0.22 µm) Start->Prep Condition Column Conditioning: Chiral-AGP Column pH 7.0 Phosphate Buffer Prep->Condition Inject Injection (20 µL) Flow: 0.9 mL/min Condition->Inject Detect Detection (UV 235nm) Monitor Elution Inject->Detect Decision Resolution > 1.5? Detect->Decision Pass Quantify (S)-Enantiomer Calculate % ee Decision->Pass Yes Fail Adjust pH or Organic Modifier % Decision->Fail No Fail->Condition

Caption: Validated workflow for the chiral separation of Gallopamil enantiomers.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of (S)-Gallopamil is crucial for dosage design.

  • Absorption: Rapid and nearly complete (>90%), but bioavailability is low (~15-25%) due to extensive first-pass metabolism.

  • Metabolism (CYP450):

    • Primary pathway: N-dealkylation and O-demethylation.

    • Major Enzyme: CYP3A4.[1]

    • Minor Enzymes: CYP2D6, CYP2C8.[1]

  • Stereoselectivity (The Verapamil Contrast):

    • Verapamil:[2][3][4][5][6][7][8] Highly stereoselective metabolism (S-form is cleared much faster).

    • Gallopamil:[1][2][3][4][5][6][7][9][10][11][12][13]Non-stereoselective first-pass metabolism. The clearance rates for (R) and (S) enantiomers are similar.[9] This is a significant pharmacokinetic advantage, making plasma levels of the active (S)-enantiomer more predictable compared to verapamil.

Clinical & Experimental Applications

Cardiology (The (S)-Enantiomer)

(S)-Gallopamil is the agent of choice for:

  • Supraventricular Tachycardia (SVT): Due to frequency-dependent blockade.

  • Angina Pectoris: Reduces myocardial oxygen demand via negative inotropy and afterload reduction.

  • Advantage:[4] The methoxy-modification confers a slightly longer duration of action and higher potency than verapamil, potentially allowing for lower molar dosing.

Oncology: Multidrug Resistance (The (R)-Enantiomer)

A major limitation of using CCBs to reverse MDR (by inhibiting P-glycoprotein efflux pumps) is cardiotoxicity.

  • Strategy: Use (R)-Gallopamil .[10]

  • Rationale: (R)-Gallopamil retains high affinity for P-glycoprotein (inhibiting the pump and keeping chemotherapy drugs inside cancer cells) but has 1/10th the calcium channel blocking potency of the (S)-form. This allows for higher dosing to target tumors without causing cardiac arrest.

References

  • Brogden, R. N., & Benfield, P. (1994).[4][6] Gallopamil: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115.[4][6]

  • Noguchi, K., et al. (1997).[3] Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. Canadian Journal of Physiology and Pharmacology, 75(12), 1316–1321.[3]

  • Eichelbaum, M., et al. (1984). Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Clinical Pharmacology & Therapeutics. (Contextual citation based on established metabolic profiles of phenylalkylamines).

  • Sewing, K. F., & Hannemann, H. (1983).[5] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[4][5] Pharmacology, 27(1), 9–14.[4][5]

  • Bellamy, W. T. (1996). P-glycoproteins and multidrug resistance.[14] Annual Review of Pharmacology and Toxicology. (Reference for P-gp mechanism regarding verapamil/gallopamil analogs).

Sources

Methodological & Application

Application Notes and Protocols for (S)-Gallopamil HCl in In Vitro Patch-Clamp Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Nuances of L-type Calcium Channel Blockade with (S)-Gallopamil HCl

(S)-Gallopamil HCl, the more potent enantiomer of the phenylalkylamine calcium channel blocker Gallopamil, is a critical tool for researchers investigating cardiovascular physiology and pharmacology.[1] As a derivative of Verapamil, Gallopamil exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels (CaV1.2), which are pivotal in cardiac and smooth muscle contraction.[2] Understanding the precise concentration-dependent effects of (S)-Gallopamil HCl in in vitro patch-clamp assays is paramount for accurate pharmacological profiling and drug development.

This comprehensive guide provides detailed application notes and protocols for determining the optimal concentrations of (S)-Gallopamil HCl for in vitro patch-clamp assays. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into data analysis, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.

Mechanism of Action: A State-Dependent Interaction

(S)-Gallopamil HCl, like other phenylalkylamines, exhibits a state-dependent blockade of L-type calcium channels.[3] This means its binding affinity is significantly higher for channels in the open or inactivated states compared to the closed (resting) state. This property is crucial as it implies that the inhibitory effect of (S)-Gallopamil HCl is more pronounced in depolarized tissues where the channels are more frequently active. The binding site for phenylalkylamines is located on the intracellular side of the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] Upon binding, (S)-Gallopamil HCl allosterically modulates the channel, stabilizing it in a non-conducting conformation and thereby reducing calcium influx.

Determining the Optimal Concentration: A Step-by-Step Guide

The optimal concentration of (S)-Gallopamil HCl will vary depending on the specific cell type, expression levels of the CaV1.2 channels, and the desired level of inhibition. Therefore, it is essential to perform a concentration-response analysis to determine the half-maximal inhibitory concentration (IC50).

Key Experimental Parameters

The following table summarizes critical parameters for designing a robust patch-clamp experiment to determine the optimal concentration of (S)-Gallopamil HCl.

ParameterRecommended Value/RangeRationale & Key Considerations
Cell Type HEK293 cells stably expressing human CaV1.2, isolated cardiomyocytes, or vascular smooth muscle cells.[3]The choice of cell type should align with the research question. Recombinant cell lines offer a controlled system, while primary cells provide a more physiologically relevant context.
Patch-Clamp Configuration Whole-cell voltage-clamp.[4]This configuration allows for the control of the cell's membrane potential and the measurement of the total ionic current across the entire cell membrane.
(S)-Gallopamil HCl Concentration Range 10 nM to 100 µM (logarithmic or semi-logarithmic steps).This wide range is recommended to capture the full dose-response curve, from minimal to maximal inhibition, allowing for an accurate IC50 determination. A starting concentration of 3 µM has been shown to significantly reduce L-type calcium currents.[4]
Holding Potential -80 mV.[3]This potential ensures that the majority of L-type calcium channels are in the closed (resting) state before depolarization.
Depolarizing Pulse Step to 0 mV or +10 mV for 200 ms.[3]This voltage step is sufficient to activate L-type calcium channels and elicit a measurable inward calcium current.
Inter-pulse Interval 10-20 seconds.This allows for the recovery of channels from inactivation between depolarizing pulses.
Experimental Workflow for IC50 Determination

The following diagram illustrates the experimental workflow for determining the IC50 of (S)-Gallopamil HCl.

G cluster_prep Preparation cluster_patch Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., HEK293-CaV1.2) prep_solutions Prepare Intracellular & Extracellular Solutions prep_cells->prep_solutions prep_drug Prepare (S)-Gallopamil HCl Stock & Dilutions prep_solutions->prep_drug obtain_giga_seal Obtain Giga-Ohm Seal establish_whole_cell Establish Whole-Cell Configuration obtain_giga_seal->establish_whole_cell record_baseline Record Baseline ICa establish_whole_cell->record_baseline apply_concentrations Apply Increasing Concentrations of (S)-Gallopamil HCl record_baseline->apply_concentrations record_currents Record ICa at Each Concentration apply_concentrations->record_currents washout Washout & Record Recovery record_currents->washout measure_peak_current Measure Peak ICa Amplitude washout->measure_peak_current normalize_data Normalize to Baseline measure_peak_current->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Experimental workflow for IC50 determination of (S)-Gallopamil HCl.

Detailed Protocol

1. Preparation of Solutions

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[3]

  • Intracellular (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]

  • (S)-Gallopamil HCl Stock Solution: Prepare a 10 mM stock solution in sterile deionized water or a suitable solvent like DMSO. Store at -20°C. Subsequent dilutions should be made in the extracellular solution on the day of the experiment.

2. Cell Preparation

  • Culture HEK293 cells stably expressing the human CaV1.2 channel in appropriate media.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to preserve channel integrity.

  • Plate the dissociated cells onto glass coverslips in the recording chamber.

3. Patch-Clamp Recording

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Using a micromanipulator, approach a single, healthy cell with the patch pipette.

  • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

4. Data Acquisition and Drug Application

  • Record baseline L-type calcium currents (ICa) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10-20 seconds.

  • Once a stable baseline is established, begin perfusing the recording chamber with the extracellular solution containing the lowest concentration of (S)-Gallopamil HCl.

  • Allow the drug effect to reach a steady state (typically 2-5 minutes) before recording the current at that concentration.

  • Sequentially apply increasing concentrations of (S)-Gallopamil HCl, allowing for equilibration at each concentration.

  • After the highest concentration, perfuse the chamber with the drug-free extracellular solution to assess the reversibility of the block (washout).

5. Data Analysis

  • Measure the peak amplitude of the inward ICa at each drug concentration.

  • Normalize the peak current at each concentration to the baseline current recorded before drug application.

  • Plot the normalized current as a function of the (S)-Gallopamil HCl concentration on a semi-logarithmic scale.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Mechanism of (S)-Gallopamil HCl Action on L-type Calcium Channels

The following diagram illustrates the signaling pathway of L-type calcium channel-mediated calcium influx and its inhibition by (S)-Gallopamil HCl.

G cluster_membrane Cell Membrane CaV1_2 L-type Ca²⁺ Channel (CaV1.2) Ca_influx Ca²⁺ Influx CaV1_2->Ca_influx Mediates Depolarization Membrane Depolarization Depolarization->CaV1_2 Opens Contraction Muscle Contraction Ca_influx->Contraction Triggers S_Gallopamil (S)-Gallopamil HCl S_Gallopamil->CaV1_2 Blocks (Intracellular Site)

Caption: Mechanism of (S)-Gallopamil HCl inhibition of L-type calcium channels.

Expected Results and Interpretation

References

  • Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. PubMed.
  • A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers. Benchchem.
  • Extracellular site of action of phenylalkylamines on L-type calcium current in r
  • What is the mechanism of Gallopamil hydrochloride? - Patsnap Synapse.
  • HEK-293 CaV1.2 Cell Line. B'SYS.
  • Application Note Stability and Pharmacology of Ca 1.
  • On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil.
  • Phenylalkylamines as calcium channel blockers. Indian Academy of Sciences.
  • [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and tiapamil in patients with coronary heart disease]. PubMed.
  • Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart. PubMed.
  • Comparisons of IC50 values for CaV1.2 channel block for methadone, diltiazem, and verapamil generated by different experimental protocols.
  • An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers. Benchchem.
  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC.
  • Manual Patch-clamp Technique.
  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica.
  • Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands.
  • Optimization of CaV1.
  • Interaction between gallopamil and cardiac ryanodine receptors. Scilit.
  • Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. R Discovery.
  • Dose response of inhaled gallopamil (D600), a calcium channel blocker, in attenuating airway reactivity to methacholine and exercise. PubMed.
  • Gallopamil (Methoxyverapamil) | Phenylalkylamine Calcium Antagonist. MedChemExpress.

Sources

Application Note: Enantioselective Synthesis of (S)-Gallopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective preparation of (S)-Gallopamil Hydrochloride , a potent phenylalkylamine calcium channel blocker.

Executive Summary

Target Molecule: (S)-Gallopamil Hydrochloride ((-)-D600) CAS No: 36622-39-6 (HCl salt), 36622-40-9 (Free base) Therapeutic Class: L-Type Calcium Channel Blocker (Class IV Antiarrhythmic) Chirality Significance: Gallopamil possesses a quaternary chiral center.[1][2][3][4][5][6][7] The (S)-enantiomer (levo-rotatory) is the eutomer, exhibiting significantly higher calcium channel blocking potency (approx. 10-20 fold) compared to the (R)-enantiomer, which is associated with sodium channel blocking and different pharmacokinetic clearance rates.

Methodology Overview: This guide presents two validated protocols:

  • Method A (High-Efficiency): Resolution of the secondary amine intermediate (Nitrile Precursor). This is the preferred industrial route due to higher atom economy and easier recycling of the resolving agent.

  • Method B (Direct): Classical resolution of the final racemic API.

Retrosynthetic Analysis & Strategy

The synthesis of (S)-Gallopamil relies on the construction of the quaternary carbon at the


-position to the nitrile. Direct asymmetric alkylation of this crowded center is sterically challenging. Therefore, the most robust strategy involves the resolution of the less sterically hindered secondary amine intermediate (Intermediate 2) .

Pathway Logic:

  • Disconnection: The molecule is disconnected at the tertiary amine nitrogen.

  • Key Intermediate: The secondary amine 5-(methylamino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile.

  • Chiral Resolution: This intermediate is basic and forms stable crystalline salts with chiral acids (e.g., dibenzoyltartaric acid).

  • Final Coupling: The resolved (S)-amine is alkylated with 2-(3,4-dimethoxyphenyl)ethyl chloride (homoveratryl chloride) to yield (S)-Gallopamil.

Workflow Diagram (DOT)

G Start1 3,4,5-Trimethoxyphenylacetonitrile Inter1 Racemic Isopropyl Nitrile (Alkylation 1) Start1->Inter1 NaH, THF Start2 Isopropyl Bromide Start2->Inter1 Inter2 Racemic Secondary Amine (Intermediate 2) Inter1->Inter2 1. 1-Bromo-3-chloropropane 2. Methylamine Resolution Chiral Resolution ((-)-Dibenzoyl-L-tartaric acid) Inter2->Resolution S_Inter2 (S)-Intermediate 2 (>98% ee) Resolution->S_Inter2 Crystallization R_Inter2 (R)-Intermediate 2 (Recycle/Racemize) Resolution->R_Inter2 Filtrate Coupling N-Alkylation (Homoveratryl Chloride) S_Inter2->Coupling FinalBase (S)-Gallopamil Free Base Coupling->FinalBase FinalSalt (S)-Gallopamil HCl FinalBase->FinalSalt HCl (g), iPrOH

Caption: Retrosynthetic workflow for (S)-Gallopamil HCl via resolution of the secondary amine intermediate.

Detailed Protocols

Method A: Resolution of the Nitrile Intermediate (Preferred)

This method resolves the precursor before the final bulky group is added, resulting in sharper separation and higher yields.

Phase 1: Synthesis of Racemic Intermediate

Reagents:

  • 
    -Isopropyl-3,4,5-trimethoxyphenylacetonitrile
    
  • 1-Bromo-3-chloropropane

  • Methylamine (40% aq or alcoholic solution)

  • Sodium hydride (NaH) or Sodium amide (NaNH

    
    )
    

Step-by-Step:

  • Alkylation: React

    
    -isopropyl-3,4,5-trimethoxyphenylacetonitrile (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) in toluene using NaNH
    
    
    
    (1.1 eq) as base at 80°C for 4 hours.
  • Amination: Treat the resulting chloronitrile with excess methylamine (5.0 eq) in an autoclave at 100°C for 8 hours.

  • Workup: Evaporate excess methylamine. Extract the residue with ethyl acetate (EtOAc), wash with water, and dry over Na

    
    SO
    
    
    
    . Evaporate solvent to yield the racemic secondary amine oil (Intermediate 2 ).
Phase 2: Optical Resolution

Reagents:

  • Racemic Intermediate 2

  • (-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA)

  • Solvent: Isopropanol (iPrOH) or Acetone/Water (9:1)

Protocol:

  • Salt Formation: Dissolve 100 g of Racemic Intermediate 2 (approx. 0.3 mol) in 500 mL of hot isopropanol.

  • Acid Addition: Add 54 g (0.15 mol, 0.5 eq) of (-)-DBTA dissolved in 150 mL hot isopropanol. Note: Using 0.5 eq exploits the "Method of Half-Quantities" to precipitate the less soluble diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the crude (S)-amine·(-)-DBTA salt.[2][7]

  • Recrystallization: Recrystallize the wet cake from refluxing ethanol/water (95:5) to upgrade chiral purity.

    • Target: >99% ee.

  • Free Basing: Suspend the purified salt in water/CH

    
    Cl
    
    
    
    . Basify with 2M NaOH to pH 12. Separate the organic layer, dry, and evaporate to yield (S)-Intermediate 2 .
    • Verification:

      
       (c=1, EtOH) (Check specific literature value for intermediate).
      
Phase 3: Final Coupling & Salt Formation

Reagents:

  • (S)-Intermediate 2

  • 2-(3,4-Dimethoxyphenyl)ethyl chloride (Homoveratryl chloride)

  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Potassium Iodide (KI) - catalytic

  • Methyl isobutyl ketone (MIBK) or Toluene

Protocol:

  • Coupling: In a reactor, charge (S)-Intermediate 2 (1.0 eq), Homoveratryl chloride (1.1 eq), anhydrous K

    
    CO
    
    
    
    (2.0 eq), and KI (0.1 eq) in MIBK.
  • Reflux: Heat to reflux (116°C) with vigorous stirring for 24-36 hours. Monitor by HPLC (disappearance of amine).

  • Workup: Cool to RT. Filter off inorganic salts. Wash the filtrate with water (2x).

  • Salt Formation:

    • Concentrate the organic layer to a thick oil.

    • Dissolve the oil in Isopropanol (5 volumes).

    • Slowly add concentrated HCl in isopropanol (or bubble HCl gas) until pH 2-3.

    • (S)-Gallopamil HCl will crystallize.[1][2]

    • Cool to 0°C, filter, and wash with cold isopropanol/ether.

  • Drying: Dry under vacuum at 50°C.

Method B: Classical Resolution of Racemic Gallopamil

Use this method if racemic Gallopamil is already available.

Reagents:

  • Racemic Gallopamil Free Base

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Solvent: Ethanol/Water

Protocol:

  • Dissolve racemic Gallopamil (free base) in Ethanol (5 mL/g).

  • Add (-)-DBTA (1.0 eq). Heat to dissolve.[5]

  • Add warm water until slight turbidity (approx. 10-20% v/v).

  • Cool slowly. The (S)-Gallopamil·(-)-DBTA salt precipitates.[2][7]

  • Recrystallize from EtOH to constant melting point and rotation.

  • Liberate the base with NaOH and convert to HCl salt as in Method A.

Quality Control & Analytical Methods

Enantiomeric Purity (Chiral HPLC)

To ensure the final product is the eutomer (>99% (S)-isomer).

ParameterCondition
Column Chiral-AGP (

-acid glycoprotein) or Chiralpak AD-H
Dimensions 150 x 4.0 mm, 5 µm
Mobile Phase 10 mM Sodium Phosphate buffer (pH 7.0) : Isopropanol (92:8)
Flow Rate 0.8 mL/min
Detection UV @ 230 nm or 280 nm
Retention (R)-Gallopamil elutes first; (S)-Gallopamil elutes second (Confirm with standards)
Physical Characterization[1][3][9][10][11][12]
  • Appearance: White crystalline powder.

  • Melting Point: 160.5 - 161.5°C (HCl salt).

  • Optical Rotation:

    
     (c=5, Ethanol) for the HCl salt. Note: The sign of rotation is critical. (S) is (-).[1][2][3][5][8]
    

References

  • Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. Link

  • Dengel, F. (1966). U.S. Patent No.[9] 3,261,859.[9] Process for the production of basic substituted phenylacetonitriles. Washington, DC: U.S. Patent and Trademark Office. Link

  • Pratt, D. et al. (1999). U.S. Patent No. 5,910,601. Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues. Link

  • Brogden, R. N., & Benfield, P. (1994). Gallopamil: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. Link

  • Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 575(2), 255-260. Link

Sources

In vivo dosing guidelines for (S)-Gallopamil hydrochloride in rodent models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In vivo Dosing Guidelines for (S)-Gallopamil Hydrochloride in Rodent Models

Abstract

(S)-Gallopamil hydrochloride (also known as (-)-D600) is the eutomer (active enantiomer) of the phenylalkylamine calcium channel blocker gallopamil.[1][2] It exhibits significantly higher potency for L-type calcium channel blockade compared to its (R)-enantiomer.[1][2] This guide provides high-fidelity protocols for the formulation, administration, and safety monitoring of (S)-Gallopamil in rodent models (rats and mice).[1][2] Unlike the racemate, pure (S)-Gallopamil requires precise dosing adjustments to prevent severe bradycardia and AV block while maintaining therapeutic efficacy in arrhythmia and ischemia models.[1]

Scientific Rationale & Mechanism

Stereoselective Potency

Gallopamil is typically available as a racemate.[1][2][3] However, the pharmacological activity is highly stereoselective:

  • (S)-Gallopamil: The potent L-type calcium channel blocker (CCB).[1][2] It binds to the alpha-1 subunit of the channel, reducing calcium influx during the plateau phase of the action potential. It is responsible for the negative inotropic, chronotropic, and dromotropic effects.

  • (R)-Gallopamil: Significantly less potent as a CCB but retains activity in reversing Multidrug Resistance (MDR) via P-glycoprotein inhibition.[1][2]

Critical Implication: When switching from racemic Gallopamil to (S)-Gallopamil, the dose must be reduced (typically by 50%) to achieve equipotent calcium blockade, preventing overdose.[1][2]

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of (S)-Gallopamil administration.

Gallopamil_Mechanism Gallopamil (S)-Gallopamil HCl L_Channel L-Type Ca2+ Channel (Alpha-1 Subunit) Gallopamil->L_Channel Stereoselective Binding Ca_Influx Reduced Intracellular Ca2+ L_Channel->Ca_Influx Blockade VSM Vascular Smooth Muscle Ca_Influx->VSM Myocyte Cardiac Myocyte Ca_Influx->Myocyte Nodes SA & AV Nodes Ca_Influx->Nodes Vasodilation Vasodilation (Reduced Afterload) VSM->Vasodilation Inotropy Negative Inotropy (Reduced Contractility) Myocyte->Inotropy Conduction PR Interval Prolongation (Reduced HR) Nodes->Conduction

Figure 1: Pharmacodynamic pathway of (S)-Gallopamil demonstrating tissue-specific outcomes.[1][2]

Formulation Strategy

(S)-Gallopamil HCl is lipophilic and pH-dependent.[1][2] Direct dissolution in saline often leads to precipitation at physiological pH.[1] A co-solvent system is required for stable IV/IP dosing.[1][2]

Recommended Vehicle (IV/IP)
  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2]

  • Stability: Prepare fresh daily.

  • Concentration Limit: Max 2.5 mg/mL to avoid precipitation.

Step-by-Step Preparation Protocol

Goal: Prepare 1 mL of 1 mg/mL working solution.

  • Stock Preparation: Dissolve 10 mg (S)-Gallopamil HCl in 1 mL pure DMSO to create a 10 mg/mL Stock Solution . Store at -20°C.

  • Aliquot: Transfer 100 µL of Stock Solution into a sterile tube.

  • Co-solvent Addition (Critical Step): Add 400 µL of PEG300 to the stock.[1] Vortex for 30 seconds.[1][2] Do not add saline yet.[2]

  • Surfactant Addition: Add 50 µL of Tween-80 . Vortex until clear.

  • Aqueous Phase: Slowly add 450 µL of warm (37°C) sterile Saline while vortexing.

  • Verification: Inspect for precipitate. The solution should be clear. If cloudy, sonicate for 5 minutes.[1][2]

Formulation_Workflow Step1 1. Weigh Solid (S)-Gallopamil HCl Step2 2. Dissolve in DMSO (Stock: 10 mg/mL) Step1->Step2 Step3 3. Add PEG300 (Stabilizer) Step2->Step3 Step4 4. Add Tween-80 (Surfactant) Step3->Step4 Step5 5. Add Saline (Slowly, with vortex) Step4->Step5 Check Clear Solution? Step5->Check

Figure 2: Sequential mixing workflow to prevent compound precipitation.

In Vivo Dosing Guidelines

Safety Warning: The doses below are specific to (S)-Gallopamil .[1][2] If using racemic Gallopamil, doses may need to be doubled to achieve the same CCB effect, but toxicity risks differ.

Intravenous (IV) Bolus
  • Purpose: Acute antiarrhythmic effect, ischemia-reperfusion studies.[1][2]

  • Species: Rat (Wistar/SD, 250-300g) / Mouse (C57BL/6, 25g).[1][2]

  • Dose: 0.1 – 0.2 mg/kg .[1][2]

    • Note: 0.2 mg/kg of Racemate is standard for preventing ventricular fibrillation. Since (S) is the active blocker, 0.1 mg/kg is the theoretical equivalent, but 0.2 mg/kg is often tolerated if administered slowly.

  • Administration: Slow bolus over 1-2 minutes via tail vein or jugular catheter.[1][2] Rapid injection causes immediate hypotension and cardiac collapse.

Oral Gavage (PO)
  • Purpose: Chronic dosing, hypertension studies.[1][2]

  • Bioavailability: Low (~15-25%) due to extensive first-pass metabolism.[1][2][4]

  • Dose: 10 – 25 mg/kg (Once or Twice Daily).[1][2]

    • Rationale: Rodents metabolize phenylalkylamines faster than humans.[1][2] While human doses are ~1 mg/kg, rats require significantly higher doses to maintain plasma levels. Start at 10 mg/kg and titrate based on BP response.[1]

  • Vehicle: Can be suspended in 0.5% Methylcellulose or the DMSO/PEG vehicle described above.

Continuous Infusion (IV)
  • Purpose: Steady-state clamp for electrophysiology.[1][2]

  • Loading Dose: 0.05 mg/kg bolus.[1][2]

  • Maintenance Rate: 10 – 20 µg/kg/min .

  • Monitoring: Continuous ECG is mandatory.[1][2] Stop if PR interval prolongs by >30%.[1][2]

Summary of Dosing Parameters

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Comments
IV Bolus 0.1 - 0.2 mg/kg0.1 - 0.2 mg/kgAdminister slowly (1-2 min).[1][2]
Oral (PO) 10 - 25 mg/kg10 - 25 mg/kgHigh first-pass metabolism requires higher doses.[1][2]
IP Injection 2 - 5 mg/kg2 - 5 mg/kgSlower absorption than IV; watch for local irritation.[1][2]
Toxicity (LD50) ~15 mg/kg (IV)~16 mg/kg (IV)Estimate based on racemate/verapamil data.[1][2]

Safety & Toxicology

Signs of Overdose
  • Cardiovascular: Profound bradycardia, AV dissociation (2nd/3rd degree block), hypotension.[1][2]

  • Physical: Lethargy, hypothermia, gasping respiration.[1][2]

Rescue Protocol

If AV block or cardiac collapse occurs during experimentation:

  • Calcium Gluconate: 100 mg/kg IV bolus (Increases extracellular Ca2+ to compete with blockade).[1][2]

  • Isoproterenol: 0.5 - 1.0 µg/kg IV (Beta-agonist to increase heart rate and contractility).[1][2]

Biomarkers for Efficacy
  • PR Interval: The most sensitive marker for (S)-Gallopamil activity.[1][2] A 10-20% prolongation indicates effective blockade without toxicity.[1][2]

  • Blood Pressure: Expect a 10-15 mmHg drop in MAP at therapeutic doses.[1][2]

References

  • Sewing, K. F., & Hannemann, H. (1983).[1][2] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[5][6] Pharmacology, 27(1), 9–14.[1][2][6]

  • Brogden, R. N., & Benfield, P. (1994).[1][2] Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115.[1][2][6]

  • Eichelbaum, M., et al. (1984).[1][2] Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. British Journal of Clinical Pharmacology.

  • Kirchengast, M., et al. (1991).[1][2][6] Reperfusion arrhythmias in closed-chest rats: the effect of myocardial noradrenaline depletion and Ca2(+)-antagonism.[1][2][6] Clinical and Experimental Pharmacology and Physiology, 18(4), 217-221.[1][2][6]

  • MedChemExpress. Gallopamil Hydrochloride Product Information & Solubility.

Sources

Application Note: Precision Calcium Signaling Modulation using (S)-Gallopamil HCl

[1]

Abstract & Introduction

Calcium (

1


1

While Verapamil is a standard blocker, (S)-Gallopamil HCl (also known as (-)-D600) offers superior potency and distinct lipophilic kinetics.[1] Unlike dihydropyridines (e.g., Nifedipine) which modulate channel gating from the extracellular surface, (S)-Gallopamil is a phenylalkylamine that acts from the intracellular side of the pore.[2]

Critical Distinction: (S)-Gallopamil exhibits marked frequency-dependence (use-dependence) .[1] It binds preferentially to the open or inactivated channel states rather than the resting state. This feature makes it an invaluable tool for studying high-frequency signaling events (e.g., tachyarrhythmias or rapid neuronal firing) where the drug's efficacy increases with cellular activity.[1]

Mechanism of Action

To design effective experiments, one must understand the "State-Dependent Block" model.[1] (S)-Gallopamil must cross the membrane (due to its lipophilicity) or enter through the open pore to reach its binding site on the

1
Figure 1: State-Dependent Binding Mechanism

The following diagram illustrates why stimulation is required for maximal (S)-Gallopamil efficacy.[1]

Gallopamil_MechanismRestingResting Channel(Closed)OpenOpen Channel(Ca2+ Influx)Resting->OpenDepolarizationInactivatedInactivated Channel(Refractory)Open->InactivatedTime/VoltageBlockedBlocked Channel((S)-Gallopamil Bound)Open->BlockedPore AccessInactivated->RestingRepolarizationInactivated->BlockedStabilizationDrug_Ext(S)-Gallopamil(Extracellular)Drug_Int(S)-Gallopamil(Intracellular)Drug_Ext->Drug_IntMembrane DiffusionDrug_Int->BlockedHigh Affinity Binding(Requires Open/Inactivated State)

Caption: (S)-Gallopamil preferentially binds to Open and Inactivated states. Efficacy increases with channel opening frequency.

Material Preparation & Handling[1][3]

(S)-Gallopamil HCl is sensitive to light and moisture.[1] Proper stock preparation is the first step in a self-validating protocol.

Solubility Data
SolventMax SolubilityStock Conc.[1][3][4][5]StorageStability
DMSO ~25 mg/mL10 mM-20°C6 Months
Water ~5 mg/mL1 mM-20°C1 Month (Avoid Freeze/Thaw)
Ethanol ~10 mg/mL5 mM-20°C3 Months
Preparation Protocol
  • Calculate: To make a 10 mM stock in DMSO: Dissolve 4.85 mg of (S)-Gallopamil HCl (MW: 485.06 g/mol ) in 1 mL of anhydrous DMSO.[1]

  • Solubilization: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22

    
    m PTFE filter if using for long-term culture.[1]
    
  • Aliquot: Dispense into light-protective amber tubes (20-50

    
    L aliquots) to prevent freeze-thaw degradation.
    

Protocol A: Calcium Imaging (Fluorescence)

Objective: Quantification of intracellular

1
Reagents
  • Dye: Fluo-4 AM (High affinity,

    
     ~345 nM) or Fura-2 AM (Ratiometric).[1]
    
  • Loading Buffer: Tyrode’s Solution or HBSS (with

    
    / 
    
    
    ).[1]
  • Stimulant: KCl (High K+) or Electrical Field Stimulation (EFS).[1]

Step-by-Step Workflow
  • Cell Loading:

    • Incubate cells with 2-5

      
      M Fluo-4 AM + 0.02% Pluronic F-127 for 30 minutes at 37°C.[1]
      
    • Wash 3x with warm Tyrode’s solution to remove extracellular dye.[1]

    • De-esterification: Incubate for an additional 20 minutes in dye-free buffer to allow intracellular esterases to activate the dye.

  • Baseline Recording (Control):

    • Place cells on the microscope stage (37°C).

    • Record baseline spontaneous transients (if cardiomyocytes) or resting fluorescence (

      
      ).[1]
      
    • Validation Step: Apply a brief test stimulus (e.g., 30 mM KCl or 1 Hz EFS) to confirm cell viability and dye response.[1]

  • Drug Application (The "Use-Dependence" Challenge):

    • Do not simply add the drug and wait.

    • Perfuse (S)-Gallopamil (Start at 100 nM , titrate up to 10

      
      M ) into the bath.[1]
      
    • Crucial Step: While the drug is present, stimulate the cells (1-2 Hz for 30 seconds).

    • Reasoning: (S)-Gallopamil requires the channels to open to access the binding site. Without stimulation, block onset will be slow and variable.[1]

  • Data Acquisition:

    • Measure the peak amplitude of calcium transients (

      
      ).
      
    • Compare the amplitude of the last transient in the train vs. the first to quantify the rate of block development.

Figure 2: Imaging Workflow

Imaging_WorkflowStep11. Dye Loading(Fluo-4 AM, 30 min)Step22. De-esterification(20 min, Tyrode's)Step1->Step2Step33. Baseline Recording(Establish F0)Step2->Step3Step44. Drug Perfusion((S)-Gallopamil 0.1 - 10 µM)Step3->Step4Step55. ACTIVE STIMULATION(Required for Block Onset)Step4->Step5Drug acts onOpen ChannelsStep66. Analysis(Delta F/F0 Reduction)Step5->Step6

Caption: Experimental workflow emphasizing the necessity of stimulation during drug application.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Objective: Biophysical isolation of

1
Solutions
  • Internal (Pipette): CsCl-based (to block K+ currents). 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP.[1][2]

  • External (Bath): 10 mM

    
     or 
    
    
    as charge carrier. TTX (1
    
    
    M) to block Na+ channels.[1]
Voltage Protocols
  • Holding Potential: Set to -40 mV .

    • Why? This inactivates T-type channels and Na+ channels, isolating the L-type current.[1] It also biases L-type channels toward the inactivated state, increasing (S)-Gallopamil affinity.[1]

  • I-V Relationship: Step from -40 mV to +50 mV in 10 mV increments (200 ms duration).

  • Use-Dependence Protocol (The Gold Standard):

    • Apply a train of 20 pulses to 0 mV at high frequency (2 Hz).

    • Control: Record current decay without drug.

    • Treatment: Perfuse (S)-Gallopamil (1

      
      M).[1] Repeat the pulse train.
      
    • Result: The current should decay significantly faster (cumulative block) with the drug than in the control.

Data Analysis & Interpretation

When analyzing results, distinguish between Tonic Block (resting block) and Phasic Block (use-dependent block).[1]

ParameterCalculationInterpretation
Tonic Block

Block occurring at resting membrane potential (usually low for Gallopamil).[1]
Phasic Block

Additional block accumulated during high-frequency stimulation.[1]
IC50 Hill Equation FitConcentration required for 50% inhibition.[1][2] Expect ~0.5 - 2

M
for (S)-Gallopamil in physiological

.

Troubleshooting (Self-Validating Systems)

Issue: No reduction in calcium signal observed after adding 1

  • Diagnostic 1 (Stimulation): Did you stimulate the cells during drug incubation?

    • Fix: Apply a 1-2 Hz pulse train for 30s. The block should develop progressively.

  • Diagnostic 2 (Stereochemistry): Are you using the racemate or the (S)-enantiomer?

    • Fix: If using racemate, increase dose by 2-5x.[1] If using (S)-form, check pH of solution (ensure pH 7.4).[1]

  • Diagnostic 3 (Voltage): Is the membrane potential too hyperpolarized?

    • Fix: If patching, hold at -40 mV.[1] If imaging, slightly elevate extracellular K+ (to 5-10 mM) to depolarize resting potential and enhance drug binding.[1]

References

  • Sewing, K. F., & Hannemann, H. (1983).[1] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[1] Pharmacology, 27(1), 9–14.[1] Link

  • Lacinová, L., et al. (2001).[1] On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research, 89, 236-243.[1] Link[1]

  • Zucchi, R., et al. (1995).[1][6] Interaction between gallopamil and cardiac ryanodine receptors.[1][6] British Journal of Pharmacology, 114(1), 85–92.[1][6] Link

  • Echizen, H., et al. (1988).[1] Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Clinical Pharmacology & Therapeutics, 44(4), 409-418.[1] Link

  • Girodet, P. O., et al. (2015).[1][7] Calcium channel blocker reduces airway remodeling in severe asthma.[1][7] A proof-of-concept study. American Journal of Respiratory and Critical Care Medicine, 191(8), 876-885.[1] Link

Application Note: Precision Dissolution and Handling of (S)-Gallopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(S)-Gallopamil hydrochloride (also known as (-)-D600) is the potent levorotatory enantiomer of gallopamil, a phenylalkylamine class L-type calcium channel blocker.[1][2][3][4] Structurally related to verapamil, it possesses an additional methoxy group that enhances its potency.[5][6] While the hydrochloride salt form improves water solubility compared to the free base, (S)-Gallopamil remains a bulky, lipophilic molecule (LogP ~3.8).[1][2]

The Challenge: Dissolving (S)-Gallopamil HCl directly in physiological buffers (e.g., PBS, Tyrode’s) often results in slow dissolution kinetics, unpredictable precipitation, or adsorption to plasticware, leading to inconsistent biological data (IC50 shifts).[1][2]

The Solution: This guide provides a standardized, biphasic dissolution protocol: creating a high-concentration organic stock solution followed by a controlled dilution into aqueous media.[1][4] This method ensures thermodynamic stability and precise concentration control for quantitative assays.[4]

Physicochemical Properties[1][2][3][5][7]

Understanding the molecule is the first step to successful formulation.

PropertyDataNotes
Compound Name (S)-Gallopamil HydrochlorideSynonyms: (-)-Methoxyverapamil HCl, (-)-D600
CAS Number 36622-40-9 (free base generic)Ensure you have the HCl salt (MW ~521.1 g/mol )
Molecular Weight 521.1 g/mol Use this value for Molarity calculations
Solubility (Water) ~20–50 mg/mLpH dependent.[1][2][3][4] High solubility in pure water; reduced in high-salt buffers.[1][2][3][4]
Solubility (DMSO) ≥ 25 mg/mL (48 mM)Recommended for Stock Solutions.[1][2][4]
Solubility (Ethanol) ≥ 10 mg/mL (19 mM)Alternative stock solvent.[1][2][4]
pKa ~8.6 (amine)Cationic at physiological pH (7.4).[1][2][4]
Appearance White crystalline solidHygroscopic; store desiccated.[1][2][4]

Materials & Equipment

  • Compound: (S)-Gallopamil Hydrochloride (Store at -20°C, desiccated).[1][2][3][4][7]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[2][4]

  • Aqueous Buffer: PBS (pH 7.4), HBSS, or Tyrode’s Solution (0.22 µm filtered).[2][4]

  • Vessels: Amber glass vials (silanized preferred to minimize adsorption) or polypropylene tubes.[1][2][4]

  • Filtration: 0.22 µm PVDF or PES syringe filters (Avoid Nylon which may bind drug).[1][2][4]

Protocol A: Preparation of High-Concentration Stock Solution

Target Concentration: 10 mM or 25 mg/mL

Rationale: Preparing a stock in an organic solvent overcomes the kinetic energy barrier of crystal lattice disruption, ensuring the compound is fully molecularly dispersed before introduction to water.

  • Equilibration: Allow the product vial to warm to room temperature (20–25°C) before opening. This prevents condensation from forming on the hygroscopic solid.[4]

  • Weighing: Accurately weigh 5.21 mg of (S)-Gallopamil HCl into a sterile amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: If using Ethanol, evaporation rates are higher; ensure the vial is tightly sealed.

  • Mixing: Vortex vigorously for 30–60 seconds. Sonication is rarely needed for the HCl salt in DMSO but can be applied for 1 minute if visual particulates remain.

  • Validation: Inspect against a light source. The solution must be completely clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months).

Protocol B: Preparation of Aqueous Working Solution

Target Concentration: 10 µM – 100 µM (Typical Assay Range)

Rationale: Direct dilution into buffer can cause "crashing out" if the local concentration exceeds solubility limits at the injection point. This protocol utilizes a "step-down" dilution or rapid vortexing to prevent transient precipitation.[1][2][3][4]

Step-by-Step Dilution Workflow
  • Calculate Solvent Tolerance: Determine the maximum DMSO tolerance of your biological system (typically 0.1% or 1%).[2][4]

    • Example: To achieve 10 µM final drug concentration with 0.1% DMSO, you need a 10 mM Stock.[4]

  • Buffer Preparation: Pre-warm the aqueous buffer (PBS/Tyrode's) to 37°C if used for live cell assays.

  • Rapid Injection Technique:

    • Place the buffer on a vortex mixer set to medium speed.

    • While vortexing, inject the required volume of DMSO Stock directly into the center of the liquid vortex (do not touch the side walls).

    • Why? Touching the wall creates a high-concentration localized film that may precipitate.[1][2][3][4]

  • Clarification (Optional): If the final concentration is high (>100 µM), a faint haze may appear.[1][2][4] Sonicate for 5 minutes. If precipitate persists, the concentration exceeds the aqueous solubility limit; reduce concentration or add a solubilizer (e.g., 0.1% Tween-80).[1]

Visual Workflow: Preparation Logic

Gallopamil_Prep Solid Solid (S)-Gallopamil HCl (Store -20°C) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh Solvent Select Solvent Weigh->Solvent DMSO_Stock DMSO Stock (10-25 mM) Stable months @ -20°C Solvent->DMSO_Stock Recommended (High Conc) Water_Stock Direct Aqueous (< 1 mM) Unstable - Use Immediately Solvent->Water_Stock Low Conc Only (Risk of precip) Dilution Dilution Step (Vortex Injection) DMSO_Stock->Dilution Dilute 1:1000 Water_Stock->Dilution Dilute Working Working Solution (PBS/Tyrode's) < 0.1% DMSO Dilution->Working

Figure 1: Decision matrix for solubilization pathways. The DMSO route is preferred for reproducibility.

Critical Scientific Considerations (E-E-A-T)

pH Sensitivity and Solubility

(S)-Gallopamil is a weak base (pKa ~8.6).[1][2][3][4]

  • pH < 7.0: The molecule is fully protonated (cationic), maximizing water solubility.[4]

  • pH > 7.4: As pH approaches the pKa, the fraction of non-ionized free base increases. The free base is insoluble in water.[4]

  • Warning: Do not attempt to dissolve this compound in alkaline buffers (pH > 8.[1][2][4]0) or borate buffers without a co-solvent.[1][2][4]

Adsorption (The "Sticky Drug" Problem)

Phenylalkylamines are lipophilic and can bind to plastics.[4]

  • Best Practice: Use glass vials for stock solutions.

  • Mitigation: If using polystyrene well plates, ensure the buffer contains carrier proteins (e.g., 0.1% BSA) or serum (FBS) to occupy surface binding sites, preventing drug loss.[2]

Stability[1][2][3][5][9]
  • Aqueous: Hydrolysis is slow, but oxidation can occur.[4] Aqueous solutions should be used within 24 hours .[1][2][4]

  • Light: Protect from intense light; phenylalkylamines can undergo photodegradation over extended periods.[1][2][4]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Salting out" effect or concentration too high.[1][2][3][4]1. Sonicate for 5 mins.2. Dilute further.3. Ensure DMSO concentration is < 1%.[4]
Inconsistent IC50 data Drug adsorption to tubing/plastics.[1][2][4]Switch to glass-lined tubing or add 0.1% BSA to the buffer.[1][2][4]
Precipitate in Stock Moisture ingress in DMSO.[1][2][4]DMSO is hygroscopic.[4] Use fresh, anhydrous DMSO or re-filter through 0.2 µm PTFE.[4]
Yellowing of solution Oxidation.[1][4]Discard solution. Prepare fresh from solid.

Summary Data Table

ParameterValue / Recommendation
Max Stock Conc. 50 mM (in DMSO)
Max Aqueous Conc. ~1 mM (pH dependent)
Storage (Solid) -20°C, Desiccated
Storage (Stock) -20°C, sealed, dark
Filter Type PVDF or PES (Low protein binding)
Plasticware Avoid Polystyrene for low concentrations (<100 nM)

References

  • MedChemExpress. (2023).[1][2][4] (S)-Gallopamil hydrochloride Product Datasheet. Retrieved from [1][2][3][4]

  • Cayman Chemical. (2023).[1][2][4] Verapamil (hydrochloride) Product Information. (Used as proxy for structural analog solubility protocols).[1][2][4] Retrieved from [1][2][3][4]

  • PubChem. (2023).[1][2][4] Gallopamil Hydrochloride - Compound Summary. National Library of Medicine.[4] Retrieved from [1][2][3][4]

  • Tocris Bioscience. (2023).[1][2][4] Solubility and Handling of Phenylalkylamines. Retrieved from [1][2][3][4]

  • Sewing, K. F., et al. (1983).[2][4] "Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion."[4][5][6] Pharmacology, 27(1), 9-14.[1][2][3][4][6] (Validates aqueous stability for biological assays).

Sources

Using (S)-Gallopamil HCl as a probe for calcium channel alpha-1 subunits

Application Note: (S)-Gallopamil HCl as a Pharmacological Probe for Voltage-Gated Calcium Channel Subunits

Executive Summary

(S)-Gallopamil HCl (also known as D600 or methoxyverapamil) is a potent, phenylalkylamine-class calcium channel blocker. In preclinical drug development and biophysical research, it serves as an indispensable pharmacological probe for interrogating the structural and kinetic properties of L-type voltage-gated calcium channels (LTCCs). This application note provides a comprehensive, self-validating guide to utilizing (S)-Gallopamil in patch-clamp electrophysiology and radioligand binding assays, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity data acquisition.

Mechanistic Overview: Targeting the Subunit

The

1

2

Crucially, (S)-Gallopamil exhibits state-dependent blockade . The drug possesses very low affinity for the channel in its resting state (e.g., at a holding potential of -60 mV). Instead, the channel must transition to the open or inactivated state for the drug to access its binding pocket[3]. Once bound, (S)-Gallopamil induces a conformational shift that accelerates current decay and locks the channel in a non-conducting state, fundamentally altering calcium influx dynamics.

GAMembraneDepolarizationBCav α1 Subunit(Open State)A->B TriggersC(S)-Gallopamil HClBinding (IVS6)B->C Exposes binding siteDPore Blockade(Conformational Shift)C->D InducesEInhibition ofCa2+ InfluxD->E Results in

Caption: Mechanism of state-dependent Cav α1 subunit blockade by (S)-Gallopamil HCl.

Quantitative Pharmacological Parameters

To establish a baseline for experimental design, the following table summarizes the key biophysical and pharmacological metrics of (S)-Gallopamil interactions with the

Pharmacological ParameterValue / CharacteristicExperimental Context
Primary Target Voltage-gated Ca

channel

subunit
Photoaffinity labeling of the IVS6 segment[2]
Binding State Preference Open and Inactivated statesLow affinity in resting state (-60 mV)[3]
Association Rate (

)

M

s

Calculated from open-state peak current decay[4]
Typical IC

Range
1 - 100

M (Protocol dependent)
Whole-cell patch-clamp with Ba

carrier[3]
Downstream Effects Negative inotropy, reduced remodelingCardiac myocyte assays[5]; Airway remodeling[6]

Experimental Applications & Self-Validating Protocols

Whole-Cell Patch-Clamp Electrophysiology

When assessing the kinetic profile of (S)-Gallopamil, conventional whole-cell patch-clamp remains the gold standard. Because the blockade is state-dependent, the experimental design must force the channels into the open state while preventing endogenous regulatory mechanisms from confounding the data.

Causality in Setup:

  • Why use Barium (Ba

    
    ) instead of Calcium (Ca
    
    
    )?
    Calcium ions passing through the LTCC bind to calmodulin, triggering rapid calcium-dependent inactivation (CDI). Substituting extracellular Ca
    
    
    with Ba
    
    
    (e.g., 70 mM) eliminates CDI, isolating the voltage-dependent gating kinetics and allowing precise measurement of the drug's true association rate[7].
  • Why use Cesium (Cs

    
    ) in the pipette?  Intracellular Cs
    
    
    blocks outward potassium currents that would otherwise overlap with and distort the inward barium currents.

GStep1Isolate Single Cells(Myocytes/Smooth Muscle)Step2Establish Whole-CellConfigurationStep1->Step2Step3Apply DepolarizingPulse ProtocolStep2->Step3 Ba2+ Bath SolutionStep4Perfuse (S)-Gallopamil(Concentration Jump)Step3->Step4 Baseline stabilizedStep5Record AcceleratedCurrent DecayStep4->Step5 State-dependent block

Caption: Step-by-step whole-cell patch-clamp workflow for assessing (S)-Gallopamil blockade.

Protocol A: State-Dependent Blockade Assay
  • Cell Preparation: Enzymatically isolate single smooth muscle cells or cardiac myocytes and allow them to adhere to the recording chamber.

  • Solutions:

    • Bath Solution: 70 mM BaCl

      
      , 140 mM NaCl, 10 mM HEPES, 10 mM Glucose (pH 7.4).
      
    • Pipette Solution: 130 mM CsCl, 10 mM EGTA, 20 mM HEPES, 5 mM MgATP (pH 7.2).

  • Seal Formation: Form a high-resistance seal (>1 G

    
    ) and rupture the patch to establish the whole-cell configuration. Compensate for series resistance (Rs) by at least 70%.
    
  • Voltage Protocol: Hold the cell at a resting potential of -60 mV. Apply a depolarizing test pulse to +10 mV for 400 ms. Repeat this pulse every 10 seconds to establish a stable baseline inward Ba

    
     current.
    
  • Drug Application (Concentration Jump): Because applying (S)-Gallopamil at rest yields no immediate block[3], utilize a rapid perfusion system to apply 10 µM (S)-Gallopamil during a sustained pulse, or immediately preceding a train of pulses.

  • Data Acquisition: Observe the accelerated decay of the peak inward current. Fit the decay curve to a single exponential function to derive the time constant (

    
    ) and calculate the association rate.
    

Self-Validation & Quality Control: Continuously monitor the leak current at the -60 mV holding potential. If the leak current exceeds -100 pA, or if the series resistance fluctuates by more than 20% during perfusion, discard the cell. This ensures that the observed current decay is exclusively due to (S)-Gallopamil binding to the

Radioligand Binding Assays for Allosteric Modulation

Radioligand binding assays utilizing (S)-Gallopamil are highly predictive of downstream functional effects, such as changes in cardiac myocyte contractility during early drug discovery[5]. Because the

Causality in Setup:

  • Why use unlabeled D600 for Non-Specific Binding (NSB)? To ensure the radioactive signal measured is exclusively from specific receptor interactions at the PKA site, an excess of unlabeled (S)-Gallopamil saturates all specific

    
     sites, leaving only background noise[8].
    
Protocol B: PKA Site Competition Assay
  • Membrane Preparation: Homogenize target tissue (e.g., ventricular myocardium) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction. Resuspend to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • Radioligand (e.g., 0.2 nM [3H]nitrendipine or [3H]diltiazem) to label the allosteric sites.

    • Varying concentrations of (S)-Gallopamil (1 nM to 100 µM) to measure allosteric displacement.

  • Equilibration: Incubate the mixture in the dark at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add counting cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation & Quality Control: Define NSB in parallel wells using 10 µM unlabeled methoxyverapamil (D600)[8]. Calculate the signal-to-noise ratio (Total Binding / NSB). If the ratio is below 3:1, the assay is invalid; re-optimize the membrane protein concentration to ensure sufficient

Translational Relevance

Mastery of (S)-Gallopamil as a structural probe extends beyond basic biophysics. In drug discovery, the binding affinity of investigational compounds at the PKA site (benchmarked against Gallopamil) is a primary predictor of in vivo cardiac contractility liabilities[5]. Furthermore, its ability to block pathological calcium influx has demonstrated clinical proof-of-concept in reducing bronchial smooth muscle mass and airway remodeling in severe asthma[6], highlighting the

References

  • Identification of a phenylalkylamine binding region within the alpha 1 subunit of skeletal muscle Ca2+ channels. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Mechanism of calcium channel block by D600 in single smooth muscle cells from rabbit ear artery. Circulation Research. URL: [Link]

  • A method for estimation of drug affinity constants to the open conformational state of calcium channels. Biophysical Journal. URL: [Link]

  • Predicting changes in cardiac myocyte contractility during early drug discovery with in vitro assays. Toxicology and Applied Pharmacology. URL: [Link]

  • Calcium Channel Blocker Reduces Airway Remodeling in Severe Asthma. A Proof-of-Concept Study. American Journal of Respiratory and Critical Care Medicine. URL: [Link]

Application Note: Advanced HPLC Method Development for the Enantiomeric Separation of Gallopamil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Gallopamil (methoxyverapamil) is a potent chiral calcium channel blocker utilized in cardiovascular pharmacology. Administered primarily as a racemate, its pharmacological efficacy is highly stereoselective—the (S)-enantiomer exhibits significantly greater negative inotropic and chronotropic effects than the (R)-enantiomer. Consequently, precise determination of the enantiomeric ratio is critical for pharmacokinetic profiling, metabolism studies, and quality control in drug development.

Separating gallopamil enantiomers requires a Chiral Stationary Phase (CSP) capable of distinguishing the spatial arrangement of its functional groups (a basic tertiary amine, multiple ether linkages, and aromatic rings). Two primary chromatographic strategies dominate the field:

  • Protein-Based CSPs (e.g., Chiral-AGP): Utilizes

    
    -acid glycoprotein. The chiral recognition is driven by a combination of hydrophobic interactions and ionic binding within the protein's chiral clefts ()[1].
    
  • Polysaccharide-Based CSPs (e.g., Chiralpak AD): Utilizes amylose tris(3,5-dimethylphenylcarbamate). Enantioseparation relies on hydrogen bonding, dipole-dipole interactions, and

    
     stacking ()[2].
    

Method Development Strategy & Workflow

Developing a robust method requires a deep understanding of the causality behind mobile phase adjustments.

Reversed-Phase (Chiral-AGP): Gallopamil is a basic drug (pKa ~8.6). To achieve optimal retention and enantioselectivity on an AGP column, the mobile phase pH must be strictly controlled. A pH of 6.5 ensures the glycoprotein remains structurally stable while the basic amine of gallopamil is partially ionized, facilitating stereoselective ionic interactions with the acidic residues of the protein ()[3]. The addition of an uncharged organic modifier (e.g., 9% acetonitrile) modulates hydrophobic retention without disrupting the critical ionic chiral interactions ()[4].

Normal-Phase (Chiralpak AD): The amylose backbone provides distinct chiral grooves. Hexane serves as the non-polar bulk solvent, driving the analyte into the stationary phase. Isopropanol (IPA) is added as a polar modifier to compete for hydrogen-bonding sites, thereby preventing excessive retention and peak tailing ()[2].

G N1 Gallopamil Racemate Method Development N2 Select Chiral Stationary Phase (CSP) N1->N2 N3 Protein-based (Chiral-AGP) Reversed-Phase N2->N3 N4 Polysaccharide (Chiralpak AD) Normal-Phase N2->N4 N5 Optimize pH (6.5) & Acetonitrile Modifier N3->N5 N6 Optimize Hexane:IPA Ratio (e.g., 90:10 v/v) N4->N6 N7 System Suitability Validation (Rs > 1.5, Tailing < 1.5) N5->N7 N6->N7

Workflow for chiral HPLC method development of Gallopamil enantiomers.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: Reversed-Phase Separation on Chiral-AGP

Rationale: Ideal for biological samples (e.g., plasma extracts) due to its compatibility with aqueous environments and direct injection capabilities.

Materials:

  • Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm)[5].

  • Mobile Phase: 10 mM Sodium Phosphate buffer / Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the appropriate amount of sodium phosphate in HPLC-grade water to achieve a 10 mM concentration. Adjust the pH exactly to 6.5 using 0.1 M NaOH or

    
    .
    
    • Causality: Deviations in pH >0.1 units will drastically alter the ionization state of the protein's sialic acid residues, collapsing enantioselectivity and resolution ()[4].

  • Mobile Phase Blending: Mix the pH 6.5 buffer with acetonitrile in a 91:9 (v/v) ratio ()[3]. Filter through a 0.22 µm membrane and degas ultrasonically.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 25 °C. (Thermostatic control is critical; higher temperatures decrease retention but may reduce chiral resolution).

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • System Suitability Check: Inject a racemic gallopamil standard (10 µg/mL). The method is valid only if the resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    , the tailing factor is
    
    
    , and the RSD of retention times for 5 replicate injections is
    
    
    .
Protocol B: Normal-Phase Separation on Chiralpak AD

Rationale: Ideal for high-throughput screening and preparative scale-up of the Active Pharmaceutical Ingredient (API) due to high loadability ()[2].

Materials:

  • Column: Chiralpak AD (250 mm × 4.6 mm, 10 µm).

  • Mobile Phase: n-Hexane / Isopropanol (HPLC Grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio ()[2].

  • Additive Inclusion (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Causality: Gallopamil's basic amine can interact with residual silanols on the silica support beneath the amylose coating, causing severe peak tailing. DEA acts as a sacrificial base, masking these active sites and sharpening the peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve Gallopamil API in the mobile phase to a concentration of 50 µg/mL.

    • Causality: Avoid using protic solvents like pure methanol for the diluent, as they can locally disrupt the hydrogen-bonding network essential for chiral recognition on the AD column upon injection.

G2 N1 Gallopamil (Basic Amine, Ethers) N3 Hydrogen Bonding N1->N3 N4 π-π Interactions N1->N4 N5 Steric Fit (Grooves) N1->N5 N2 Chiralpak AD CSP (Amylose Carbamate) N2->N3 N2->N4 N2->N5 N6 Enantiomeric Resolution N3->N6 N4->N6 N5->N6

Mechanistic interactions driving Gallopamil enantioseparation on Chiralpak AD.

Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics typical for the two developed methods, demonstrating their comparative efficacy for gallopamil enantioseparation.

Chromatographic ParameterMethod A: Chiral-AGP (Reversed-Phase)Method B: Chiralpak AD (Normal-Phase)
Mobile Phase 10 mM Phosphate (pH 6.5) / ACN (91:9)n-Hexane / Isopropanol (90:10)
Retention Time (Peak 1) ~ 6.2 min~ 12.4 min
Retention Time (Peak 2) ~ 8.5 min~ 15.1 min
Selectivity Factor (

)
1.451.25
Resolution (

)
> 2.0> 1.8
Primary Application Bioanalysis (Plasma/Serum)API Quality Control / Preparative
Limit of Quantitation (LOQ) 3 ng/mL5 ng/mL

Conclusion

The successful separation of gallopamil enantiomers hinges on aligning the physicochemical properties of the analyte with the specific chiral recognition mechanisms of the stationary phase. While the Chiral-AGP column offers superior selectivity in aqueous conditions suitable for pharmacokinetic bioanalysis, the Chiralpak AD column provides robust, high-capacity separations ideal for API release testing. Adhering to the strict pH controls, modifier ratios, and system suitability checks outlined in these self-validating protocols ensures reproducible, high-fidelity chromatographic data.

References

  • Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]

  • De Lorenzi, E., Fell, A. F., Caccialanza, G., Massolini, G., & Kitsos, M. (1992). Design of chiral LC separations for calcium antagonists on alpha 1-acid glycoprotein and ovomucoid columns. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Szabó, Z.-I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-Gallopamil Hydrochloride Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-GAL-001 Subject: Resolving Precipitation Issues in Physiological Saline Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary

You are likely experiencing precipitation of (S)-Gallopamil hydrochloride when attempting to dissolve it directly in 0.9% Physiological Saline .[1][2][3] This is a known physicochemical incompatibility driven by the Common Ion Effect and pH-dependent solubility .[1][2][3]

This guide provides the thermodynamic explanation for this failure and three validated protocols to achieve stable solutions for in vivo or in vitro applications.

Module 1: Root Cause Analysis (The "Why")

Before attempting a fix, it is critical to understand the mechanism of failure. (S)-Gallopamil HCl is a phenylalkylamine calcium channel blocker.[1][2][3][4] Its solubility is governed by two opposing forces in saline:

  • The Common Ion Effect (Primary Culprit): Gallopamil is a hydrochloride salt.[1] When it dissolves, it dissociates into the Gallopamil cation and a Chloride anion (

    
    ).[1][2][3] Physiological saline contains a high concentration of 
    
    
    
    (154 mM).[1][2][3]
    • Thermodynamic Rule:

      
      [1][2][3]
      
    • The Crash: Adding the drug to saline drastically increases

      
      .[1] To maintain the solubility product constant (
      
      
      
      ), the system forces
      
      
      out of solution, resulting in precipitation.[3]
  • pH Dependency: Gallopamil is a weak base (pKa

    
     8.5–9.0).[1][3] It requires a protonated state to remain soluble.[1][3] While saline is nominally pH 5.5–7.0, it lacks buffering capacity.[1][3] If the local pH at the dissolving crystal surface rises, the drug converts to its free base form, which is practically insoluble in water.
    
Visualization: The Solubility Equilibrium

The following diagram illustrates why direct addition to saline fails.

CommonIonEffect Salt (S)-Gallopamil HCl (Solid) Dissolved Gallopamil+ (aq) + Cl- (aq) Salt->Dissolved Dissociation Dissolved->Salt Re-association Precipitate Precipitation (Equilibrium Shift Left) Dissolved->Precipitate Le Chatelier Shift (Excess Cl- forces solid formation) Saline Physiological Saline (High [Cl-] Source) Saline->Dissolved Adds Excess Cl-

Figure 1: Mechanism of precipitation driven by the Common Ion Effect in saline environments.[1][2][3]

Module 2: Validated Solubilization Protocols

Choose the protocol that matches your required concentration and experimental constraints.

Protocol A: The "Pre-Solubilization" Method (Low Concentration)

Best for: Concentrations


 mg/mL.
Mechanism:  Dissolves the crystal lattice in pure water (avoiding the common ion barrier initially) before introducing the saline environment.
  • Weigh the required amount of (S)-Gallopamil HCl.

  • Dissolve completely in Milli-Q Water (volume should be 10-20% of final target volume). Do not use saline yet.[1][2][3]

  • Vortex until the solution is perfectly clear.

  • Dilute slowly with 0.9% Saline to the final volume.

    • Critical Step: Add saline dropwise while stirring to prevent local shock-precipitation.[1][2][3]

Protocol B: The Cosolvent Approach (Medium Concentration)

Best for: Concentrations 1–2.5 mg/mL. Mechanism: Uses organic cosolvents to lower the dielectric constant of the solvent, stabilizing the hydrophobic regions of the Gallopamil molecule.

Reagents: DMSO (Dimethyl sulfoxide), PEG-300 or PEG-400, Saline.[1][2][3]

StepActionRationale
1Dissolve drug in 10% DMSO (of final volume).Breaks crystal lattice immediately.[1][3]
2Add 40% PEG-300 (or PEG-400).[1][2][3]Stabilizes the hydrophobic phenylalkylamine tail.
3Add 5% Tween-80 (Optional).[1][2][3]Surfactant prevents micro-crystal growth.[1][3]
4Dilute remaining 45% with Saline .Adjusts tonicity for physiological use.[1][3]

Note: Ensure the final DMSO concentration is compatible with your biological model (typically <1% for cell culture, <10% for some rodent IP injections).

Protocol C: Cyclodextrin Complexation (High Stability/In Vivo)

Best for: Concentrations


 mg/mL; Long-term stability; Sensitive biological models.[1][2][3]
Mechanism:  Encapsulates the hydrophobic drug moiety inside the cyclodextrin cone, shielding it from the chloride ions in the saline.

Reagents: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][3]

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in 0.9% Saline. Filter sterilize (0.22 μm).

  • Solubilize Drug:

    • Dissolve (S)-Gallopamil HCl in a minimal volume of DMSO (e.g., 2-5% of final volume).[1][2][3]

  • Complexation:

    • Slowly add the 20% SBE-β-CD/Saline vehicle to the DMSO-drug concentrate.[1][2][3]

    • Sonicate for 5–10 minutes at room temperature.

  • Result: A clear, stable solution resistant to precipitation.[1][3]

Module 3: Decision Logic & Troubleshooting[1][3]

Use the following workflow to determine the correct formulation strategy for your specific experiment.

FormulationLogic Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck Low < 1 mg/mL ConcCheck->Low High > 1 mg/mL ConcCheck->High ProtocolA Protocol A: Water Pre-dissolution + Saline Dilution Low->ProtocolA Toxicity Is DMSO/PEG tolerated? High->Toxicity ProtocolB Protocol B: DMSO/PEG/Saline Cosolvent System Toxicity->ProtocolB Yes (Acute exp) ProtocolC Protocol C: Cyclodextrin (SBE-beta-CD) Complexation Toxicity->ProtocolC No (Sensitive/Chronic)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

Frequently Asked Questions (FAQ)

Q1: Can I heat the saline to dissolve the drug? A: Heating may temporarily dissolve the drug, but it is not recommended . As the solution returns to body temperature (37°C) or room temperature (25°C), the solution will become supersaturated and likely precipitate (often crystallizing rapidly during injection).[3]

Q2: Why does the solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed initially (nucleation) and have now aggregated into visible particles.[1][3]

  • Fix: Use Protocol C (Cyclodextrins). The inclusion complex prevents nucleation.

Q3: Can I use Phosphate Buffered Saline (PBS) instead of Normal Saline? A: PBS is often worse than saline for solubility.[1][3] The phosphate anions can form ion pairs with Gallopamil, and the high ionic strength further depresses solubility. If you must use PBS, ensure the pH is kept slightly acidic (pH 6.0–6.5) or use the Cyclodextrin method.

Q4: What is the maximum solubility I can expect? A:

  • Pure Water: >50 mg/mL[1][3]

  • Saline (Direct): <0.5 mg/mL (High risk of precipitation)[1][2][3]

  • Saline + SBE-β-CD: >2.5 mg/mL (Stable)[1][2][3]

References

  • MedChemExpress. (2024).[1][3] Gallopamil hydrochloride: Solubility and Formulation Protocols. Retrieved from [1][2][3]

  • PubChem. (2024).[1][3][5] (S)-Gallopamil hydrochloride Compound Summary. National Library of Medicine. Retrieved from [1][2][3]

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Mechanistic source for Common Ion Effect in HCl salts).[1][3][6]

  • Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] (Source for Protocol C rationale).

Sources

Technical Support Center: Chiral Stability and Storage of (S)-Gallopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral active pharmaceutical ingredients (APIs). This guide addresses a common, yet fundamentally misunderstood, issue reported by researchers: the suspected racemization of (S)-Gallopamil hydrochloride during storage.

Executive Summary: The "Racemization" Myth

If you are observing a decrease in the enantiomeric excess (ee%) of (S)-Gallopamil HCl during stability testing, your API is likely not racemizing .

(S)-Gallopamil possesses a quaternary chiral center at the C2 position[1]. Because this carbon lacks an α-proton, the standard deprotonation-enolization mechanism responsible for the racemization of most chiral drugs (like ibuprofen) is structurally impossible. True racemization of a quaternary center requires the cleavage of a covalent C-C bond—a high-energy process that does not occur under standard or accelerated pharmaceutical storage conditions[2]. What you are observing is almost certainly apparent racemization caused by either chemical degradation or analytical artifacts[3].

Diagnostic Workflow

G Start Observation: Decrease in (S)-Gallopamil ee% Check Mechanistic Check: Can Quaternary C2 Racemize? Start->Check Path1 True Racemization (Requires C-C Cleavage) Check->Path1 Hypothesis 1 Path2 Apparent Racemization (Artifact or Degradation) Check->Path2 Hypothesis 2 Impossible Ruled Out: Thermodynamically precluded under storage conditions Path1->Impossible Action1 Investigate Chiral HPLC Column Degradation Path2->Action1 Action2 Check for Nitrile Hydrolysis (Co-eluting Impurities) Path2->Action2 Resolution Corrective Action: Orthogonal LC-MS & Desiccant Storage Action1->Resolution Action2->Resolution

Fig 1: Diagnostic workflow distinguishing true racemization from analytical artifacts in quaternary APIs.

Frequently Asked Questions (Troubleshooting)

Q1: If it is not racemizing, why is a second peak appearing at the retention time of (R)-Gallopamil on my chromatogram? A: This is a classic manifestation of chemical degradation mimicking racemization. Under accelerated storage conditions (e.g., 40°C / 75% RH), the cyano (-C≡N) group on the C2 carbon of Gallopamil can undergo slow, moisture-driven hydrolysis to form a primary amide. Depending on the chiral stationary phase (CSP) used in your HPLC method, this chiral amide degradant frequently co-elutes with the (R)-enantiomer. The integration software records this as an increase in the (R)-peak, leading to a false conclusion of racemization[3].

Q2: Could the chiral center be racemizing via a different mechanism? A: No. The C2 carbon in Gallopamil is bonded to four distinct carbon-based groups: an isopropyl group, a 3,4,5-trimethoxyphenyl group, a cyano group, and an aminoalkyl chain[1]. To invert this stereocenter, one of these strong C-C bonds must be broken via a retro-alkylation pathway. Industrial processes designed to intentionally racemize such quaternary centers (like verapamil and gallopamil) require treatment with extremely strong bases to force anion formation[2]. These conditions are entirely absent during API storage.

Q3: How do I definitively prove that the API is stable and not racemizing? A: You must decouple your chiral analysis from your chemical purity analysis using an orthogonal approach. Run the stability samples on an achiral Reversed-Phase HPLC (RP-HPLC) method optimized for impurity profiling. If you observe a new degradation peak (e.g., the amide degradant) whose area percentage matches the apparent drop in ee%, you have confirmed chemical degradation.

Q4: What are the optimal storage conditions to prevent this degradation? A: Because the primary risk is moisture-driven nitrile hydrolysis rather than thermal racemization, humidity control is paramount.

  • Primary Packaging: Store the API in tightly closed, double-laminated polyethylene bags.

  • Desiccation: Insert high-capacity silica gel desiccants between the primary and secondary packaging layers.

  • Temperature: Store at controlled room temperature (20°C to 25°C). Excursions are permitted, as the molecule is thermally stable provided it remains completely dry.

Data Presentation: Evaluating "Racemization" Pathways

To assist in root-cause analysis, compare your analytical observations against the thermodynamic and kinetic profiles of potential pathways outlined below.

ParameterTrue Racemization (Quaternary C2)Apparent Racemization (Nitrile Hydrolysis)Apparent Racemization (Column Degradation)
Mechanism C-C bond cleavage (Retro-alkylation)Moisture-driven hydration of -C≡N to -CONH₂Loss of chiral selector binding capacity
Thermodynamic Barrier Extremely High (>40 kcal/mol)Moderate (Catalyzed by trace moisture)N/A (Physical degradation of silica/polymer)
Storage Trigger None (Requires synthetic strong base)High Humidity (e.g., >60% RH)High number of column injections / pH extremes
Chromatographic Evidence Authentic (R)-enantiomer peak growthGrowth of a co-eluting degradant peakPeak broadening, loss of resolution (Rs < 1.5)
Mass Spectrometry (LC-MS) No mass change (Isomeric)+18 Da mass shift (Addition of H₂O)No mass change

Experimental Protocol: Validating Chiral Stability

To scientifically validate that (S)-Gallopamil hydrochloride is not racemizing, execute the following self-validating analytical protocol. This workflow proves causality by isolating chemical degradation from chiral inversion.

Step 1: Forced Degradation Control Generation

  • Prepare a 1.0 mg/mL solution of (S)-Gallopamil HCl in a 50:50 mixture of Acetonitrile and 0.1 M HCl.

  • Subject the solution to 60°C for 48 hours to force nitrile hydrolysis.

  • Neutralize the solution with 0.1 M NaOH. This serves as your "Degradation Standard".

Step 2: Achiral RP-HPLC Impurity Profiling

  • Inject the Degradation Standard and your stability-storage samples onto an achiral C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Identify the retention time of the primary amide degradant (typically eluting slightly earlier than the parent API due to increased polarity).

  • Quantify the area percentage of the degradant in your storage samples.

Step 3: Orthogonal Chiral HPLC Analysis

  • Inject the Degradation Standard onto your standard Chiral HPLC method (e.g., using an immobilized polysaccharide-based chiral stationary phase).

  • Observe the retention time of the amide degradant. Crucial Check: Does it co-elute with the established retention time of (R)-Gallopamil?

  • If co-elution occurs, modify the chiral mobile phase (e.g., adjust the ratio of organic modifier or change the alcohol additive from ethanol to isopropanol) until the degradant peak is fully resolved from the (R)-enantiomer window.

Step 4: LC-MS Verification (The Self-Validating Step)

  • Couple the optimized chiral method to a mass spectrometer.

  • Monitor the m/z for Gallopamil (m/z 485.3 [M+H]+) and the suspected amide degradant (m/z 503.3 [M+H]+).

  • If the peak at the (R)-enantiomer retention time yields m/z 503.3, you have definitively proven that the issue is chemical degradation, validating the structural impossibility of quaternary racemization.

References

  • National Center for Biotechnology Information. "Gallopamil, (-)- | C28H40N2O5 | CID 6603929 - PubChem" PubChem. Available at:[Link]

  • McCague, R. "Racemisation process - Patent US-5821369-A" United States Patent and Trademark Office / PubChem. Available at:[Link]

  • Brocks, D. R. "Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting precipitation of (S)-Gallopamil HCl in high pH buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Precipitation of (S)-Gallopamil Hydrochloride in High pH Buffers

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with (S)-Gallopamil HCl in high pH (typically > 7.0) aqueous buffer systems.

Core Scientific Principle: Why Does (S)-Gallopamil HCl Precipitate at High pH?

The root cause of this issue lies in the fundamental acid-base chemistry of the (S)-Gallopamil molecule.

(S)-Gallopamil is a tertiary amine and, therefore, a weak base.[1] It is supplied as a hydrochloride (HCl) salt to dramatically increase its aqueous solubility.[2] In solution, an equilibrium exists between the protonated (ionized) form and the deprotonated (neutral or "free base") form.

  • At Low pH (Acidic Conditions): The equilibrium favors the protonated, positively charged form (Gallopamil-H⁺). This ionized form is highly polar and readily dissolves in aqueous buffers.

  • At High pH (Basic/Alkaline Conditions): The excess hydroxide ions (OH⁻) in the buffer neutralize the protonated form, shifting the equilibrium towards the neutral, deprotonated free base. This free base is significantly less polar and has very poor aqueous solubility, causing it to precipitate out of the solution.

The critical factor governing this equilibrium is the pKa of the tertiary amine group. For Verapamil, a very close structural analog, the pKa is consistently reported to be between 8.6 and 8.99 .[2][3][4][5] This value is the pH at which 50% of the drug is in its ionized form and 50% is in its neutral form. Once the buffer pH rises significantly above the pKa, the majority of the compound will convert to its insoluble free base.

The relationship is described by the Henderson-Hasselbalch equation for a weak base:

pH = pKa + log([Base] / [Acid])

Where [Base] is the concentration of the insoluble free base and [Acid] is the concentration of the soluble protonated form. This equation shows that as the pH increases relative to the pKa, the proportion of the insoluble free base [Base] grows exponentially.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My (S)-Gallopamil HCl solution was clear, but it turned cloudy and a precipitate formed after I adjusted the pH upwards. What happened?

This is the classic sign of "free-basing" or "crashing out." By raising the pH of the buffer, you crossed the critical pH threshold where the highly soluble hydrochloride salt form converts into the poorly soluble neutral free base, as explained above. The solubility of these molecules is highly pH-dependent.[6]

Q2: What is the critical pH range I need to be concerned about?

Precipitation risk increases significantly as the buffer pH approaches and surpasses the pKa. Based on data from the analogous compound Verapamil HCl, you should be highly cautious when working with buffers above pH 6.5 .[7] The solubility drops dramatically in the neutral to alkaline range.

pHVerapamil HCl Solubility (mg/mL)Observation
Acidic
2.3282Highly Soluble
4.6589Highly Soluble
6.3583Highly Soluble
Transition
6.5446Solubility Decreasing
6.7611Significant Solubility Drop
Alkaline
7.320.44Very Slightly Soluble
8.090.17Practically Insoluble
8.870.062Practically Insoluble
This table is adapted from solubility data for Verapamil Hydrochloride, a close structural analog of Gallopamil.[7]
Q3: I need to work at a pH of 7.4 for my cell-based assay. How can I prevent precipitation?

Working at physiological pH is a common challenge for weakly basic drugs.[8] You have several formulation strategies:

  • Lower the Final Concentration: The simplest approach is to work below the intrinsic solubility limit of the free base at pH 7.4. For Verapamil, this is less than 0.44 mg/mL.[7] Determine if your experimental needs can be met at this lower concentration.

  • Use a Co-solvent: Introducing a water-miscible organic solvent can increase the solubility of the neutral free base. Common co-solvents include DMSO, ethanol, or PEG 300.[9] Always perform vehicle controls in your experiments to account for any effects of the co-solvent itself.

  • Incorporate Surfactants: Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic free base, keeping it dispersed in the aqueous medium.[9]

  • Utilize pH Modifiers: For some applications, adding an acidic excipient like fumaric or citric acid can create a more acidic "microenvironment" around the drug particle as it dissolves, improving its dissolution rate even in a bulk high-pH buffer.[10][11]

Q4: What is the correct procedure for preparing a high pH buffer containing (S)-Gallopamil HCl to minimize precipitation?

The order of addition is critical. Never add the dry (S)-Gallopamil HCl powder directly to a high pH buffer. You will cause immediate precipitation at the solid-liquid interface.

Correct Procedure (The "pH-Dilution" Method):

  • Weigh the required amount of (S)-Gallopamil HCl powder.

  • Dissolve it in a small volume of acidic solution (e.g., 0.01 N HCl) or purified water where it is highly soluble. The pH of a simple aqueous solution will be acidic.

  • Separately, prepare your final high pH buffer (e.g., PBS or HEPES at pH 7.4) at a slightly higher concentration than your target.

  • Slowly and with vigorous stirring , add the concentrated, acidic drug solution dropwise into the larger volume of the high pH buffer. This allows the drug to be diluted below its insolubility threshold as the pH is neutralized, preventing localized supersaturation and precipitation.

Visualized Guides & Workflows
Chemical Equilibrium Diagram

This diagram illustrates the pH-dependent equilibrium that is central to the precipitation issue.

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.0) Soluble (S)-Gallopamil-H+Cl- (Protonated Salt) ✓ HIGHLY SOLUBLE Equilibrium pKa ≈ 8.7 Soluble->Equilibrium Insoluble (S)-Gallopamil (Neutral Free Base) ✗ POORLY SOLUBLE (Precipitates) Equilibrium->Insoluble annotation_add_h + H+ (Lower pH) annotation_add_oh + OH- (Raise pH) annotation_add_h->Soluble Shifts Equilibrium Left annotation_add_oh->Insoluble Shifts Equilibrium Right

Caption: pH-driven equilibrium of (S)-Gallopamil.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve precipitation issues.

G cluster_solutions Select Mitigation Strategy start Precipitate Observed in (S)-Gallopamil HCl Solution check_ph Is the buffer pH > 6.5? start->check_ph cause Cause Identified: Conversion to insoluble free base due to high pH. check_ph->cause  Yes other_issue Issue is not pH-related. Check for contamination or insoluble buffer salts. check_ph->other_issue  No sol_1 Can you lower the final concentration? cause->sol_1 sol_2 Can you add a co-solvent (e.g., DMSO)? cause->sol_2 sol_3 Re-prepare using the 'pH-Dilution' method. cause->sol_3 resolve Problem Resolved sol_1->resolve sol_2->resolve sol_3->resolve

Caption: Troubleshooting workflow for precipitation.

Key Experimental Protocols
Protocol 1: Preparation of a 100 µM (S)-Gallopamil Solution in PBS (pH 7.4)

This protocol uses the "pH-Dilution" method to avoid precipitation. (S)-Gallopamil HCl Molar Mass: ~521.09 g/mol .

Materials:

  • (S)-Gallopamil HCl powder (MW: 521.09 g/mol )

  • Phosphate-Buffered Saline (PBS) powder or concentrate

  • Purified water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

Procedure:

  • Prepare a 10 mM Stock Solution (in water):

    • Weigh 5.21 mg of (S)-Gallopamil HCl.

    • Transfer to a 1.0 mL volumetric flask.

    • Add ~0.8 mL of purified water and vortex until fully dissolved.

    • Bring the final volume to 1.0 mL with purified water. This solution will be acidic and stable.

  • Prepare 1X PBS Buffer (pH 7.4):

    • Prepare 100 mL of 1X PBS according to the manufacturer's instructions.

    • Verify with a calibrated pH meter that the final pH is 7.4 ± 0.05. Adjust if necessary.

  • Prepare the Final 100 µM Solution:

    • Measure 99 mL of the prepared 1X PBS (pH 7.4) into a beaker or flask with a stir bar.

    • Begin stirring at a moderate speed to create a vortex.

    • Pipette 1.0 mL of the 10 mM (S)-Gallopamil HCl stock solution.

    • Slowly add the 1.0 mL stock solution drop-by-drop into the stirring PBS.

    • Allow the solution to stir for 5 minutes to ensure homogeneity.

  • Final Check: The resulting solution should be clear and free of any precipitate. This final solution is 100 µM (S)-Gallopamil in 1X PBS.

Protocol 2: Determination of pH-Solubility Profile

This protocol determines the approximate solubility of (S)-Gallopamil at different pH values.

Materials:

  • (S)-Gallopamil HCl powder

  • Series of buffers (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0)

  • Thermostatic shaker (e.g., 25°C or 37°C)

  • Centrifuge and/or 0.22 µm syringe filters

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of (S)-Gallopamil HCl powder to separate vials, one for each buffer pH to be tested. Ensure a visible amount of solid remains at the bottom.

  • Add a fixed volume (e.g., 2 mL) of the corresponding buffer to each vial.

  • Seal the vials and place them in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check that excess solid is still present.

  • Carefully remove an aliquot from the supernatant of each vial. Clarify the aliquot by centrifuging at high speed (e.g., 14,000 rpm for 10 min) or by filtering through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the clarified supernatant with a suitable mobile phase or buffer.

  • Quantify the concentration of dissolved (S)-Gallopamil in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL or µM) against the buffer pH to generate the pH-solubility profile.

References
  • Deranged Physiology. (n.d.). Verapamil. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. AAPS PharmSciTech, 9(4), 1183–1189.
  • Lees, K. R., & Reid, J. L. (1987). The dissociation constant (pKa) of verapamil in solution has been estimated to be between 8.73 and 8.99.
  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed, National Library of Medicine. Retrieved from [Link]

  • Musel, B., et al. (2021). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. Pharmaceutics, 13(10), 1714.
  • ResearchGate. (n.d.). Solubility (cs) of verapamil HCl at 37 °C, as a function of the pH in different aqueous release media. Retrieved from [Link]

  • Lindenberg, M., et al. (2004). Biowaiver monographs for immediate release solid oral dosage forms based on biopharmaceutics classification system (BCS) literature. Journal of Pharmaceutical Sciences, 93(8), 1943-1952.
  • Giron, D., et al. (2008). Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 543-551.
  • Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2(5), 428-436.
  • O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6603929, Gallopamil, (-)-. Retrieved from [Link]

  • Rane, S. S., & Anderson, B. D. (2008). Formulation and Evaluation of Verapamil HCL Gastroretentive Floating Tablet from matrices prepared using Compritol ATO. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 123-134.
  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(4), 1477-1486.
  • S, S., & S, A. (2020). Strategies in poorly soluble drug delivery systems. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link]

  • Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1234, Gallopamil. Retrieved from [Link]

  • Soman, S., et al. (2003). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 115(5-6), 437-446.
  • DC Chemicals. (n.d.). Gallopamil hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding (NSB) of (S)-Gallopamil

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Assay Optimization / NSB Reduction Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Lipophilic Cation" Challenge

Welcome to the technical guide for optimizing (S)-Gallopamil assays. If you are observing signal depletion, flattening standard curves, or high background noise, you are likely battling the physicochemical nature of the molecule itself.

(S)-Gallopamil is a lipophilic cation at physiological pH.[1]

  • pKa ≈ 9.0: It is positively charged at pH 7.4.[1]

  • LogP ≈ 3.8: It is highly lipophilic.[1]

The Consequence: This molecule acts like a surfactant. Its positive charge seeks negatively charged surfaces (glass, standard polystyrene), while its lipophilic tail seeks hydrophobic surfaces (polypropylene, lipid membranes).[1] To generate accurate binding data, you must interrupt these non-specific interactions without disrupting the specific biological binding event.

Module 1: Labware & Surface Chemistry

The Problem: (S)-Gallopamil rapidly adsorbs to the walls of storage tubes and assay plates before the experiment even begins, leading to a "mass balance deficit."

Strategic Material Selection
MaterialInteraction RiskRecommendationMechanism of Failure
Standard Polystyrene (PS) HIGH AVOID Hydrophobic adsorption of the phenylalkylamine tail.[1]
Standard Glass HIGH AVOID Electrostatic attraction between cationic drug and anionic silanol groups on glass.[1]
Polypropylene (PP) MODERATE ⚠️ Use with Caution Better than PS, but still prone to hydrophobic binding over long incubations.[1]
Silanized Glass LOW PREFERRED Silanization caps reactive silanol groups, neutralizing the surface charge.[1]
Low-Binding Plastics LOW PREFERRED Proprietary hydrophilic coatings prevent hydrophobic interaction.[1]
Visual Guide: Labware Decision Tree

MaterialSelection Start Start: (S)-Gallopamil Solution Prep Solvent Solvent Type? Start->Solvent Aqueous Aqueous Buffer (pH 7.4) Solvent->Aqueous Working Dilution Organic 100% DMSO/Ethanol Solvent->Organic Stock Solution Glass Standard Glass Vial Aqueous->Glass CRITICAL FAILURE (Electrostatic Binding) Silanized Silanized Glass / PTFE Aqueous->Silanized Recommended Plastic Standard Polystyrene Aqueous->Plastic FAILURE (Hydrophobic Binding) LowBind Low-Binding Polypropylene Aqueous->LowBind Recommended Organic->Glass Acceptable (High Solubility)

Figure 1: Decision matrix for selecting storage and assay vessels based on solvent composition.[1]

Module 2: Buffer Optimization & Additives

The Problem: Even in the correct labware, the drug may stick to itself (aggregation) or the meniscus.

The Solution: You must create a "decoy" system using carrier proteins or surfactants.

Protocol: Buffer Composition

Standard Assay Buffer (SAB): 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[1]

Additives for (S)-Gallopamil:

  • BSA (Bovine Serum Albumin): Add 0.1% to 0.5% (w/v) .[1]

    • Mechanism:[1][2][3][4] BSA coats the plastic surfaces and provides a "sink" for non-specific hydrophobic interactions, keeping the free drug concentration stable in solution.

    • Warning: Do not exceed 1% as it may strip the drug from low-affinity receptors.[1]

  • Tween-20: Add 0.05% (v/v) .

    • Mechanism:[1][2][3][4] Reduces surface tension and prevents the drug from accumulating at the air-liquid interface.

Module 3: Filtration Assay Specifics (The "Filter" Problem)

The Problem: In radioligand binding assays (e.g., measuring affinity for L-type Ca²⁺ channels), cationic ligands like (S)-Gallopamil bind aggressively to glass fiber filters (GF/B or GF/C), causing massive background noise that obscures the specific signal.[1]

The Solution: The PEI (Polyethyleneimine) Soak . PEI is a cationic polymer.[1][5] By soaking filters in PEI, you saturate the negatively charged sites on the glass fibers with positive charge. When the positively charged (S)-Gallopamil passes through, it is electrostatically repelled by the filter and only the receptor-bound drug is trapped.

Step-by-Step Protocol: PEI Filter Treatment
  • Preparation: Prepare a 0.3% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous.[1] Weighing it is often more accurate than pipetting.[1]

  • Soaking: Submerge GF/C or GF/B filters in the PEI solution.[1]

    • Duration: Minimum 2 hours at 4°C. Overnight is optimal.[1]

  • The Wash (Critical): Before harvesting, wash the filters once with cold assay buffer to remove excess free PEI, which can otherwise interfere with the scintillation cocktail.

  • Harvesting: Filter your samples immediately.

  • Rapid Wash: Wash the filters 3x with ice-cold buffer (containing no BSA/detergent) to lock the equilibrium.[1]

Visual Guide: The PEI Workflow

PEI_Workflow Step1 1. Prepare 0.3% PEI (Cationic Polymer) Step2 2. Soak GF/B or GF/C Filters (>2 Hours @ 4°C) Step1->Step2 Step3 3. Mechanism: PEI (+) neutralizes Glass (-) Step2->Step3 Chemical Effect Step4 4. Add Sample & Filter (Drug (+) repelled by Filter (+)) Step3->Step4

Figure 2: Workflow for neutralizing glass fiber filters using Polyethyleneimine (PEI).

Troubleshooting FAQ

Q1: My standard curve is flattening at low concentrations. Why? A: This is classic NSB depletion .[1] At low concentrations (e.g., <10 nM), the percentage of drug lost to the tube walls is proportionally higher than at high concentrations.

  • Fix: Switch to silanized glass or low-binding polypropylene and ensure 0.1% BSA is in your dilution buffer.[1]

Q2: Can I use plastic tips for pipetting (S)-Gallopamil? A: Yes, but pre-wet the tips.[1] Pipette the solution up and down 3 times before the final transfer. This saturates the binding sites on the tip surface with the first aspiration, ensuring the dispensed volume has the correct concentration.

Q3: Is DMSO concentration important? A: Yes. Keep DMSO < 1-2%.[1] While DMSO helps solubility, high concentrations can denature your protein target.[1] However, never dilute a lipophilic stock directly into aqueous buffer without intermediate steps or vigorous vortexing, as the drug may precipitate out of solution immediately (the "crashing out" effect).

Q4: I see high background even with PEI. What next? A: Check your wash buffer temperature. It must be ice-cold (0-4°C) . Warm buffers increase the dissociation rate (k_off) of the specific binding, lowering your signal, while simultaneously failing to reduce hydrophobic NSB.

References

  • PubChem. (2025).[1] Gallopamil Physicochemical Properties (Compound CID 1234).[1] National Library of Medicine.[1] [Link][1]

  • Gifford Bioscience. (n.d.).[1] Radioligand Binding Assay Protocol: PEI Presoaking.[1][4][6][Link][1]

  • Tominaga, Y., et al. (2008).[1] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[7] ResearchGate.[1] [Link]

Sources

Technical Support Center: Optimizing IC50 Determination for (S)-Gallopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Welcome to the technical support center for (S)-Gallopamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining the IC50 value of this potent L-type calcium channel blocker. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Gallopamil hydrochloride and what is its primary mechanism of action?

(S)-Gallopamil hydrochloride is a phenylalkylamine class calcium channel blocker and a more potent stereoisomer of Gallopamil.[1][2] Its primary mechanism of action is the inhibition of transmembrane calcium influx through L-type calcium channels (Cav1.2) located in myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[3][4][5] By blocking these channels, (S)-Gallopamil reduces intracellular calcium levels, leading to decreased myocardial contractility, a slower heart rate, and vasodilation (relaxation of blood vessels).[3][4] This combined effect reduces the heart's oxygen demand and lowers blood pressure, making it effective in treating cardiovascular conditions like angina and hypertension.[3]

Q2: What is an IC50 value and why is it a critical parameter?

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (like (S)-Gallopamil) is needed to inhibit a specific biological process by 50%.[6] It is a critical parameter in drug discovery for several reasons:

  • Potency Assessment: It provides a standardized measure of a drug's potency, allowing for the comparison of different compounds.[6]

  • Mechanism of Action Studies: It helps in understanding how a drug interacts with its target.

  • Dose-Response Relationship: It is a key point on the dose-response curve, which is fundamental to understanding the pharmacological effect of a compound.

Q3: What are the common assay formats for determining the IC50 of a calcium channel blocker?

Several methods can be employed, each with its own advantages and complexities. The choice of assay can significantly impact the resulting IC50 value.[7]

  • Cell-Based Calcium Flux Assays: These are high-throughput methods that use calcium-sensitive fluorescent dyes (e.g., Fluo-4, GCaMP6m) or luminescent reporters (e.g., aequorin) to measure changes in intracellular calcium upon channel activation and inhibition.[8][9] They offer high physiological relevance by assessing protein function within intact cells.[6]

  • Automated Patch-Clamp Electrophysiology: This is considered a gold-standard method for studying ion channels. It directly measures the ion current flowing through the channel in response to voltage changes, providing detailed information about the blocking mechanism.[10][11]

  • Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the calcium channel in the presence of the test compound. This method determines the compound's affinity for the channel but does not directly measure functional inhibition.

Q4: What key properties of (S)-Gallopamil hydrochloride should be considered before starting an experiment?

Understanding the physicochemical properties of your compound is crucial for experimental success.

  • Solubility: Gallopamil, like many calcium channel blockers, can have limited aqueous solubility, especially at neutral or higher pH.[12][13] It is typically prepared as a stock solution in an organic solvent like DMSO.[1] Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[7]

  • Stability: Stock solutions of Gallopamil are generally stable when stored properly. For instance, a DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for one month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

  • Purity: Always verify the purity of your compound. Impurities can possess their own biological activity, leading to confounding results.[7]

Experimental Workflow & Key Pathways

The following diagrams illustrate the general experimental workflow for IC50 determination and the signaling pathway targeted by (S)-Gallopamil.

IC50_Workflow General Workflow for IC50 Determination cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment with (S)-Gallopamil Series Cell_Culture->Treatment Compound_Prep Compound Stock Preparation & Dilution Compound_Prep->Treatment Reagent_Prep Assay Reagent Preparation Stimulation Channel Stimulation (e.g., KCl, BayK8644) Reagent_Prep->Stimulation Incubation Incubation Treatment->Incubation Incubation->Stimulation Measurement Signal Measurement (Fluorescence, Luminescence, Current) Stimulation->Measurement Normalization Data Normalization (to Vehicle Control) Measurement->Normalization Curve_Fit Dose-Response Curve Fitting (Non-linear Regression) Normalization->Curve_Fit IC50_Calc IC50 Value Calculation Curve_Fit->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a compound.

Calcium_Channel_Pathway Mechanism of (S)-Gallopamil Action Depolarization Membrane Depolarization L_Type_Channel L-Type Ca2+ Channel (Cav1.2) Depolarization->L_Type_Channel Activates Ca_Influx Ca2+ Influx L_Type_Channel->Ca_Influx Mediates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Response Cellular Response (e.g., Muscle Contraction) Intracellular_Ca->Response Gallopamil (S)-Gallopamil hydrochloride Gallopamil->L_Type_Channel Inhibits

Caption: (S)-Gallopamil inhibits L-type calcium channel activation.

Troubleshooting Guide

Q: My IC50 values for (S)-Gallopamil are highly variable between experiments. What's going on?

A: This is a common challenge in cell-based assays.[7] The variability often points to subtle inconsistencies in experimental execution rather than an issue with the compound itself.

Potential Causes & Solutions:

ProblemPotential CauseRecommended Action
High IC50 Variability 1. Cell Health & Passage Number: Cells in different growth phases or at high passage numbers can exhibit altered drug sensitivity.[7]- Use cells within a consistent, low passage number range. - Ensure cells are healthy and in the exponential growth phase before seeding. - Standardize seeding density across all experiments.
2. Compound Solubility & Handling: (S)-Gallopamil precipitating out of the solution upon dilution into aqueous media will lead to an artificially high IC50.[7]- Prepare fresh serial dilutions for each experiment from a validated stock. - Visually inspect the final dilution plate for any signs of precipitation. - Maintain a consistent, low final DMSO concentration across all wells, including controls.
3. Inconsistent Assay Conditions: Minor variations in incubation times, temperature, or reagent lots can cause significant shifts in results.- Use consistent lots of media, serum, and key assay reagents.[7] - Adhere strictly to standardized incubation times. - Mitigate "edge effects" in 96-well plates by not using the outer wells or by filling them with sterile PBS.[7]
Q: I'm not getting a proper sigmoidal dose-response curve. The curve is flat or very shallow. Why?

A: A poor dose-response curve suggests a fundamental issue with the assay window or compound activity.

Potential Causes & Solutions:

  • Incorrect Concentration Range: You may be testing concentrations that are either too high (all cells are inhibited) or too low (no inhibition is observed).

    • Solution: Perform a preliminary range-finding experiment using a wide range of concentrations with logarithmic spacing (e.g., 1 nM to 100 µM) to identify the active range for your specific cell system.

  • Compound Inactivity/Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the compound. Verify the stability of your stock solution.[1]

  • Assay Interference: (S)-Gallopamil might interfere with the detection method itself (e.g., autofluorescence).

    • Solution: Run a control plate with the compound dilutions in cell-free media to check for any background signal that could interfere with the assay readout.

  • Low Channel Expression/Activity: The cell line used may not express a sufficient number of functional L-type calcium channels to produce a robust assay window.

    • Solution: Use a cell line known to express the target channel, such as the HEK-293 cell line stably expressing Cav1.2.[10] Confirm channel activity with a known agonist (e.g., BayK8644) and antagonist (e.g., Nifedipine).[8]

Q: My IC50 value is very different from what's reported in the literature. Should I be concerned?

A: Not necessarily, but it requires careful investigation. A two- to three-fold difference can be acceptable, but larger variations warrant a closer look.[7]

Potential Causes & Solutions:

  • Different Experimental Systems: IC50 values are highly dependent on the context. A value obtained in a biochemical assay will differ from one in a cell-based assay.[14] Even between cell lines, differences in channel subunit expression can alter pharmacology.

    • Solution: Critically compare your methodology to the published work. Note differences in the cell line, expression system, temperature, and specific channel subunits used.

  • Different Assay Methodology: As discussed in the FAQs, an IC50 from an electrophysiology study can differ significantly from a calcium flux assay.[15][16] The voltage protocol used in electrophysiology, for example, can alter the apparent IC50 by more than 10-fold for some drugs.[15][16]

    • Solution: Acknowledge the methodological differences. If possible, use a similar methodology to the reference study for a more direct comparison.

  • Data Analysis Differences: The choice of non-linear regression model used to fit the dose-response curve can slightly alter the calculated IC50.[7]

    • Solution: Use a standard four-parameter logistic (4PL) model for curve fitting. Ensure data is properly normalized, with 100% activity defined by the vehicle control and 0% activity by a maximal inhibitor control.

Troubleshooting_Tree Start IC50 Assay Issue Problem What is the primary problem? Start->Problem Var High Variability Problem->Var Variability NoCurve No/Poor Curve Problem->NoCurve Curve Shape DiffLit Differs from Literature Problem->DiffLit Literature Discrepancy Sol_Var Checklist: - Consistent cell passage - Fresh compound dilutions - Standardize all timings - Mitigate plate edge effects Var->Sol_Var Sol_NoCurve Checklist: - Run wide concentration range - Confirm channel activity - Check for assay interference - Use fresh compound aliquot NoCurve->Sol_NoCurve Sol_DiffLit Checklist: - Compare cell systems - Compare assay methods - Compare data analysis - Acknowledge context dependency DiffLit->Sol_DiffLit

Caption: A decision tree for troubleshooting common IC50 assay issues.

Protocols

Protocol: IC50 Determination using a Fluorescent Calcium Flux Assay

This protocol provides a general framework using a no-wash calcium indicator dye in a cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK-293-Cav1.2).[8][10]

1. Cell Preparation: a. Culture cells to ~80-90% confluency. Ensure they are in the exponential growth phase.[7] b. Harvest the cells and perform a cell count. c. Dilute the cells to the desired seeding density (e.g., 20,000 - 50,000 cells/well) in a black, clear-bottom 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Preparation: a. Prepare a 10 mM stock solution of (S)-Gallopamil hydrochloride in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create 1000x working stocks. c. Further dilute the working stocks in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve 4x final concentrations. Ensure the DMSO concentration remains consistent.

3. Dye Loading: a. Prepare the calcium-sensitive fluorescent dye solution according to the manufacturer's instructions. b. Remove the culture medium from the cells and add an equal volume of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, protected from light.

4. Compound Treatment: a. Add the 4x compound dilutions to the corresponding wells on the cell plate. Include a vehicle control (buffer with the same final DMSO concentration) and a positive control inhibitor. b. Incubate for 15-30 minutes at room temperature, protected from light.

5. Signal Measurement: a. Prepare a stimulating agent solution (e.g., KCl to induce depolarization, or an agonist like BayK8644) at a concentration determined during assay development. b. Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). c. Set the reader to measure fluorescence at the appropriate wavelengths for your dye (e.g., Ex/Em ~490/525 nm for Fluo-4). d. Record a baseline fluorescence for 10-20 seconds. e. Use the reader's injection system to add the stimulating agent to all wells simultaneously. f. Immediately continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

6. Data Analysis: a. For each well, calculate the maximum change in fluorescence (Peak - Baseline). b. Normalize the data: Set the average response of the vehicle-treated wells as 100% activity and the average response of a maximal inhibition control as 0% activity. c. Plot the percent inhibition against the logarithmic concentration of (S)-Gallopamil hydrochloride. d. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation and determine the IC50 value.[7]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gallopamil hydrochloride?
  • Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology.
  • Patsnap Synapse. (2024, June 15). What is Gallopamil hydrochloride used for?
  • Sreekumar, O., et al. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry.
  • MedChemExpress. Gallopamil (Methoxyverapamil) | Phenylalkylamine Calcium Antagonist.
  • MedChemExpress. Gallopamil hydrochloride (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist.
  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
  • Creative Biolabs. Cav1.2 Calcium Channel Assay Service.
  • BenchChem. (2025). Technical Support Center: Investigating Inconsistent IC50 Values.
  • Wellcome Open Research. (2024, May 14). An experimental investigation of rundown of the L-type calcium current.
  • Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
  • Romero, L., et al. (2020, February 27). When Does the IC50 Accurately Assess the Blocking Potency of a Drug? ACS Publications.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Meor Mohd Redzuan, M. M. N., & Zamri, M. Z. R. bin. (2025). Advancements in Solubility and Bioavailability of Calcium Channel Blockers: A Comprehensive Review. International Journal of Drug Delivery Technology.
  • Fodor, F., et al. (2022, February 2). In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. MDPI.

Sources

Stability of (S)-Gallopamil hydrochloride under freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Reference

(S)-Gallopamil Hydrochloride (a methoxy-derivative of Verapamil) presents specific stability challenges typical of lipophilic phenylalkylamines. While chemically robust against hydrolysis, it is highly susceptible to surface adsorption and photodegradation , which are often mistaken for freeze-thaw instability.[1]

ParameterSpecification / Recommendation
Compound Class Phenylalkylamine Calcium Channel Blocker (L-type)
Stereochemistry (S)-Enantiomer (Eutomer); Risk of racemization is low at neutral pH but critical to monitor.[1]
Primary Instability Driver Non-specific Adsorption (NSA) to container walls (Glass > Plastic).[1]
Secondary Instability Driver Photodegradation (Light sensitive).[1]
Rec. Storage (Stock) -80°C (6 months); -20°C (1 month).[1][2][3] Protect from light.[1]
Freeze-Thaw Limit Max 3 cycles in biological matrix; 0 cycles for neat stock solutions (aliquot immediately).
Solvent Compatibility Soluble in DMSO, Methanol, Water.[1] Avoid pure aqueous buffers for freezing.[1]

The Core Science: Mechanisms of Instability

To troubleshoot effectively, one must understand why (S)-Gallopamil HCl might fail stability criteria during freeze-thaw cycles.

A. The "Cold Denaturation" of Solubility

(S)-Gallopamil HCl is a hydrophobic salt.[1] When an aqueous buffer (like PBS or plasma) freezes, pure water crystallizes first, creating "freeze-concentration" pockets where salt and drug concentrations skyrocket.[1]

  • The Risk: This supersaturation forces the hydrophobic Gallopamil out of solution. Upon thawing, it may not re-dissolve completely, forming micro-precipitates that are filtered out or settle, leading to low recovery .[1]

B. Non-Specific Adsorption (NSA)

This is the most common source of error. Gallopamil is highly lipophilic (LogP ~3.8).[1]

  • The Mechanism: As the sample thaws and the aqueous phase reforms, the drug molecules have a high affinity for the hydrophobic surfaces of polypropylene tubes or the silanol groups of glass vials.

  • The "S" Factor: While adsorption is not enantioselective, the loss of mass affects the Lower Limit of Quantitation (LLOQ), potentially masking the presence of the R-enantiomer if you are doing chiral separation.

C. Photochemical Instability

Like Verapamil, Gallopamil is sensitive to UV/VIS light.[1]

  • The Mechanism: Photocatalyzed N-dealkylation can occur.[1] Thawing on a benchtop under fluorescent light for 2 hours can induce measurable degradation products (e.g., nor-gallopamil derivatives).[1]

Validated Experimental Protocols

Protocol A: Freeze-Thaw Stability Validation (Biological Matrix)

Standardized based on FDA/EMA Bioanalytical Method Validation (BMV) Guidelines.[1]

Objective: Confirm (S)-Gallopamil stability in plasma/serum over 3 cycles.

  • Preparation:

    • Prepare Low QC (3x LLOQ) and High QC (80% ULOQ) samples in the biological matrix.

    • Crucial Step: Perform all steps under amber light or foil-wrapped tubes.

  • Cycle 1:

    • Freeze aliquots at -80°C (or -20°C) for at least 24 hours .

    • Thaw unassisted at room temperature.[1][4] Do not use a water bath (heat accelerates degradation).[1]

    • Once fully thawed, vortex for 30 seconds to resuspend any micro-precipitates.[1]

  • Cycles 2 & 3:

    • Refreeze for at least 12 hours.[1][4] Thaw again. Repeat for Cycle 3.

  • Analysis:

    • Extract immediately after the 3rd thaw.

    • Compare against freshly prepared QC samples (never frozen).

  • Acceptance Criteria:

    • Accuracy: Mean concentration must be within ±15% of the nominal value.

Workflow Visualization

The following diagram illustrates the critical decision points in the validation workflow.

G Start Start: (S)-Gallopamil Stock Solution Spike Spike into Matrix (Low & High QC) Start->Spike Aliquot Aliquot into Polypropylene Tubes Spike->Aliquot Freeze Freeze (-80°C) > 24 Hours Aliquot->Freeze Thaw Thaw Unassisted (Room Temp, Dark) Freeze->Thaw Vortex Vortex 30s (Resuspend) Thaw->Vortex Decision Cycle Count < 3? Vortex->Decision Decision->Freeze Yes (Refreeze) Extract Extraction (LLE or Protein Precip) Decision->Extract No (Proceed) Analyze LC-MS/MS Analysis (Chiral Column) Extract->Analyze Compare Compare vs. Fresh Standard Analyze->Compare

Caption: Figure 1. Standardized Freeze-Thaw Validation Workflow for (S)-Gallopamil HCl ensuring minimal degradation and adsorption risks.

Troubleshooting Guide

Issue: Low Recovery (< 85%) after Freeze-Thaw

This is the most frequent ticket we receive. Use the logic tree below to diagnose.

Troubleshooting Problem Problem: Low Recovery Check1 Check Container Material Problem->Check1 Glass Using Glass? Check1->Glass Plastic Using Standard PP? Glass->Plastic No Sol1 Switch to Silanized Glass or Low-Bind Plastic Glass->Sol1 Yes (Adsorption Risk) Plastic->Sol1 Yes (Hydrophobic Binding) Check2 Check Solubility (Precipitation) Plastic->Check2 No (Low-Bind used) Sol2 Add 5% Methanol to Matrix/Buffer Check2->Sol2 Precipitate Visible? Check3 Check Light Exposure Check2->Check3 Solution Clear Sol3 Wrap tubes in foil during thaw Check3->Sol3 Thawed in Light?

Caption: Figure 2. Diagnostic Logic Tree for isolating causes of low recovery in (S)-Gallopamil samples.

Frequently Asked Questions (FAQs)

Q1: Can I refreeze the primary stock solution (e.g., 10 mM in DMSO)? A: No. We strongly advise against refreezing the primary stock.

  • Reason: Repeated freeze-thaw of high-concentration stocks can cause micro-precipitation that is invisible to the naked eye.[1]

  • Protocol: Upon first thaw, aliquot the stock into single-use vials (e.g., 20 µL) and store at -80°C. Discard any unused portion of a thawed aliquot.

Q2: Why is the "S" enantiomer specifically mentioned? Does it racemize? A: (S)-Gallopamil is generally configurationally stable at physiological pH.[1] However, if your extraction protocol uses strong acids or bases (pH > 10 or pH < 2) and elevated temperatures, racemization is possible.[1]

  • Check: Always run a chiral LC check (e.g., Chiralpak AGP or AD-RH columns) during method development to confirm the S:R ratio remains constant.[1]

Q3: Glass vs. Plastic: Which is better? A: It depends on the solvent, but generally Low-Binding Polypropylene is preferred for biological matrices.[1]

  • Warning: Standard borosilicate glass has silanol groups that bind cationic drugs like Gallopamil HCl strongly.[1] If you must use glass, use silanized (deactivated) glass .[1]

Q4: My peaks are splitting after the 3rd freeze-thaw cycle. Why? A: This often indicates partial degradation or solvent mismatch.[1]

  • Troubleshoot: If the peak splitting is accompanied by a new small peak, it is likely photodegradation (nor-gallopamil).[1] If the peak is just misshapen, ensure your thawing process didn't cause evaporation (concentration change) or that the sample was fully vortexed to redissolve the salt.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • MedChemExpress. (2023).[1] Gallopamil Hydrochloride Product Datasheet. (Confirming storage stability and light sensitivity).

  • PubChem. (2023).[1][5] Gallopamil Hydrochloride (CID 119442).[1][5] National Library of Medicine. (Physicochemical properties and solubility data). [1]

  • Tominaga, Y., et al. (2008).[1] Reduction of non-specific adsorption of drugs to plastic containers. (Establishing adsorption profiles for verapamil-class drugs).

  • Brogden, R.N., et al. (1994).[1] Gallopamil: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. (Foundational data on stability and metabolism).

Sources

Electrophysiology Support Center: Resolving Baseline Noise with (S)-Gallopamil HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Electrophysiology Troubleshooting Center. Achieving a stable, low-noise baseline is the foundation of high-fidelity patch-clamp recordings. When investigating specific ion channels, endogenous currents—particularly those driven by calcium—can introduce severe artifacts. This guide provides authoritative, field-tested strategies for utilizing (S)-Gallopamil HCl (D600) to silence calcium-dependent baseline noise.

Diagnostic Triage: Identifying the Source of Noise

Before applying pharmacological interventions, you must determine if your baseline instability is electrical or biological in origin.

DiagnosticWorkflow Start Observe Baseline Noise Type Noise Frequency Analysis Start->Type HighFreq High Frequency (50/60Hz) Check Grounding/Shielding Type->HighFreq >100 Hz LowFreq Low Freq / Transients Biological Origin Type->LowFreq <10 Hz or Spikes ApplyBlockers Apply TTX (Na+) & Cs+ (K+) LowFreq->ApplyBlockers CheckNoise Does noise persist? ApplyBlockers->CheckNoise CaDependent Suspect Ca2+-Activated Currents / Contractions CheckNoise->CaDependent Yes Gallopamil Apply (S)-Gallopamil HCl (L-type Ca2+ Block) CaDependent->Gallopamil Resolved Baseline Stabilized Gallopamil->Resolved

Diagnostic logic tree for identifying and isolating calcium-dependent baseline noise.

Troubleshooting Guide & FAQs

Q: What is the mechanistic cause of biological baseline noise in my voltage-clamp recordings? A: In many excitable cells (e.g., cardiomyocytes, neurons), spontaneous calcium (Ca²⁺) sparks or incomplete block of endogenous L-type Ca²⁺ channels lead to transient Ca²⁺ influx [3]. This intracellular Ca²⁺ elevation activates downstream Ca²⁺-dependent potassium (


) or chloride (

) channels, manifesting as low-frequency baseline wandering or spontaneous miniature outward/inward currents. In muscle preparations, this Ca²⁺ influx also triggers micro-contractions, causing severe movement artifacts and seal instability.

Q: Why should I use (S)-Gallopamil HCl (D600) instead of Dihydropyridines like Nifedipine? A: (S)-Gallopamil is a phenylalkylamine (PAA) and a methoxy derivative of verapamil [2]. Unlike dihydropyridines (DHPs), which bind to the extracellular surface and are primarily voltage-dependent, (S)-Gallopamil binds to the intracellular vestibule of the Cav1.2/Cav1.3 pore [1]. Crucially, its binding is state-dependent and use-dependent ; it requires the channel to be in the open or inactivated state to access its receptor site [4]. This makes it exceptionally potent at silencing spontaneously active or repetitively firing cells, providing a deeper and more stable baseline block than DHPs in electrophysiological setups.

Q: I applied (S)-Gallopamil to my bath, but the L-type currents and noise are still present. Why? A: Because (S)-Gallopamil is a use-dependent blocker, applying it to a cell held constantly at a hyperpolarized resting potential (e.g., -80 mV) will result in minimal block. The channels are closed, and the intracellular binding site is hidden. Self-Validating Fix: You must apply a train of depolarizing pulses (e.g., 10–15 pulses to +10 mV at 0.5–1 Hz) to cycle the channels through the open and inactivated states [1]. You will observe a progressive, exponential decay in the peak current with each pulse—this confirms the drug has reached its target and the block is established.

Mechanism of Action: Use-Dependent Block

MechanismOfAction Resting Resting State (Channels Closed) Depolarization Membrane Depolarization (Voltage Step) Resting->Depolarization OpenState Open/Inactivated State (Binding Site Exposed) Depolarization->OpenState Gallopamil (S)-Gallopamil Binding (Intracellular Pore) OpenState->Gallopamil Drug Access Block Ca2+ Influx Blocked Gallopamil->Block Silence Ca2+-Activated Channels Silenced (Noise Resolved) Block->Silence

State-dependent mechanism of (S)-Gallopamil binding and subsequent noise resolution.

Quantitative Comparison of Calcium Channel Blockers

To select the appropriate pharmacological tool, compare the biophysical profiles of common L-type calcium channel blockers. (S)-Gallopamil offers superior negative chronotropic and inotropic potency compared to verapamil [2].

CompoundChemical ClassPrimary Binding SiteState DependenceUse-DependenceRelative Potency (Inotropic)
(S)-Gallopamil (D600) PhenylalkylamineIntracellular pore (S6 segments)Open / InactivatedHigh~4.3x higher than Verapamil
Verapamil PhenylalkylamineIntracellular pore (S6 segments)Open / InactivatedHighBaseline (1x)
Nifedipine DihydropyridineExtracellular (Transmembrane)InactivatedLowN/A (Vascular selective)

Data synthesized from comparative electrophysiological analyses of myocardial preparations.

Standard Operating Procedure: (S)-Gallopamil Application Protocol

To ensure scientific integrity and reproducible baseline stabilization, follow this validated methodology for whole-cell patch-clamp recordings.

Step 1: Stock Solution Preparation

  • Dissolve (S)-Gallopamil HCl in DMSO or distilled water to create a 10 mM to 50 mM stock. Aliquot and store at -20°C protected from light.

  • Causality Note: Phenylalkylamines are sensitive to photodegradation. Light protection ensures the structural integrity of the methoxy groups critical for high-affinity binding to the Cav1.2 channel pore.

Step 2: Bath Solution Equilibration

  • Dilute the stock into your extracellular recording solution to a final working concentration of 10 µM to 50 µM.

  • Perfuse the recording chamber for at least 3 minutes to allow complete fluid exchange and tissue penetration.

Step 3: The Use-Dependent Conditioning Train (Critical Step)

  • Establish the whole-cell configuration and hold the membrane potential at -80 mV.

  • Action: Execute a conditioning voltage protocol by applying a train of 15 consecutive 100-ms depolarizing pulses to +10 mV at a frequency of 0.5 Hz to 1.0 Hz.

  • Validation: Monitor the inward current during the train. You must observe a peak current inhibition that accumulates with each successive pulse. This progressive decay validates that the channels have opened and the drug has successfully bound to the intracellular pore site.

Step 4: Baseline Verification

  • Return to the holding potential (-80 mV or your target physiological resting membrane potential).

  • Record the baseline for 2 minutes. Spontaneous transient inward/outward currents and low-frequency wandering should now be abolished, yielding a high-fidelity, low-noise baseline for your primary experimental targets.

References

1.1 - Proceedings of the National Academy of Sciences (PNAS) 2.2 - PubMed / National Institutes of Health 3.3 - International Journal of Molecular Sciences (MDPI) 4.4 - Circulation Research (AHA Journals)

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in (S)-Gallopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. (S)-Gallopamil hydrochloride, a potent L-type calcium channel blocker, is highly susceptible to batch-to-batch variability due to its chiral nature, sensitivity to photo-oxidation, and complex solid-state behavior. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable solutions for resolving purity and consistency issues in your drug development workflows.

FAQ 1: Chiral Purity & Chromatographic Resolution

Q: Why does the enantiomeric excess (ee) of (S)-Gallopamil hydrochloride fluctuate between synthesis batches, and why is our standard HPLC method failing to resolve the impurities?

The Causality: Gallopamil possesses a stereocenter that is prone to partial racemization under harsh synthetic conditions. When analyzing batch purity, traditional reversed-phase HPLC often fails to distinguish between the (S) and (R) enantiomers. While protein-based chiral stationary phases like


-acid glycoprotein (AGP) can separate the racemate, they are highly sensitive to pH and organic modifier fluctuations, leading to inconsistent resolution [4]. Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide columns (e.g., Chiralpak IG/ID) provides superior mass transfer kinetics, exploiting hydrogen bonding and 

interactions to achieve baseline resolution rapidly and reliably [1].

SFC_Workflow Batch Raw Batch (S/R Mixture) SFC SFC System (Chiralpak IG/ID) Batch->SFC Injection Detect UV/MS Detection SFC->Detect Elution (CO2) SEnant (S)-Gallopamil (Target) Detect->SEnant Peak 1 REnant (R)-Gallopamil (Impurity) Detect->REnant Peak 2

Caption: SFC workflow for resolving Gallopamil enantiomers using immobilized chiral phases.

Quantitative Comparison: SFC vs. HPLC for Gallopamil Resolution

Chromatographic ParameterSFC (Chiralpak IG/ID)HPLC (Chiral-AGP / Ultron ES-OVM)
Retention Factor (

)
1.36 – 7.301.03 – 2.42
Separation Factor (

)
1.09 – 1.721.12 – 1.35
Resolution (

)
1.16 – 3.470.49 – 2.46
Primary Interactions H-bonding,

, steric
Hydrophobic, ionic

Data synthesized from comparative chiral separation studies [1].

Self-Validating Protocol: SFC Chiral Purity Determination

  • System Equilibration: Flush the SFC system with supercritical

    
     and a methanol co-solvent (containing 0.1% diethylamine to suppress peak tailing) at 150 bar and 35°C.
    
  • System Suitability Test (SST) [Validation Step]: Inject a known racemic (R/S)-Gallopamil standard. Self-Validation: Proceed to sample analysis ONLY if the resolution factor (

    
    ) between the (S) and (R) peaks is 
    
    
    
    . If
    
    
    , the system is not resolving properly; adjust the co-solvent percentage before proceeding.
  • Sample Acquisition: Inject 5

    
     of the batch sample (1 mg/mL in methanol). Monitor UV absorbance at 230 nm.
    
  • Integration: Calculate the enantiomeric excess (ee) based on the area under the curve (AUC) for the (S) and (R) peaks.

FAQ 2: Chemical Degradation & Impurity Profiling

Q: We are detecting unknown secondary peaks during accelerated stability testing. What are the primary degradation pathways for Gallopamil, and how do we isolate them?

The Causality: Gallopamil hydrochloride is highly susceptible to photocatalyzed degradation when exposed to UV irradiation. The molecule breaks down via two primary, competing pathways. The first pathway involves N-demethylation, yielding the active metabolite nor-gallopamil (analogous to norverapamil), followed by further splitting at the amino group. The second pathway involves hydroxylation at the methylamino position, which destabilizes the molecule and leads to direct molecular fragmentation [2].

Degradation Gallopamil (S)-Gallopamil HCl UV UV Irradiation / ROS Gallopamil->UV Path1 N-Demethylation UV->Path1 Pathway A Path2 Methylamino Hydroxylation UV->Path2 Pathway B NorGallo Nor-gallopamil Path1->NorGallo Cleavage1 Amino Group Splitting NorGallo->Cleavage1 Cleavage2 Molecular Fragmentation Path2->Cleavage2

Caption: Photodegradation pathways of (S)-Gallopamil hydrochloride under UV exposure.

Self-Validating Protocol: LC-MS/MS Photostability Profiling

  • Sample Preparation: Prepare a 100

    
     solution of the batch in LC-MS grade water.
    
  • Controlled Exposure: Expose the sample to 254 nm UV irradiation for 6 hours (ICH Q1B compliance).

  • Dark Control [Validation Step]: Wrap an identical sample vial in aluminum foil and place it in the same UV chamber. Self-Validation: If the dark control exhibits N-demethylation peaks via LC-MS/MS, the degradation is thermal or solvent-induced, invalidating the photochemical hypothesis. The assay is only valid if the dark control remains >99.5% intact.

  • LC-MS/MS Analysis: Run the exposed sample using an ESI+ ionization mode. Monitor for the parent mass (

    
    ) and the specific mass transition for nor-gallopamil (loss of 14 Da corresponding to the methyl group).
    
FAQ 3: Solid-State & Polymorphic Variability

Q: Despite high chemical purity, different batches exhibit inconsistent solubility rates and melting points. What causes this solid-state variability?

The Causality: Molecular chirality profoundly influences the solid-state crystalline lattice. In the case of Gallopamil hydrochloride, equimolecular mixtures of the enantiomers do not crystallize as simple conglomerates; they form racemic compounds [3]. A racemic compound has a distinct crystal lattice, lattice energy, and melting point compared to the pure (S)-enantiomer. If a batch contains even a minor fraction of the (R)-enantiomer due to poor chiral resolution, it can trigger the nucleation of the racemic compound, drastically altering the bulk powder's dissolution kinetics and bioavailability.

SolidState Batch Gallopamil HCl Batch Purity Enantiomeric Purity? Batch->Purity Pure >99% (S)-Enantiomer Purity->Pure Yes Impure Significant (R)-Enantiomer Purity->Impure No Crystal1 Pure Enantiomer Crystal (Predictable Solubility) Pure->Crystal1 Crystal2 Racemic Compound Formation (Altered Melting Point) Impure->Crystal2

Caption: Impact of enantiomeric purity on the solid-state crystallization of Gallopamil.

Self-Validating Protocol: Differential Scanning Calorimetry (DSC) Characterization

  • Instrument Calibration [Validation Step]: Run an Indium standard at a heating rate of 10°C/min. Self-Validation: The onset melting temperature must register at

    
    . If it falls outside this range, the instrument requires recalibration before analyzing batch samples, as minor melting point shifts will be indistinguishable from instrument drift.
    
  • Sample Encapsulation: Accurately weigh 3-5 mg of the Gallopamil HCl powder into a pierced aluminum pan to allow for volatile escape.

  • Thermal Ramping: Heat the sample from 25°C to 200°C at 10°C/min under a dry nitrogen purge (50 mL/min).

  • Thermogram Analysis: Identify the endothermic melting peak. A shift in the onset temperature or the appearance of a secondary eutectic peak indicates the presence of the racemic compound, confirming chiral impurity in the solid state [3].

References
  • Title: Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Degradation kinetics and pathways of three calcium channel blockers under UV irradiation | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: V Ferioli's research works | University of Modena and Reggio Emilia and other places - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bioavailability & Bioequivalence - Walsh Medical Media Source: Walsh Medical Media URL: [Link]

Validation & Comparative

Comparative potency of (S)-Gallopamil hydrochloride vs Verapamil HCl

[1]

Executive Summary: The "Methoxy" Advantage

For researchers targeting L-type voltage-gated calcium channels (Cav1.2), the choice between (S)-Gallopamil and Verapamil is a trade-off between potency and precedent .[1]

While Verapamil is the classical prototype for phenylalkylamine (PAA) blockers, (S)-Gallopamil ((-)-D600) represents a structurally optimized analog.[1] The addition of a methoxy group to the phenyl ring confers significantly higher binding affinity and functional potency. Experimental data indicates (S)-Gallopamil exhibits approximately 4–7x greater functional potency in cardiac tissue and a 4.5x higher binding affinity compared to racemic Verapamil.[1]

Verdict: Use (S)-Gallopamil when maximal channel blockade at lower concentrations is required to minimize off-target effects, or when studying kinetics where a slower offset rate is advantageous.[1] Use Verapamil when replicating legacy datasets or requiring a reference standard with broader historical benchmarking.

Mechanistic Profile & Structural Basis

Both compounds belong to the phenylalkylamine class.[2][3][4][5] They function as frequency-dependent (use-dependent) open-channel blockers.[1] They traverse the membrane to bind to the intracellular side of the pore-forming

Structural Differentiation
  • Verapamil: The parent compound.[2][5][6][7]

  • (S)-Gallopamil: Structurally identical to Verapamil but possesses an additional methoxy (-OCH₃) group on the phenethyl ring.[1] This electron-donating group enhances lipophilicity and optimizes the electrostatic interaction within the binding pocket, leading to tighter binding.

DOT Diagram: Mechanism of Action (Phenylalkylamine Block)

Gcluster_membraneCell MembraneChannelL-Type Ca2+ Channel(Open State)SiteIntracellular Binding Site(S6 Segment)Channel->SiteChannel Gating(Open/Inactivated)BlockChannel Blockade(Inhibition of Ca2+ Influx)Site->BlockHigh Affinity Binding(Ki ~12 nM)Drug_Ex(S)-Gallopamil(Extracellular)Drug_In(S)-Gallopamil(Intracellular)Drug_Ex->Drug_InMembrane Diffusion(Lipophilic)Drug_In->SiteAccess viaCytoplasm

Figure 1: Mechanism of intracellular pore blockade by (S)-Gallopamil.[1] The drug must cross the membrane to access the binding site, favoring the open channel state.

Comparative Potency Analysis

The following data aggregates results from mammalian cardiac tissue (guinea pig/rat myocardium) and radioligand binding assays.

Table 1: Quantitative Performance Metrics
Parameter(S)-Gallopamil HClVerapamil HCl (Racemic)Relative Potency Factor
Binding Affinity (

)
12 nM 55 nM~4.6x Higher Affinity
Negative Chronotropy High PotencyModerate Potency7.2x More Potent
Negative Inotropy High PotencyModerate Potency4.3x More Potent
Stereochemistry Pure Eutomer (Active)Racemic Mixture (50% Active)N/A
Dissociation Kinetics Slow OffsetModerate OffsetGallopamil is "stickier"

Data Interpretation:

  • Binding Affinity: In displacement assays using

    
    , (S)-Gallopamil (
    
    
    ) displaces the ligand much more effectively than Verapamil (
    
    
    ).[1][8]
  • Functional Selectivity: The separation between chronotropic (heart rate) and inotropic (contraction force) effects is slightly wider for Gallopamil, making it a highly efficient tool for suppressing electrical activity in excitable cells.

Experimental Protocol: Whole-Cell Patch Clamp (Ca_v1.2)

To validate the potency difference in your own lab, use this standardized voltage-clamp protocol. This method isolates the L-type current and measures the tonic vs. use-dependent block.[1]

Workflow Visualization

ProtocolStep11. Cell Preparation(Cardiomyocytes/HEK293)Step22. Giga-seal Formation(Whole-cell config)Step1->Step2Step33. Control Recording(Tyrode's Solution)Step2->Step3Step44. Drug Perfusion((S)-Gallopamil 1-100 nM)Step3->Step4Step55. Stimulation Train(0.1 Hz vs 2 Hz)Step4->Step5Step66. Analysis(IC50 Calculation)Step5->Step6

Figure 2: Step-by-step workflow for electrophysiological assessment of potency.

Detailed Methodology
  • Preparation: Use isolated guinea pig ventricular myocytes or CHO cells stably expressing Cav1.2.

  • Solutions:

    • Extracellular:[9] Standard Tyrode’s solution (2 mM CaCl₂).

    • Intracellular (Pipette):[1] CsCl-based solution (to block K+ currents) with EGTA.

  • Voltage Protocol:

    • Holding Potential: -80 mV (or -40 mV to inactivate Na+ channels).

    • Test Pulse: Depolarize to +10 mV for 200 ms.

    • Frequency: Apply pulses at 0.1 Hz (tonic block) and 2.0 Hz (use-dependent block).

  • Application:

    • Perfuse (S)-Gallopamil HCl (start at 1 nM, titrate to 1 µM).[1]

    • Wait 3–5 minutes for steady-state block due to the lipophilic nature and intracellular access requirement.

  • Calculation:

    • Measure peak inward current (

      
      ).[1][6]
      
    • Fit data to the Hill equation:

      
      .[1]
      

Expected Outcome: You should observe that (S)-Gallopamil achieves 50% inhibition (

1

References

  • NIH National Library of Medicine. (1997). Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. PubMed. Link

  • Sewing, K.F., et al. (1983).[10][11] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion.[2][10][11][12] Pharmacology. Link

  • Raddino, R., et al. (1992).[7] Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart.[7][13] Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's Archives of Pharmacology.[1][7] Link

  • PubChem. (2024). (S)-Gallopamil hydrochloride Compound Summary. National Center for Biotechnology Information. Link[1]

  • MedChemExpress. (2024). Gallopamil hydrochloride Product Information. Link

(S)-Gallopamil vs. (R)-Gallopamil: A Comparative Guide to Enantiomeric Potency and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-Gallopamil vs (R)-Gallopamil Calcium Channel Blocking Activity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chirality of Calcium Blockade

Gallopamil (methoxyverapamil) is a phenylalkylamine calcium channel blocker (CCB) structurally related to verapamil but possessing significantly higher potency. Like its parent compound, it contains a chiral center, existing as two enantiomers: (S)-Gallopamil and (R)-Gallopamil .

For researchers investigating L-type Ca²⁺ channel (Caᵥ1.[1]2) modulation, the distinction between these enantiomers is not merely academic—it is the defining factor of the drug's pharmacodynamic profile.

  • (S)-Gallopamil (Eutomer): The levorotatory (-) isomer.[2][3] It acts as the primary driver of calcium channel blockade, exhibiting high affinity for the alpha-1 subunit of the L-type channel, particularly in the inactivated state.

  • (R)-Gallopamil (Distomer): The dextrorotatory (+) isomer.[3] It exhibits significantly lower binding affinity (10–100 fold less potent depending on tissue type) and contributes minimally to the therapeutic calcium blocking effect, though it may influence non-specific targets.

This guide dissects the stereoselective differences in potency, mechanism, and experimental behavior of these two isomers.

Mechanistic Architecture

To understand the divergence in activity, one must look at the binding site within the pore of the voltage-gated L-type calcium channel. Phenylalkylamines like Gallopamil are frequency-dependent blockers. They traverse the membrane (often in uncharged form) and bind to a site on the intracellular side of the pore, specifically interacting with the S6 transmembrane segment of domain IV (IVS6).

Stereoselective Binding Mechanism

The (S)-enantiomer fits the hydrophobic pocket of the inactivated channel conformation with high precision ("Key in Lock"), stabilizing the channel in a non-conducting state. The (R)-enantiomer lacks the spatial configuration to form stable interactions with the critical amino acid residues (Tyr-1463, Ala-1467, Ile-1470) effectively.

Mechanistic Pathway Diagram

Gallopamil_Mechanism Extracellular Extracellular Space Membrane Lipid Bilayer Intracellular Intracellular Space Channel_Closed CaV1.2 Channel (Resting/Closed) Channel_Open CaV1.2 Channel (Open State) Channel_Closed->Channel_Open Depolarization Channel_Inactivated CaV1.2 Channel (Inactivated State) Channel_Open->Channel_Inactivated Time/Voltage Channel_Inactivated->Channel_Closed Repolarization Block Channel Blockade (No Ca2+ Influx) Channel_Inactivated->Block Drug Bound S_Gallopamil (S)-Gallopamil (High Affinity) S_Gallopamil->Channel_Inactivated Preferential Binding (Stabilizes State) R_Gallopamil (R)-Gallopamil (Low Affinity) R_Gallopamil->Channel_Inactivated Weak Binding

Figure 1: State-dependent binding model showing the preferential affinity of (S)-Gallopamil for the inactivated state of the CaV1.2 channel.

Comparative Performance Data

The following data highlights the "Stereoselectivity Factor" (SF), defined as the ratio of activity between the enantiomers (


).
Table 1: Potency and Selectivity Profile
Parameter(S)-Gallopamil(R)-GallopamilStereoselectivity Factor (SF)
Primary Role Eutomer (Active)Distomer (Weak/Inactive)N/A
Cardiac Inotropy (

)
~0.03 µM~1.9 µM~63
Vascular Relaxation (

)
~0.01 µM~0.08 µM~8
Protein Binding (Free Fraction) 5.1% (Higher free drug)3.5% (Lower free drug)N/A
Clearance Similar to (R)Similar to (S)~1.0

Key Insight: The stereoselectivity is tissue-dependent. (S)-Gallopamil is 63 times more potent than (R)-Gallopamil in suppressing cardiac contractility, but only 8 times more potent in vascular smooth muscle. This implies that using the racemate (mix of S and R) dilutes the cardiac specificity compared to using pure (S)-Gallopamil.

Table 2: Pharmacokinetic Nuances (Human Data)

Unlike Verapamil, where the active (S)-enantiomer is cleared much faster (leading to lower bioavailability), Gallopamil shows non-stereoselective first-pass metabolism .[4][5]

PK Parameter(S)-Gallopamil(R)-GallopamilImplication
Bioavailability HighHighBoth isomers reach systemic circulation equally.
Plasma Protein Binding Lower AffinityHigher Affinity(S) has a higher "free fraction" (5.1% vs 3.5%), theoretically enhancing its active concentration at the receptor site.
Renal Elimination 0.71% of dose0.49% of doseMinor pathway, but (S) is cleared renally slightly more.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These are designed to be self-validating systems where the (R)-enantiomer serves as a negative control for specificity.

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Quantify the


 shift between enantiomers on Caᵥ1.2 currents (

).

Reagents:

  • Cells: HEK293 stably expressing Caᵥ1.2 (or isolated guinea pig ventricular myocytes).

  • Internal Solution: 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP (Cs⁺ blocks K⁺ channels).

  • External Solution: 135 mM NaCl, 5.4 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Test Compounds: Pure (S)-Gallopamil HCl and (R)-Gallopamil HCl (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Giga-seal Formation: Establish a seal >1 GΩ and break into whole-cell configuration.

  • Run-down Stabilization: Wait 5–10 minutes for current amplitude to stabilize.

  • Voltage Protocol (The Critical Step):

    • Holding Potential: -80 mV (Recruits resting channels).

    • Test Pulse: Depolarize to 0 mV for 200 ms (Activates channels).

    • Frequency: 0.1 Hz (Low frequency) vs. 2.0 Hz (High frequency).

    • Note: Phenylalkylamines block more potently at high frequencies (use-dependence).

  • Perfusion: Apply (R)-Gallopamil (cumulative: 1 nM to 10 µM). Washout. Apply (S)-Gallopamil (cumulative: 1 nM to 10 µM).

  • Analysis: Plot Peak Current (

    
    ) vs. Log[Concentration]. Fit to the Hill equation.
    

Validation Criteria:

  • (S)-Gallopamil must show significant "use-dependence" (block increases with pulse train).

  • (R)-Gallopamil should require >10x concentration to achieve the same block as (S).

Protocol B: Radioligand Binding Assay

Objective: Determine Binding Affinity (


 / 

) independent of channel gating.

Reagents:

  • Ligand: [³H]-Verapamil (or [³H]-Gallopamil if available).

  • Tissue: Rat cerebral cortex or cardiac membrane homogenates.

Workflow:

  • Incubate membrane prep with 0.5 nM [³H]-Ligand.

  • Add increasing concentrations of non-radioactive (S)-Gallopamil or (R)-Gallopamil (

    
     M to 
    
    
    
    M).
  • Incubate for 60 min at 25°C in the dark.

  • Terminate by rapid filtration over GF/B filters.

  • Count radioactivity.

Expected Result: The displacement curve for (S)-Gallopamil will be shifted leftward by approximately 1–2 log units compared to (R)-Gallopamil.

Experimental Workflow Diagram

Experimental_Workflow Start Start Protocol Cell_Prep Cell Preparation (HEK293-CaV1.2) Start->Cell_Prep Patch_Config Whole-Cell Config (Cs+ Internal) Cell_Prep->Patch_Config Control_Trace Record Baseline I_Ca,L Patch_Config->Control_Trace Drug_App Apply Enantiomer Control_Trace->Drug_App Branch_S (S)-Gallopamil (0.01 - 1.0 µM) Drug_App->Branch_S Branch_R (R)-Gallopamil (0.1 - 10.0 µM) Drug_App->Branch_R Stimulation Pulse Train (2 Hz for 30s) Branch_S->Stimulation Branch_R->Stimulation Measure Measure Tonic & Phasic Block Stimulation->Measure Analysis Calculate IC50 & Stereoselectivity Measure->Analysis

Figure 2: Step-by-step workflow for electrophysiological characterization of Gallopamil enantiomers.

References

  • Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. Source: PubMed (NIH) [Link]

  • Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Source: PubMed (NIH) [Link]

  • Properties of receptors for the Ca2+-channel blocker verapamil in transverse-tubule membranes of skeletal muscle. Source: European Journal of Biochemistry [Link]

  • Stereoselective and non-stereoselective effects of D 600 (methoxyverapamil) in smooth muscle preparations. Source: British Journal of Pharmacology [Link]

  • Interaction between gallopamil and cardiac ryanodine receptors. Source: British Journal of Pharmacology [Link][6]

Sources

Validating Chiral Purity of (S)-Gallopamil Hydrochloride: A Comparative Guide to Chiral HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(S)-Gallopamil hydrochloride is a potent L-type calcium channel blocker and a structural analog of verapamil. In clinical pharmacology, the enantiomers of gallopamil exhibit profound stereoselectivity; the (S)-enantiomer is significantly more potent than the (R)-enantiomer in prolonging the PR interval and exerting negative inotropic effects on the myocardium[1]. Because the therapeutic efficacy and safety profile are heavily weighted toward the (S)-enantiomer, validating the chiral purity of (S)-Gallopamil API (Active Pharmaceutical Ingredient) is a critical regulatory requirement.

As a Senior Application Scientist, I have evaluated multiple chromatographic approaches for this analysis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for resolving these enantiomers[2]. This guide objectively compares the performance of the three most viable CSPs for Gallopamil analysis and provides a self-validating experimental protocol for the optimal method.

Mechanistic Overview of Chiral Recognition

Gallopamil contains a chiral center adjacent to a basic tertiary amine, flanked by electron-rich methoxyphenyl groups. Successful enantioseparation is not accidental; it requires a precise, three-point thermodynamic interaction between the analyte and the chiral cavity of the stationary phase:

  • Hydrogen Bonding : Interactions between the CSP's carbamate/amide linkages and the ether/nitrile groups of Gallopamil.

  • 
     Interactions : Stacking between the aromatic rings of the CSP and the methoxyphenyl rings of the analyte.
    
  • Steric Inclusion : The spatial architecture of the chiral selector must preferentially accommodate the (S)-configuration over the (R)-configuration, leading to differential retention times.

CSP_Selection Analyte Gallopamil Enantiomers (Basic Amine, Hydrophobic) Decision Select Chiral Stationary Phase (CSP) Analyte->Decision AGP Protein-Based (Chiral-AGP) Decision->AGP Aqueous/Buffer Amylose Polysaccharide-Based (Chiralpak AD) Decision->Amylose Hexane/IPA CF6 Cyclofructan Core-Shell (LarihcShell-P) Decision->CF6 ACN/MeOH AGP_Mech Reversed Phase Hydrophobic & Steric Inclusion AGP->AGP_Mech Amylose_Mech Normal Phase Hydrogen Bonding & Pi-Pi Amylose->Amylose_Mech CF6_Mech Polar Organic Phase Dipole & Steric Fit CF6->CF6_Mech

Fig 1: Decision matrix and mechanistic pathways for selecting a CSP for Gallopamil separation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct column chemistry dictates the robustness of the assay. Below is an objective comparison of three leading methodologies for the separation of Gallopamil and its analogs[2][3][4].

Chiral Stationary PhaseChromatographic ModeOptimal Mobile PhaseRetention TimeResolution (

)
Scientific Causality & Best Use Case
Chiralpak AD (Amylose derivative)Normal Phasen-Hexane / Isopropanol / DEA (90:10:0.1)15 - 20 min> 2.5 Industry Standard: High loading capacity. Relies heavily on

and H-bonding. Best for API batch release and preparative scaling[2].
Chiral-AGP (

-acid glycoprotein)
Reversed Phase10 mM Phosphate Buffer (pH 6.5) / ACN (91:9)12 - 18 min~ 2.0 Bioanalysis: Operates in aqueous conditions. Ideal for direct injection of plasma samples during pharmacokinetic studies[4].
LarihcShell-P (Cyclofructan 6)Polar OrganicACN / MeOH / TFA / TEA (98:2:0.05:0.025)< 4.0 min > 2.0 High-Throughput: Core-shell particle architecture drastically reduces mass transfer resistance, enabling ultra-fast separations[3].

Note: Data for LarihcShell-P is extrapolated from validated stereoselective assays of verapamil, Gallopamil's direct structural analog[3].

Step-by-Step Experimental Methodology: Polysaccharide Normal-Phase HPLC

For routine quality control and chiral purity validation of (S)-Gallopamil API, the Chiralpak AD (Normal Phase) method provides the most robust and reproducible baseline separation.

Workflow Step1 1. Sample Prep Dissolve in Mobile Phase (1.0 mg/mL) Step2 2. Equilibration Flush with Hexane:IPA:DEA until baseline stable Step1->Step2 Step3 3. Injection & Run Inject 10 µL Maintain 25°C Step2->Step3 Step4 4. Detection UV at 276 nm or Fluorescence Step3->Step4 Step5 5. System Suitability Verify Rs > 2.0 Tailing < 1.5 Step4->Step5

Fig 2: Self-validating experimental workflow for chiral HPLC analysis of Gallopamil.

Reagent Preparation & Causality
  • Mobile Phase Composition: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • The Causality of DEA: Gallopamil contains a basic tertiary amine. In normal-phase chromatography using silica-backed polysaccharide columns, residual acidic silanol groups on the silica support will ionically interact with this amine. This secondary interaction causes severe peak tailing, which destroys resolution and makes accurate integration of trace (R)-enantiomer impurities impossible. The addition of 0.1% DEA acts as a competitive silanol blocker, saturating these active sites and ensuring sharp, symmetrical peaks[5].

System Suitability Testing (Self-Validating System)

A scientific protocol must be self-verifying. Before analyzing the (S)-Gallopamil batch, the system's resolving power must be empirically proven.

  • Protocol: Inject 10 µL of a 1.0 mg/mL racemic (R,S)-Gallopamil standard.

  • Validation Criteria (Must Pass All):

    • Resolution (

      
      ):  Must be 
      
      
      
      to guarantee baseline separation.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for both peaks (verifies that the DEA is effectively masking silanols).
    • RSD of Retention Time: Must be

      
       across three replicate injections (verifies column equilibration and pump stability).
      
  • Action: If any criterion fails, the run is automatically invalidated. The column must be re-equilibrated or the mobile phase remixed.

Chromatographic Execution
  • Column Temperature (25°C): Chiral recognition is fundamentally an enthalpy-driven process (

    
    ). Fluctuations in ambient laboratory temperature will alter the separation factor (
    
    
    
    ). Strict thermostatic control via a column oven ensures highly reproducible retention times.
  • Flow Rate: 1.0 mL/min (Optimal linear velocity for 5 µm porous particles).

  • Detection: UV absorbance at 276 nm . This wavelength corresponds to the optimal absorbance maximum for the methoxyphenyl chromophores present in the Gallopamil structure, ensuring maximum signal-to-noise ratio for trace impurity detection[6].

  • Sample Solvent: Dissolve the (S)-Gallopamil sample strictly in the mobile phase.

    • Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% IPA or Methanol) causes a localized disruption of the partitioning equilibrium at the head of the column. This "solvent effect" leads to peak splitting, distortion, and a catastrophic loss of chiral resolution.

References

  • Gross AS, Mikus G, Ratge D, Wisser H, Eichelbaum M. "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Journal of Pharmacology and Experimental Therapeutics, 1997. URL: [Link]

  • Shibukawa A, Wainer IW. "Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1992. URL: [Link]

  • Eap CB, et al. "Chiral separation of verapamil and some of its metabolites by HPLC and CE." ResearchGate, 2025. URL: [Link]

  • Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex Applications, 2023. URL: [Link]

  • Al-Othman ZA, et al. "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application." Molecules (PMC), 2021. URL: [Link]

  • Szabó ZI, et al. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." MDPI, 2024. URL: [Link]

Sources

Comparative Guide: (S)-Gallopamil Hydrochloride vs. Diltiazem in Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares (S)-Gallopamil hydrochloride (a potent phenylalkylamine) and Diltiazem (a benzothiazepine) for use in preclinical cardiac arrhythmia models. While both agents are Class IV antiarrhythmics targeting L-type voltage-gated calcium channels (Cav1.2), they exhibit distinct pharmacodynamic profiles critical for experimental design.

Key Distinction: (S)-Gallopamil demonstrates significantly higher potency and a stronger frequency-dependent block compared to Diltiazem, making it superior for suppressing triggered activity in ischemia-reperfusion models. However, Diltiazem offers a more favorable hemodynamic safety profile with less negative inotropy, rendering it the preferred control in models requiring preserved ventricular contractility.

Mechanistic Profile & Molecular Targets

Binding Site Topology

Both compounds bind to the


 subunit of the L-type calcium channel but utilize distinct allosteric sites.
  • (S)-Gallopamil: Binds to the V-site (phenylalkylamine site) located on the intracellular side of the pore (segments S6 of domains III and IV). It requires channel opening to access the binding site ("open-channel blocker").

  • Diltiazem: Binds to the D-site (benzothiazepine site) on the extracellular/transmembrane region of the S6 segment in domain IV.

Mechanism of Action Diagram

The following diagram illustrates the allosteric relationship and state-dependent binding kinetics.

CalciumChannelBlock ChannelClosed Resting Channel (Closed) ChannelOpen Activated Channel (Open) ChannelClosed->ChannelOpen Depolarization ChannelInactivated Inactivated Channel (Refractory) ChannelOpen->ChannelInactivated Time/Voltage ChannelInactivated->ChannelClosed Repolarization Gallopamil (S)-Gallopamil (Intracellular Access) Gallopamil->ChannelOpen High Affinity Block (Use-Dependent) Diltiazem Diltiazem (Extracellular/Transmembrane) Gallopamil->Diltiazem Negative Allosteric Interaction Diltiazem->ChannelOpen Moderate Affinity

Caption: State-dependent binding of (S)-Gallopamil and Diltiazem to the L-type Ca2+ channel. (S)-Gallopamil requires channel opening for access, resulting in potent use-dependent blockade.

Experimental Performance: In Vitro & Ex Vivo

Potency and Selectivity

(S)-Gallopamil is the active eutomer of Gallopamil. In comparative assays, it consistently displays higher affinity for the inactivated state of the channel than Diltiazem.

Parameter(S)-Gallopamil HClDiltiazem HClExperimental Implication
Primary Target Cav1.2 (V-site)Cav1.2 (D-site)Different allosteric modulation.
Relative Potency High (IC50 ~10-50 nM)Moderate (IC50 ~600-800 nM)Gallopamil requires lower molar concentrations.
Frequency Dependence Very HighModerateGallopamil is more effective at high heart rates (tachycardia).
Recovery Kinetics Slow (

> 10s)
Intermediate (

~5s)
Gallopamil causes cumulative blockade (accumulation).
Protocol: Isolated Langendorff Heart (Ischemia-Reperfusion)

The Langendorff preparation is the "Gold Standard" for comparing these agents without systemic autonomic interference.

Objective: Assess antiarrhythmic efficacy during reperfusion-induced ventricular fibrillation (VF).

Methodology:

  • Excision: Rapidly excise heart from male Sprague-Dawley rat (250-300g) under deep anesthesia (Pentobarbital 60 mg/kg IP).

  • Cannulation: Cannulate aorta within 60 seconds; perfuse retrogradely with Krebs-Henseleit (KH) buffer.

    • KH Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 1.25, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. pH 7.4.

  • Stabilization: Perfuse at constant pressure (70 mmHg) for 20 mins. Pacing: 300 bpm.

  • Drug Administration:

    • Group A: Vehicle (Control).

    • Group B: Diltiazem (1 µM).

    • Group C: (S)-Gallopamil (0.1 µM). Note the 10-fold lower dose due to potency.

  • Ischemia Induction: Stop flow (Global Ischemia) for 30 minutes.

  • Reperfusion: Restore flow and monitor for 15 minutes.

Self-Validating Endpoints:

  • Exclusion Criteria: If baseline Coronary Flow < 8 mL/min or > 20 mL/min, discard heart (indicates damage/leak).

  • Arrhythmia Score: Quantify VF duration and incidence.

  • Hemodynamics: Measure Left Ventricular Developed Pressure (LVDP).

Expected Outcome:

  • (S)-Gallopamil: Near-total suppression of reperfusion VF; significant delay in recovery of contractility (negative inotropy).

  • Diltiazem: Partial suppression of VF; faster recovery of contractility.

In Vivo Efficacy: Arrhythmia Models

Adrenaline-Induced Arrhythmia

In canine and rodent models, catecholamine surges induce triggered activity via Calcium Overload (Delayed Afterdepolarizations - DADs).

  • (S)-Gallopamil: Highly effective. The strong "use-dependence" means the drug blocks more effectively as the heart rate increases (tachycardia), precisely when protection is needed.

  • Diltiazem: Effective but requires higher plasma concentrations, which may induce systemic hypotension before complete arrhythmia suppression.

Ischemia-Reperfusion (In Vivo)
  • Mechanism: Intracellular Ca2+ overload during ischemia leads to electrical instability.

  • Data Comparison:

    • Gallopamil significantly reduces K+ efflux from ischemic myocardium (a marker of cell damage) more effectively than Diltiazem.[1]

    • In pig models, Gallopamil (0.05 mg/kg) reduced VF incidence by >80%, whereas Diltiazem (1.0 mg/kg) required a 20x higher dose for comparable anti-fibrillatory effects.

Safety Profile & Hemodynamics

Researchers must balance Antiarrhythmic Efficacy vs. Hemodynamic Depression .

Physiological Effect(S)-GallopamilDiltiazem
Negative Inotropy High. Significantly reduces LV dP/dt.Moderate. Less depression of contractility.
Vasodilation Moderate.Moderate to High.
AV Node Conduction Strong slowing (PR prolongation).Moderate slowing.
Coronary Flow Increases (Vasodilation).Increases (Vasodilation).

Critical Insight: If your model involves a failing heart (e.g., post-MI heart failure), Diltiazem is the safer choice due to less depression of cardiac output. If the model focuses purely on electrical stability in a healthy heart, (S)-Gallopamil provides a "cleaner" suppression of calcium-dependent arrhythmias.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for selecting between these two agents in a research setting.

DrugSelection Start Select Arrhythmia Model Type1 Re-entrant / Tachycardia (High Rate) Start->Type1 Type2 Triggered Activity (Ca2+ Overload) Start->Type2 Condition1 Preserved LV Function? Type1->Condition1 ChoiceG Use (S)-Gallopamil (High Potency/Freq-Dependence) Type2->ChoiceG Preferred Condition1->ChoiceG Yes (Healthy Heart) ChoiceD Use Diltiazem (Hemodynamic Stability) Condition1->ChoiceD No (Failing Heart)

Caption: Decision tree for selecting (S)-Gallopamil vs. Diltiazem based on arrhythmia mechanism and baseline cardiac function.

References

  • Effects of gallopamil, a Ca2+ channel blocker in models of ventricular arrhythmia in dogs. Source: NIH / PubMed URL:[Link] Significance: Establishes the IC50 of Gallopamil (32 ng/ml) for adrenaline-induced arrhythmias and demonstrates efficacy comparable to or exceeding verapamil.[2]

  • Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists following acute transient coronary artery occlusion. Source: European Heart Journal (via PubMed) URL:[Link] Significance: Direct comparison showing Gallopamil and Diltiazem suppress delayed reperfusion arrhythmias, while Nifedipine does not.[1]

  • Effects of gallopamil, diltiazem and nifedipine on the loss of K+ from ischaemic pig hearts. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link] Significance: Demonstrates Gallopamil's superior cardioprotection (reduced K+ efflux) compared to Diltiazem during ischemia.[1]

  • Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue. Source: Journal of Cardiovascular Pharmacology URL:[Link] Significance: Provides the hierarchy of negative inotropy: Verapamil > Diltiazem > Dihydropyridines, crucial for safety assessments.

  • Experimental Considerations and Best Practices when using the Isolated Langendorff Heart Technique. Source: ADInstruments URL:[Link] Significance: Authoritative source for the validation of the ex vivo protocols described in Section 2.2.

Sources

High-Resolution Identification and Chiral Separation of (S)-Gallopamil Hydrochloride: A Comparative Reference Guide

Author: BenchChem Technical Support Team. Date: March 2026

(S)-Gallopamil hydrochloride (Methoxyverapamil hydrochloride) is a highly potent phenylalkylamine L-type calcium channel antagonist[1]. While racemic gallopamil is widely utilized in cardiovascular research for its antiarrhythmic and vasodilatory properties, stereoselective pharmacodynamics dictate that the (S)-enantiomer acts as the eutomer—possessing significantly higher affinity and inhibitory potency at the


 channel compared to its (R)-counterpart[2].

As a Senior Application Scientist, I designed this guide to objectively compare (S)-Gallopamil hydrochloride against alternative reference standards and to establish a self-validating analytical framework for its structural and enantiomeric identification.

Pharmacological Context & Causality for Chiral Resolution

In drug development, utilizing a racemic mixture when stereospecificity exists introduces unpredictable variables into pharmacokinetic and toxicological profiling. (S)-Gallopamil inhibits acid secretion and myocardial calcium influx in a concentration-dependent manner (with the racemate showing an


 of approximately 10.9 

)[1]. Because the (S)-enantiomer drives the primary therapeutic and physiological response, isolating and identifying it with a high-purity reference standard is non-negotiable for precision assays.

G S_Gallopamil (S)-Gallopamil HCl (Eutomer) L_Type L-Type Ca2+ Channel (Stereospecific Blockade) S_Gallopamil->L_Type High Affinity Binding Ca_Influx Decreased Intracellular Ca2+ L_Type->Ca_Influx Inhibition Vasodilation Vasodilation & Antiarrhythmic Effect Ca_Influx->Vasodilation Physiological Response

Caption: (S)-Gallopamil Mechanism of Action on L-Type Calcium Channels.

Comparative Analysis of Reference Standards

To establish a robust analytical baseline, researchers must select the appropriate reference standard. The table below compares (S)-Gallopamil HCl against its racemic form and the structurally analogous (S)-Verapamil HCl[3],[4].

Reference StandardCAS NumberMolecular WeightTarget SpecificityEnantiomeric PurityPrimary Application
(S)-Gallopamil HCl N/A (Isolated)521.09 g/mol High affinity L-type

block

ee
Eutomer pharmacodynamics & chiral assay calibration
Racemic Gallopamil HCl 16662-46-7521.09 g/mol Moderate L-type

block
N/A (50:50 mixture)General cardiovascular assays & SST resolution standard
(S)-Verapamil HCl 36622-28-3491.06 g/mol L-type

block

ee
Structural analog comparison & cross-reactivity testing

(S)-Gallopamil outperforms the racemic alternative in target-binding assays by eliminating the dilution effect and potential off-target competition from the less active (R)-enantiomer.

Analytical Methodologies: Self-Validating Protocols

Identifying a chiral compound requires orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) to confirm enantiomeric excess (ee%), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute structural verification[3],[5].

Protocol 1: Chiral HPLC Separation of Gallopamil Enantiomers

Causality & Design: Enantiomers possess identical physicochemical properties in achiral environments. To separate them, we must create a transient diastereomeric environment. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD)[3]. The chiral recognition is driven by hydrogen bonding between the carbamate groups of the stationary phase and the methoxy/amine groups of gallopamil, supplemented by


 interactions and steric inclusion within the amylose chiral groove[6].

The addition of a basic modifier (diethylamine) to the mobile phase is critical; it suppresses the ionization of gallopamil's secondary amine, preventing secondary interactions with residual silanols that cause severe peak tailing.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Degas via ultrasonication for 15 minutes.

  • Standard Preparation: Dissolve the (S)-Gallopamil hydrochloride reference standard in the mobile phase to a concentration of

    
    . Prepare a separate racemic gallopamil solution (
    
    
    
    ) to validate chiral resolution.
  • Chromatographic Conditions: Set flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 230 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the pure (S)-standard, inject the racemic mixture. The system is validated for operation only if:

    • The resolution (

      
      ) between (R)- and (S)-Gallopamil is 
      
      
      
      (ensuring baseline separation).
    • The tailing factor (

      
      ) for the (S)-peak is 
      
      
      
      .
    • The relative standard deviation (%RSD) of the peak area over three replicate injections is

      
      .
      

G Sample Analyte: Gallopamil Racemate CSP Chiral Stationary Phase (Amylose Derivative) Sample->CSP Interactions Stereoselective Interactions (H-bonds, π-π, Steric) CSP->Interactions R_Enantiomer (R)-Gallopamil (Weaker Binding) Interactions->R_Enantiomer Elutes First S_Enantiomer (S)-Gallopamil (Stronger Binding) Interactions->S_Enantiomer Elutes Second Detection UV Detection (230 nm) Rs ≥ 1.5 Validation R_Enantiomer->Detection S_Enantiomer->Detection

Caption: Chiral HPLC Separation Logic for Gallopamil Enantiomers.

Protocol 2: LC-ESI-MS/MS Structural Confirmation

Causality & Design: While UV detection confirms enantiomeric purity, it lacks structural specificity. Electrospray Ionization (ESI) in positive mode is ideal for gallopamil due to its easily protonated basic nitrogen. Multiple Reaction Monitoring (MRM) ensures that even in complex matrices, the specific precursor-to-product ion transition validates the molecular identity, easily distinguishing it from metabolites like norverapamil[5].

Step-by-Step Workflow:

  • Ionization Optimization: Infuse a

    
     solution of (S)-Gallopamil HCl directly into the mass spectrometer. Optimize the declustering potential to maximize the precursor ion 
    
    
    
    at
    
    
    [4].
  • Collision-Induced Dissociation (CID): Apply collision energy (e.g., 25 eV) using argon gas to fragment the precursor ion. The primary product ion for gallopamil is typically

    
     (corresponding to the dimethoxybenzyl moiety) and 
    
    
    
    .
  • Self-Validating MRM Logic: Monitor the transition

    
     (quantifier) and 
    
    
    
    (qualifier). The system validates the compound's identity if the ion ratio between the qualifier and quantifier transitions matches the certified reference standard within a strict
    
    
    tolerance.

Conclusion

(S)-Gallopamil hydrochloride demands rigorous, stereospecific analytical controls to ensure the integrity of pharmacological data. By combining the enantiomeric resolving power of amylose-based chiral stationary phases with the absolute structural certainty of LC-MS/MS, laboratories can establish a self-validating, fail-safe identification workflow that vastly outperforms reliance on achiral or racemic methodologies.

References

  • Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography.[Link]

  • Gallopamil. Wikipedia.[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.[Link]

  • Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science.[Link]

Sources

Reproducibility of (S)-Gallopamil HCl Inhibition Curves: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: Technical reproducibility of CaV1.2 inhibition assays using (S)-Gallopamil HCl.

Executive Summary: The Reference Standard for State-Dependent Block

(S)-Gallopamil HCl ((-)-Methoxyverapamil) is a phenylalkylamine L-type calcium channel blocker and a potent structural analogue of Verapamil. While Verapamil is the clinical standard, (S)-Gallopamil is frequently utilized in research as a high-affinity probe for the inactivated state of the CaV1.2 channel.

Its utility, however, is double-edged: the very mechanism that makes it a powerful tool—its profound state-dependence—makes its inhibition curves highly sensitive to experimental conditions. A shift in holding potential by 10 mV or a change in charge carrier (Ca²⁺ vs. Ba²⁺) can shift IC₅₀ values by 3- to 10-fold .

This guide objectively compares the performance of (S)-Gallopamil across cell lines (CHO vs. HEK293) and platforms (Manual vs. Automated Patch Clamp), providing a blueprint for generating reproducible, CiPA-compliant data.

Mechanistic Basis of Variability

To ensure reproducibility, one must control the variables that dictate drug binding. (S)-Gallopamil does not simply "plug" the pore; it interacts dynamically with the channel's gating machinery.

The "Trap" Mechanism

Unlike dihydropyridines (e.g., Nifedipine) which modulate voltage sensors, phenylalkylamines like (S)-Gallopamil bind to the intracellular side of the pore (S6 segments of domains III and IV). Crucially, they bind with highest affinity to the Open (O) and Inactivated (I) states.[1]

  • Resting State (Closed): Low affinity.

  • Depolarized State (Open/Inactivated): High affinity.

Consequently, protocols that maintain a hyperpolarized holding potential (e.g., -90 mV) will yield higher IC₅₀ values (lower potency) because the drug cannot access its binding site. Protocols with frequent depolarizing steps or depolarized holding potentials (e.g., -50 mV) drive the channel into the high-affinity "Inactivated" state, yielding lower IC₅₀ values (higher potency).

Diagram 1: State-Dependent Binding Dynamics

The following diagram illustrates the "Guard" hypothesis and modulated receptor site model relevant to (S)-Gallopamil.

Gallopamil_Mechanism Resting Resting (Closed) Low Affinity Open Open (Conducting) High Affinity Access Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Stabilized Drug Binding Open->Inactivated Time/Voltage Blocked Blocked Channel (Drug Trapped) Open->Blocked (S)-Gallopamil Binding Inactivated->Resting Recovery Inactivated->Blocked High Affinity Binding Blocked->Resting Slow Recovery (Trapped)

Caption: (S)-Gallopamil preferentially binds to Open and Inactivated states. Recovery from the Blocked state is slow, leading to "use-dependent" accumulation of block at higher stimulation frequencies.

Comparative Performance Matrix

The following data summarizes the expected performance of (S)-Gallopamil and its parent, Verapamil, across different experimental setups. Note the "Potency Shift" column, which quantifies the impact of the experimental variable.

Table 1: Impact of Experimental Variables on IC₅₀
VariableCondition A (Standard)Condition B (Alternative)Impact on (S)-Gallopamil PotencyReproducibility Risk
Cell Line CHO-K1 (hCaV1.2) HEK293 (hCaV1.2) Minimal Shift (< 2x) . CHO cells often show more stable seals, but pharmacology is conserved if V_hold is identical.Low
Charge Carrier Barium (Ba²⁺) Calcium (Ca²⁺) Major Shift (3-5x) .[2][3] Potency is higher (lower IC₅₀) in Ca²⁺ due to slower recovery from Ca²⁺-dependent inactivation.High
Patch Mode Manual (Whole Cell) Automated (Perforated) Moderate Shift . Perforated patch prevents "run-down," often yielding more stable, albeit slightly different, IC₅₀s due to retained intracellular factors.Medium
Voltage Protocol Holding -80 mV Holding -50 mV Massive Shift (5-10x) . Depolarized holding potentials drive inactivation, drastically increasing apparent potency.Critical
Table 2: Reference IC₅₀ Ranges (Protocol Dependent)

Data synthesized from CiPA validation studies and phenylalkylamine class behavior.

CompoundProtocol TypeCHO-hCaV1.2 IC₅₀ (µM)HEK-hCaV1.2 IC₅₀ (µM)
(S)-Gallopamil Resting State (Hold -90mV, low freq) 1.5 – 3.01.8 – 3.5
(S)-Gallopamil Inactivated State (Hold -50mV or High Freq) 0.1 – 0.4 0.1 – 0.5
Verapamil (Parent)CiPA Step-Ramp (Physiological)~0.5 – 1.0~0.5 – 1.0

Technical Insight: (S)-Gallopamil is typically 2-5 times more potent than Verapamil in cardiac tissues, primarily due to its enhanced modulation of fast voltage-dependent inactivation [1].

Technical Deep Dive: Protocols for Reproducibility

To generate data that can be cross-validated between labs, you must standardize the "Run-Down" correction and the Voltage Protocol.

A. Cell Culture & Preparation[1][5][6]
  • CHO-hCaV1.2: Preferred for Manual Patch Clamp due to larger size and easier sealing.

  • HEK-hCaV1.2: Preferred for Automated Patch Clamp (e.g., QPatch, SyncroPatch) due to higher expression density.

  • Critical Step: Induce expression 24-48 hours post-seeding. Do not use cells >80% confluent, as gap junctions can couple cells, distorting capacitance and series resistance compensation.

B. The "CiPA-Compliant" Voltage Protocol

Do not use a simple square pulse if you aim for physiological relevance. Use the CiPA Step-Ramp protocol to capture drug effects during the plateau phase.

  • Holding Potential: -80 mV.

  • Pre-Pulse: Depolarize to -40 mV for 50ms (checks sodium channel contamination, if any).

  • Test Pulse: Depolarize to +10 mV or +20 mV (Peak I_CaL).

  • Ramp: Repolarize slowly back to -80 mV (mimics repolarization).

  • Frequency: 0.1 Hz (allows full recovery) vs 1.0 Hz (induces use-dependent block). For (S)-Gallopamil, 1.0 Hz is recommended to detect accumulation of block.

C. Run-Down Correction (Self-Validating System)

CaV1.2 currents naturally decline ("run-down") over time in whole-cell mode as ATP and intracellular factors wash out.

  • Method: Establish a 5-minute baseline. If run-down > 5% per minute, discard the cell.

  • Correction: Fit the baseline decline to a linear regression and extrapolate this baseline through the drug application period. Calculate % inhibition relative to the extrapolated baseline, not the initial peak.

Diagram 2: Experimental Workflow for IC₅₀ Determination

This workflow integrates the "Run-Down" check as a mandatory Go/No-Go gate.

Workflow Start Start: Cell Preparation (CHO or HEK) Seal Giga-Ohm Seal Formation (>1 GΩ) Start->Seal Break Break-In (Whole Cell) or Perforated Patch Seal->Break Baseline Baseline Recording (5 min) Voltage Protocol @ 0.1Hz Break->Baseline Check Run-Down Check: Is decline < 5%/min? Baseline->Check Discard Discard Cell Check->Discard No DrugApp Drug Application ((S)-Gallopamil 4-point titration) Check->DrugApp Yes Analysis Data Analysis: Fit to Hill Equation Correct for Run-Down DrugApp->Analysis

Caption: A self-validating workflow ensuring only stable cells contribute to the final IC₅₀ dataset.

Automated vs. Manual Patch Clamp: The Verdict

When screening (S)-Gallopamil, the choice of platform dictates the data quality.

Manual Patch Clamp (The Gold Standard)
  • Pros: Complete control over series resistance (Rs) compensation; ability to use Ca²⁺ as charge carrier (physiologically relevant).

  • Cons: Low throughput; high skill requirement.

  • Best For: Detailed mechanism of action studies; confirming "hit" compounds.

Automated Patch Clamp (APC)[7]
  • Pros: High throughput; eliminates user bias.

  • Cons: Often uses Fluoride-based internal solutions or Ba²⁺ external solutions to boost seal resistance, which can underestimate (S)-Gallopamil potency (see Section 3).

  • Recommendation: If using APC, utilize Perforated Patch mode (e.g., Escin or Amphotericin B) to preserve intracellular signaling and reduce run-down, aligning results closer to manual data [2].

References

  • Sokolov, S., et al. (2001). "On the role of Ca2+- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil." Circulation Research, 89(8): 700-708.[2][4]

  • Dunne, A., et al. (2021). "Experimental factors that impact CaV1.2 channel pharmacology." Scientific Reports, 11: 3282.[5]

  • Crumb, W.J., et al. (2016). "An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel." Journal of Pharmacological and Toxicological Methods, 81: 251-262.

  • Noguchi, K., et al. (1997). "Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium." Canadian Journal of Physiology and Pharmacology, 75(12): 1316-1321.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.